molecular formula C47H52N7O7P B12384284 DMT-L-dA(bz) Phosphoramidite

DMT-L-dA(bz) Phosphoramidite

カタログ番号: B12384284
分子量: 857.9 g/mol
InChIキー: GGDNKEQZFSTIMJ-FZTYVIQASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMT-L-dA(bz) Phosphoramidite is a useful research compound. Its molecular formula is C47H52N7O7P and its molecular weight is 857.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C47H52N7O7P

分子量

857.9 g/mol

IUPAC名

N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m0/s1

InChIキー

GGDNKEQZFSTIMJ-FZTYVIQASA-N

異性体SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

正規SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

製品の起源

United States

Foundational & Exploratory

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic nucleic acid chemistry, the phosphoramidite (B1245037) method stands as the gold standard for the automated synthesis of DNA and RNA oligonucleotides. Central to the success and reliability of this methodology is the strategic use of protecting groups, among which the 4,4'-dimethoxytrityl (DMT) group plays a paramount and indispensable role. This technical guide provides an in-depth exploration of the function of the DMT group, detailing its application, mechanism, and the critical impact it has on the fidelity of oligonucleotide synthesis.

The Core Function of the DMT Protecting Group

The primary and most critical role of the DMT group in phosphoramidite chemistry is the reversible protection of the 5'-hydroxyl group of the nucleoside monomer.[1][2] This protection is fundamental to the stepwise and directional elongation of the oligonucleotide chain, which proceeds in the 3' to 5' direction.[3][4] By "capping" the 5'-terminus, the DMT group ensures that the phosphoramidite coupling reaction occurs exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain that is bound to the solid support.[3] This prevents unwanted side reactions, most notably the uncontrolled polymerization of nucleoside phosphoramidites in solution.[4]

The selection of the DMT group for this task is not arbitrary; it possesses a unique combination of chemical properties that make it ideally suited for automated solid-phase synthesis:

  • Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl group, physically obstructing its participation in unintended reactions.[1]

  • Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and rapidly cleaved under mild acidic conditions, a property that is crucial for the cyclical nature of the synthesis process.[1]

  • Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation. This cation has a strong absorbance at 495 nm and produces a characteristic bright orange color.[4][5] The intensity of this color can be measured spectrophotometrically to provide a real-time, quantitative assessment of the coupling efficiency at each step of the synthesis.[6]

The DMT Group in the Solid-Phase Synthesis Cycle

The solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle comprising four key steps: deblocking (detritylation), coupling, capping, and oxidation. The DMT group is central to the first two steps of this cycle.

The logical flow of the solid-phase oligonucleotide synthesis cycle is illustrated below:

Oligo_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite (B83602) Triester Oxidation 4. Oxidation Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Triester

Figure 1: The four main steps of the phosphoramidite synthesis cycle.
  • Detritylation (Deblocking): The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside that is anchored to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[1] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

  • Coupling: The next nucleoside in the desired sequence, in the form of a phosphoramidite with its own 5'-DMT group intact, is activated and introduced to the solid support. The free 5'-hydroxyl of the support-bound nucleoside attacks the activated phosphoramidite, forming a phosphite triester linkage.

  • Capping: As the coupling reaction is not 100% efficient, a small percentage of the support-bound chains will have unreacted 5'-hydroxyl groups. To prevent these "failure sequences" from elongating in subsequent cycles, they are permanently blocked or "capped" by acetylation.[5]

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester using an oxidizing agent, typically iodine in the presence of water and pyridine (B92270).[5]

Following oxidation, the cycle is repeated, beginning with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.

Quantitative Data on Detritylation

The choice of deblocking agent and the duration of the detritylation step are critical parameters that can influence the overall yield and purity of the synthesized oligonucleotide. A balance must be struck between ensuring complete removal of the DMT group and minimizing acid-induced side reactions, such as depurination (cleavage of the glycosidic bond, particularly at adenosine (B11128) and guanosine (B1672433) residues).[1]

Table 1: Comparison of Detritylation Reagents and Conditions on Oligonucleotide Yield

5'-O-Protecting GroupAcidAcid ConcentrationDetritylation Time (s)T10-mer Yield (%)Mixed 21-mer Yield (%)
DMTrTCA3.0% (w/v)208887
DMTrTCA3.0% (w/v)1108887
DMTrDCA3.0% (v/v)2073-
DMTrDCA3.0% (v/v)4087-
DMTrDCA3.0% (v/v)609286
DMTrDCA3.0% (v/v)1108986
DMTrDCA1.5% (v/v)608986

Data extracted from Tram et al. (2011).[4]

As the data indicates, trichloroacetic acid (TCA) allows for very short detritylation times without compromising the yield of the final product.[1] Dichloroacetic acid (DCA) is a milder acid and generally requires longer reaction times to achieve comparable yields.[1] However, for longer oligonucleotides or sequences containing acid-sensitive bases, the use of DCA can be advantageous in minimizing depurination and improving the overall quality of the synthesis.[1]

Table 2: Relative Depurination Half-Times with Different Acidic Reagents

ReagentRelative Depurination Rate
3% DCA in Dichloromethane1x (Baseline)
15% DCA in Dichloromethane~3x faster than 3% DCA
3% TCA in Dichloromethane~4x faster than 3% DCA

Data derived from Septak, M. (1996).

Experimental Protocols

Protocol for 5'-O-DMT Protection of a Deoxynucleoside (e.g., Thymidine)

This protocol describes a general procedure for the protection of the 5'-hydroxyl group of a deoxynucleoside with the DMT group.

Materials:

  • Thymidine (or other base-protected deoxynucleoside)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Anhydrous pyridine

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/methanol or ethyl acetate/hexane with triethylamine)

Procedure:

  • The deoxynucleoside is dried by co-evaporation with anhydrous pyridine.

  • The dried nucleoside is dissolved in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled in an ice bath.

  • DMT-Cl (typically 1.1-1.2 equivalents) is added portion-wise to the stirred solution over a period of time.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a small amount of methanol.

  • The pyridine is removed under reduced pressure.

  • The residue is redissolved in DCM and washed with saturated aqueous sodium bicarbonate solution, followed by water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography to yield the 5'-O-DMT-protected nucleoside.

DMT_Protection_Workflow Start Start: Deoxynucleoside Dissolve Dissolve in Anhydrous Pyridine Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_DMTCl Add DMT-Cl Cool->Add_DMTCl React React at RT Add_DMTCl->React Quench Quench with Methanol React->Quench Workup Aqueous Workup (DCM/NaHCO3) Quench->Workup Purify Silica Gel Chromatography Workup->Purify End End: 5'-O-DMT-Nucleoside Purify->End

Figure 2: Workflow for the 5'-O-DMT protection of a nucleoside.
Protocol for Detritylation during Solid-Phase Synthesis

This protocol outlines the detritylation step as it occurs on an automated DNA synthesizer.

Reagents:

  • Deblocking solution: 3% (w/v) Trichloroacetic acid (TCA) or 3% (v/v) Dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).

  • Washing solution: Anhydrous acetonitrile (B52724).

Procedure (as part of an automated synthesis cycle):

  • The synthesis column containing the solid support with the DMT-protected oligonucleotide is flushed with anhydrous acetonitrile to ensure a dry environment.

  • The deblocking solution is passed through the column for a pre-programmed period of time (e.g., 20-120 seconds). The orange-colored effluent containing the DMT cation is directed to a spectrophotometer for absorbance measurement at 495 nm.

  • The column is then thoroughly washed with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation.

  • The support-bound oligonucleotide now has a free 5'-hydroxyl group and is ready for the coupling step.

Conclusion

The 4,4'-dimethoxytrityl group is a cornerstone of modern phosphoramidite chemistry for oligonucleotide synthesis. Its unique combination of steric bulk, acid lability, and the chromophoric nature of its cleavage product makes it an ideal protecting group for the 5'-hydroxyl function. The careful selection of detritylation conditions is paramount to achieving high yields of pure oligonucleotides, and the ability to monitor the release of the DMT cation provides an invaluable tool for real-time assessment of synthesis performance. A thorough understanding of the role and chemistry of the DMT group is essential for any researcher or professional involved in the synthesis and development of nucleic acid-based therapeutics and diagnostics.

References

An In-Depth Technical Guide to DMT-L-dA(bz) Phosphoramidite: Structure, Properties, and Application in Mirror-Image DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 5'-O-Dimethoxytrityl-L-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dA(bz) Phosphoramidite). This crucial reagent is a fundamental building block in the solid-phase synthesis of L-oligonucleotides, also known as mirror-image DNA, a class of molecules with significant potential in therapeutic and diagnostic applications.

Chemical Structure and Properties

DMT-L-dA(bz) Phosphoramidite (B1245037) is the L-enantiomer of the standard phosphoramidite used in DNA synthesis. The "L" designation refers to the L-deoxyribose sugar moiety, which is the mirror image of the naturally occurring D-deoxyribose. This seemingly subtle change has profound implications for the resulting oligonucleotide's properties, most notably its resistance to nuclease degradation.

The molecule consists of a 2'-deoxyadenosine (B1664071) nucleoside that is modified with three key protecting groups to ensure controlled and efficient synthesis:

  • 5'-Dimethoxytrityl (DMT) group: A bulky, acid-labile group that protects the 5'-hydroxyl function of the L-deoxyribose sugar. Its removal (detritylation) at the beginning of each coupling cycle allows for the stepwise addition of the next phosphoramidite.

  • N6-Benzoyl (bz) group: Protects the exocyclic amine of the adenine (B156593) base, preventing unwanted side reactions during synthesis.

  • 3'-Phosphoramidite group: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain. The cyanoethyl group on the phosphorus is a temporary protecting group that is removed at the end of the synthesis.

Below is a table summarizing the key quantitative properties of this compound.

PropertyValueReference
Chemical Formula C47H52N7O7P
Molecular Weight 857.93 g/mol
Appearance White to off-white powder
Purity (by 31P NMR and RP-HPLC) ≥99%
Storage Temperature 2-8°C

The Significance of Chirality: L-DNA in Drug Development

The primary application of this compound is in the synthesis of L-oligonucleotides, or mirror-image DNA.[1] Because naturally occurring enzymes, such as nucleases, are chiral and specifically recognize D-sugars, L-DNA is highly resistant to enzymatic degradation. This increased stability makes L-oligonucleotides attractive candidates for therapeutic applications, including aptamers and antisense therapies, as they can have a longer half-life in vivo.[2]

The synthesis of L-DNA follows the same well-established principles of solid-phase phosphoramidite chemistry as natural D-DNA, allowing for the use of standard automated DNA synthesizers.

Experimental Protocols: Solid-Phase Synthesis of an L-Oligonucleotide

The following is a detailed protocol for the automated solid-phase synthesis of a model L-oligonucleotide using this compound and other L-phosphoramidites.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial L-nucleoside.

  • DMT-protected L-deoxynucleoside phosphoramidites (DMT-L-dA(bz), DMT-L-dC(bz), DMT-L-dG(ibu), DMT-L-dT) dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile).

  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF).

  • Oxidizing solution (Iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Instrumentation:

  • Automated DNA/RNA synthesizer.

Procedure:

The synthesis is a cyclical process, with each cycle consisting of four main steps for the addition of a single L-nucleotide.

The Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle start Start Cycle: L-Nucleoside on Solid Support (5'-DMT protected) deblock 1. Deblocking (Detritylation) Removes 5'-DMT group start->deblock Acid Treatment couple 2. Coupling Activated L-phosphoramidite reacts with free 5'-OH deblock->couple Introduction of L-Phosphoramidite & Activator cap 3. Capping Blocks unreacted 5'-OH groups couple->cap Acetic Anhydride oxidize 4. Oxidation Stabilizes the phosphite triester to a phosphate (B84403) triester cap->oxidize Iodine Solution end_cycle End Cycle: Elongated L-Oligonucleotide (5'-DMT protected) oxidize->end_cycle end_cycle->deblock Repeat for next nucleotide LOligo_Workflow cluster_synthesis L-Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_application Downstream Applications phosphoramidite DMT-L-dA(bz) Phosphoramidite synth Automated Solid-Phase Synthesis phosphoramidite->synth solid_support L-Nucleoside Solid Support solid_support->synth crude_oligo Crude L-Oligonucleotide (Protected, on support) synth->crude_oligo cleavage Cleavage & Deprotection crude_oligo->cleavage purification Purification (HPLC/PAGE) cleavage->purification pure_oligo Purified L-Oligonucleotide purification->pure_oligo therapeutics Therapeutics (Aptamers, Antisense) pure_oligo->therapeutics diagnostics Diagnostics pure_oligo->diagnostics research DNA-Drug Interaction Studies pure_oligo->research

References

The Benzoyl Protecting Group in DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of solid-phase oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity DNA sequences. Among these, the benzoyl (Bz) group has long been a cornerstone for the protection of exocyclic amines on nucleobases. This technical guide provides an in-depth exploration of the function, application, and technical considerations of the benzoyl protecting group in DNA synthesis, with a focus on quantitative data, detailed experimental protocols, and visual workflows to support researchers in the field.

Core Function of the Benzoyl (Bz) Protecting Group

The primary role of the benzoyl protecting group in DNA synthesis is to prevent unwanted side reactions involving the exocyclic amino groups of deoxyadenosine (B7792050) (dA) and deoxycytidine (dC).[1][2][3][4] These amino groups are nucleophilic and, if left unprotected, would interfere with the phosphoramidite (B1245037) coupling chemistry during the stepwise elongation of the oligonucleotide chain.

The benzoyl group, an acyl-type protection, is introduced onto the N6 of adenine (B156593) and the N4 of cytosine.[2][3] It is known for its stability under the various conditions of the synthesis cycle, including the acidic detritylation, coupling, capping, and oxidation steps.[2] This stability ensures the integrity of the nucleobases throughout the synthesis process.

The Phosphoramidite Synthesis Cycle: A Workflow Overview

The solid-phase synthesis of DNA oligonucleotides using phosphoramidite chemistry is a cyclical process. The benzoyl protecting groups on the nucleobases remain intact throughout these cycles until the final deprotection step.

DNA_Synthesis_Cycle cluster_cycle Solid-Phase DNA Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Chain elongation Oxidation 4. Oxidation (Stabilization of phosphate (B84403) linkage) Capping->Oxidation Prevents failure sequences Oxidation->Detritylation Ready for next cycle End Final Oligonucleotide (Protected) Oxidation->End After final cycle Start Start with support-bound nucleoside Start->Detritylation

Figure 1: The solid-phase phosphoramidite DNA synthesis cycle.

Quantitative Data: A Comparative Overview

The choice of a protecting group strategy is often a balance between stability during synthesis and ease of removal post-synthesis. The following tables summarize key quantitative data related to the performance of the benzoyl group.

Table 1: Deprotection Conditions and Times for Common Protecting Group Strategies

Protecting Group StrategyReagentTemperatureTimeReference
Standard (Bz for dA, dC) Concentrated Aqueous Ammonia (B1221849)55°C8-16 hours[5]
Standard (Bz for dA, dC) Concentrated Aqueous Ammonia55°C5 hours[6]
UltraFAST (Ac for dC) Ammonium (B1175870) Hydroxide (B78521) / Methylamine (B109427) (AMA)65°C10 minutes[4][7]
Labile Groups (pac, mac, iBu) Concentrated Aqueous AmmoniaRoom Temp.< 4 hours[8]

Table 2: Side Reactions Associated with Benzoyl-Protected Deoxycytidine (Bz-dC)

Deprotection ReagentSide ReactionExtent of Side ReactionReference
Ethylene (B1197577) DiamineTransamination~16%[9]
Methylamine / Ammonia (AMA)Transamination10%[5]

Experimental Protocols

Protection of Nucleosides: Benzoylation

Protocol 4.1.1: N3-Benzoylation of Thymidine (B127349) [1]

  • Reagents: Thymidine, Benzoyl Chloride, Pyridine (B92270), Acetonitrile.

  • Procedure:

    • Dissolve thymidine in a mixture of pyridine and acetonitrile.

    • Cool the solution to 0°C.

    • Add benzoyl chloride dropwise to the cooled solution.

    • Stir the reaction at room temperature until completion, monitoring progress by Thin Layer Chromatography (TLC).

    • Quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer to yield N3-benzoylthymidine.

Protocol 4.1.2: Benzoylation of 2'-Deoxyuridine (B118206) [10]

  • Reagents: 2'-Deoxyuridine, dry Pyridine, freshly distilled Benzoyl Chloride.

  • Procedure:

    • Dissolve 2.28 g (10.0 mmol) of 2'-deoxyuridine in dry pyridine and remove residual water by co-evaporation in vacuo.

    • Re-dissolve the compound in 60 ml of dry pyridine.

    • Add 2.32 ml (20.0 mmol) of freshly distilled benzoyl chloride.

    • Stir the mixture overnight at 55°C.

    • Pour the mixture into 200 ml of ice water to hydrolyze unreacted acid chloride.

    • Collect the precipitate and wash with water, followed by a 50 ml wash with ethanol (B145695)/ether (1:1).

    • Recrystallize from ethanol to yield 3',5'-di-O-benzoyl-2'-deoxyuridine.

Deprotection of Oligonucleotides

Protocol 4.2.1: Standard Deprotection with Concentrated Aqueous Ammonia [6]

  • Reagents: Synthesized oligonucleotide on solid support, concentrated aqueous ammonia (28-33% NH3 in water).

  • Procedure:

    • Transfer the solid support with the synthesized oligonucleotide to a sealed reaction vessel.

    • Add concentrated aqueous ammonia.

    • Incubate at 55°C for 5 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl and other base protecting groups.

    • After cooling, evaporate the ammonia to yield the deprotected oligonucleotide.

Protocol 4.2.2: Fast Deprotection with AMA (for oligonucleotides without Bz-dC) [4][7]

  • Reagents: Synthesized oligonucleotide on solid support, AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).

  • Procedure:

    • Cleavage: Treat the solid support with the AMA reagent for 5 minutes at room temperature.

    • Deprotection: Transfer the supernatant to a sealed vial and heat at 65°C for 5 minutes.

    • Evaporate the solution to obtain the deprotected oligonucleotide.

Key Chemical Processes and Side Reactions

Deprotection Mechanism

The deprotection of benzoyl groups is a base-catalyzed hydrolysis of the amide bond, releasing the free exocyclic amine on the nucleobase.

Deprotection_Mechanism Bz_dA N6-Benzoyl-dA Ammonia + NH3 / H2O dA Deoxyadenosine Benzamide + Benzamide Ammonia->dA

Figure 2: Simplified representation of benzoyl deprotection from deoxyadenosine.
The Transamination Side Reaction

A significant drawback of using benzoyl protection on deoxycytidine (Bz-dC) is its susceptibility to transamination when deprotected with primary amines like methylamine (a component of AMA) or ethylene diamine.[5][9] This side reaction results in the conversion of cytosine to a modified base.

Transamination_Reaction Bz_dC N4-Benzoyl-dC Methylamine Methylamine (from AMA) Bz_dC->Methylamine Deprotection with AMA Transamination_Product N4-Methyl-dC (Side Product) Methylamine->Transamination_Product Transamination Desired_dC Deoxycytidine (Desired Product) Methylamine->Desired_dC Hydrolysis

Figure 3: Competing hydrolysis and transamination pathways for Bz-dC with methylamine.

Due to this side reaction, it is recommended to use alternative protecting groups for deoxycytidine, such as acetyl (Ac), when employing fast deprotection methods with reagents like AMA.[4][9]

Conclusion

The benzoyl protecting group remains a reliable and widely used tool in DNA synthesis, particularly for the protection of deoxyadenosine. Its stability throughout the synthesis cycle is a key advantage. However, for deoxycytidine, the potential for transamination during deprotection with amine-based reagents necessitates careful consideration of the deprotection strategy. For applications requiring rapid deprotection, alternative protecting groups for dC are advisable. This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for the successful synthesis of high-quality oligonucleotides.

References

An In-depth Technical Guide to DMT-L-dA(bz) Phosphoramidite for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(N,N-diisopropyl)-β-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-L-dA(bz) Phosphoramidite. It is intended for researchers, scientists, and professionals in drug development who utilize automated solid-phase oligonucleotide synthesis.

Core Compound Information

This compound is a critical building block in the chemical synthesis of DNA. The "L" designation refers to the natural L-stereoisomer of the deoxyribose sugar, which is the standard configuration for biological systems. The dimethoxytrityl (DMT) group on the 5' hydroxyl function provides a temporary, acid-labile protecting group essential for monitoring coupling efficiency and directing the synthesis process. The benzoyl (Bz) group protects the exocyclic amine of the adenine (B156593) base, preventing side reactions during synthesis. The phosphoramidite moiety at the 3' position is the reactive group that enables the formation of the phosphite (B83602) triester linkage to the growing oligonucleotide chain.

Chemical and Physical Properties

Key quantitative data for this compound are summarized below. These values are typical and may vary slightly between suppliers.

PropertyValueCitations
CAS Number 98796-53-3[1][2]
Molecular Weight 857.93 g/mol [1][2]
Molecular Formula C₄₇H₅₂N₇O₇P[1][2]
Appearance White to off-white powder or granules[1][2]
Purity (HPLC) ≥98.0%[2]
Purity (³¹P NMR) ≥99.0%[3]
Total Impurities ≤0.3% to ≤1.0%[1][3]
Storage Temperature 2-8°C or -20±5℃ (under inert gas)[1][3]

Application in Oligonucleotide Synthesis

This compound is exclusively used in the phosphoramidite method of solid-phase oligonucleotide synthesis, the gold-standard for producing custom sequences of DNA.[4][5] This automated, cyclic process allows for the rapid and efficient assembly of oligonucleotides by adding one nucleotide at a time. The resulting oligonucleotides, such as primers for PCR, probes for hybridization assays, antisense oligonucleotides, or siRNA, are fundamental tools for studying and manipulating biological signaling pathways. While the phosphoramidite itself is not directly involved in cellular signaling, it is the key component for synthesizing the specific nucleic acid sequences that modulate gene expression and protein function within these pathways.

Experimental Protocol: Automated Oligonucleotide Synthesis Cycle

The following is a generalized, step-by-step protocol for a single coupling cycle in an automated DNA synthesizer using this compound. Timings and reagent volumes should be optimized based on the specific synthesizer model and synthesis scale.

Prerequisites:

  • The initial nucleoside is pre-attached to a solid support (e.g., Controlled Pore Glass, CPG) within a synthesis column.

  • This compound is dissolved in anhydrous acetonitrile (B52724) to a standard concentration (e.g., 0.1 M).[6]

  • All other necessary reagents (deblocking, activation, capping, oxidation solutions) are fresh and loaded onto the synthesizer.

Step 1: Deblocking (Detritylation)
  • Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl group for the coupling reaction.

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[4][6]

  • Procedure: The deblocking solution is passed through the synthesis column. The acid cleaves the DMT group, which is washed away. The resulting DMT cation is orange, and its absorbance at 495 nm is measured to quantify the efficiency of the previous coupling step.[5]

  • Duration: Approximately 30-60 seconds.

Step 2: Coupling
  • Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the solid support and the incoming this compound.

  • Reagents:

    • This compound solution.

    • An activator solution, such as 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) in acetonitrile.[4]

  • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group.[4] A molar excess of both reagents is used to drive the reaction to completion.

  • Duration: Approximately 30-180 seconds.[6]

Step 3: Capping
  • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of undesired (n-1) deletion mutant sequences.[7]

  • Reagents:

  • Procedure: The capping reagents are delivered to the column, where the acetic anhydride acetylates the unreacted 5'-hydroxyls, rendering them inert to subsequent coupling cycles.

  • Duration: Approximately 20-40 seconds.

Step 4: Oxidation
  • Objective: To convert the unstable phosphite triester linkage into a stable, natural phosphate (B84403) triester (P=O) bond.

  • Reagent: A solution of Iodine (e.g., 0.02-0.1 M) in a mixture of THF, pyridine, and water.[6]

  • Procedure: The oxidizing solution is passed through the column. The iodine and water rapidly oxidize the P(III) center to the P(V) state.

  • Duration: Approximately 30-60 seconds.

This four-step cycle is repeated for each nucleotide in the desired sequence.

Post-Synthesis Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (benzoyl on the base, cyanoethyl on the phosphate backbone) must be removed.

  • Procedure: The solid support is treated with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

  • Conditions: Typically, heating at 55°C for 8 hours or incubation at room temperature for 24 hours is sufficient for standard benzoyl-protected amidites.[1] This treatment cleaves the oligo from the support and removes both the base and phosphate protecting groups.

  • Final Step: The final 5'-DMT group (if synthesis was "DMT-on") is removed with an acid treatment, followed by purification of the full-length oligonucleotide via HPLC or other chromatographic methods.[6]

Visualized Workflows

Automated Oligonucleotide Synthesis Cycle

The following diagram illustrates the logical flow of the four primary steps in the phosphoramidite synthesis cycle.

Oligo_Synthesis_Cycle Start Start Cycle: Support-Bound Nucleoside Deblock Step 1: Deblocking (Detritylation) Start->Deblock Wash1 Wash Deblock->Wash1 Remove DMT Couple Step 2: Coupling (Add Amidite + Activator) Wash1->Couple Wash2 Wash Couple->Wash2 Cap Step 3: Capping (Block Failures) Wash2->Cap Wash3 Wash Cap->Wash3 Oxidize Step 4: Oxidation (Stabilize Linkage) Wash3->Oxidize Wash4 Wash Oxidize->Wash4 End Cycle Complete: Elongated Chain (n+1) Wash4->End Next_Cycle Start Next Cycle? End->Next_Cycle Next_Cycle->Deblock Yes Cleave Cleave & Deprotect Next_Cycle->Cleave No

Automated phosphoramidite synthesis cycle workflow.
Protecting Group Strategy

This diagram shows the relationship between the key protecting groups on the this compound and the synthesis steps where they are applied or removed.

Protecting_Groups Amidite This compound DMT 5'-DMT Group (Acid-Labile) Amidite->DMT Bz N⁶-Benzoyl Group (Base-Labile) Amidite->Bz CE β-Cyanoethyl Group (Base-Labile) Amidite->CE Synthesis Synthesis Cycle DMT->Synthesis Removed every cycle (Deblocking step) Deprotection Final Deprotection (Ammonia) Bz->Deprotection Removed once after synthesis CE->Deprotection Removed once after synthesis Synthesis->Deprotection

Protecting group strategy for this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of DMT-L-dA(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-dA(bz) phosphoramidite (B1245037). This crucial reagent is a fundamental building block in the chemical synthesis of oligonucleotides. The following sections detail the synthetic pathway, purification protocols, and analytical methods for quality control, presented in a format tailored for professionals in the field of drug development and nucleic acid chemistry.

Synthesis and Purification Overview

The synthesis of DMT-L-dA(bz) phosphoramidite is a multi-step process that begins with the protection of the exocyclic amine of 2'-deoxyadenosine (B1664071), followed by the protection of the 5'-hydroxyl group, and concludes with the phosphitylation of the 3'-hydroxyl group. Each step is critical for ensuring the high purity and reactivity of the final product, which is essential for efficient oligonucleotide synthesis. Subsequent purification is paramount to remove unreacted starting materials and side products.

Quantitative Data Summary

The following tables summarize the typical yields and purity levels at each stage of the synthesis and purification process. These values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of N6-Benzoyl-2'-deoxyadenosine

ParameterValueReference
Starting Material2'-deoxyadenosine
Key ReagentsBenzoyl chloride, Pyridine[1]
Typical Yield~75-95%[1]
Purity (after crystallization)>98%

Table 2: Synthesis of 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine

ParameterValueReference
Starting MaterialN6-Benzoyl-2'-deoxyadenosine
Key Reagents4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine[1]
Typical Yield80-90%[1]
Purity (after chromatography)>98%

Table 3: Synthesis of this compound

ParameterValueReference
Starting Material5'-O-DMT-N6-benzoyl-2'-deoxyadenosine
Key Reagents2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA)[2]
Typical Yield~83%[3]
Purity (after purification)≥99% (HPLC), ≥99% (31P NMR)[4][5]

Table 4: Final Product Specifications for this compound

ParameterSpecificationAnalytical MethodReference
AppearanceWhite to off-white powderVisual[4]
Purity≥99.0%RP-HPLC[4][5]
Purity≥99.0%31P NMR[4][6]
Water Content≤0.3%Karl Fischer[4]
Residual Solvents≤3.0%GC[7]

Experimental Protocols

Synthesis of N6-Benzoyl-2'-deoxyadenosine

This procedure describes the protection of the N6 amino group of 2'-deoxyadenosine.

  • Materials: 2'-deoxyadenosine, anhydrous pyridine, benzoyl chloride, methanol (B129727).

  • Procedure:

    • Suspend 2'-deoxyadenosine in anhydrous pyridine.

    • Cool the mixture in an ice bath.

    • Add benzoyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure.

    • Co-evaporate with toluene (B28343) to remove residual pyridine.

    • Purify the crude product by recrystallization from a suitable solvent such as methanol to yield N6-benzoyl-2'-deoxyadenosine as a white solid.

Synthesis of 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine

This step involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

  • Materials: N6-Benzoyl-2'-deoxyadenosine, anhydrous pyridine, 4,4'-dimethoxytrityl chloride (DMT-Cl), dichloromethane (B109758), saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve N6-benzoyl-2'-deoxyadenosine in anhydrous pyridine.

    • Add DMT-Cl in portions while stirring at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by silica (B1680970) gel column chromatography to obtain 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine.

Synthesis of this compound

This final synthetic step introduces the phosphoramidite moiety at the 3'-hydroxyl position.

  • Materials: 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine, anhydrous dichloromethane, N,N-Diisopropylethylamine (DIPEA), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Procedure:

    • Dissolve 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Add DIPEA to the solution.

    • Cool the mixture to 0°C.

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Stir the reaction at room temperature for several hours, monitoring by TLC or HPLC.

    • Upon completion, quench the reaction with methanol.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a foam.

Purification of this compound

Purification is crucial to ensure the high quality of the phosphoramidite.

  • Silica Gel Chromatography:

    • Dissolve the crude phosphoramidite in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or toluene).

    • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent, often containing a small amount of a basic modifier like triethylamine (B128534) to prevent degradation of the product on the silica.[3]

    • Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield a white foam.

  • Precipitation:

    • Dissolve the purified foam in a small volume of a suitable solvent (e.g., toluene).

    • Add this solution dropwise to a large volume of a cold, non-polar solvent such as hexane or pentane (B18724) with vigorous stirring.

    • The phosphoramidite will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum.

Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the three-step synthesis of this compound.

Synthesis_Pathway dA 2'-deoxyadenosine dA_bz N6-Benzoyl- 2'-deoxyadenosine dA->dA_bz N6-Benzoylation (Benzoyl Chloride) DMT_dA_bz 5'-O-DMT- N6-benzoyl- 2'-deoxyadenosine dA_bz->DMT_dA_bz 5'-DMT Protection (DMT-Cl) Phosphoramidite DMT-L-dA(bz) Phosphoramidite DMT_dA_bz->Phosphoramidite 3'-Phosphitylation (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite)

Caption: Synthetic route to this compound.

Purification Workflow

This diagram outlines the purification and final processing of the synthesized phosphoramidite.

Purification_Workflow Crude Crude DMT-L-dA(bz) Phosphoramidite Chromatography Silica Gel Column Chromatography Crude->Chromatography Purity_Check1 Purity Analysis (TLC / HPLC) Chromatography->Purity_Check1 Collect Fractions Precipitation Precipitation (e.g., in Hexane) Purity_Check1->Precipitation Pool Pure Fractions Drying Drying under Vacuum Precipitation->Drying QC Final Quality Control (HPLC, 31P NMR) Drying->QC Final_Product Pure DMT-L-dA(bz) Phosphoramidite QC->Final_Product Release

Caption: Purification and quality control workflow.

References

Safeguarding the Keystone of Oligonucleotide Synthesis: A Technical Guide to Phosphoramidite Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of phosphoramidite (B1245037) reagents is paramount to the successful synthesis of high-quality oligonucleotides. These crucial building blocks are inherently labile, and their stability is a critical factor influencing the yield and purity of the final product. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of phosphoramidites, details the primary degradation pathways, and outlines experimental protocols for assessing their stability.

Core Principles of Phosphoramidite Stability

Phosphoramidites are susceptible to two primary degradation pathways: hydrolysis and oxidation.[1] Understanding and mitigating these processes are fundamental to preserving the quality of these reagents.

Hydrolysis: The phosphoramidite moiety is highly reactive with water, particularly in the presence of even trace amounts of acid.[1] This reaction leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction during oligonucleotide synthesis. The rate of hydrolysis is influenced by several factors, including the specific nucleoside, with 2'-deoxyguanosine (B1662781) (dG) phosphoramidites being notably more prone to degradation.[2][3][4] Studies have indicated that the degradation of dG phosphoramidites can be autocatalytic.[4]

Oxidation: The P(III) center of the phosphoramidite is readily oxidized to a P(V) species, especially when exposed to air.[1] Oxidized phosphoramidites are incapable of coupling with the growing oligonucleotide chain, leading to failed synthesis sequences.

Several factors influence the rate of these degradation pathways:

  • Moisture: Even minute quantities of water in solvents or on glassware can initiate hydrolysis.[1][5]

  • Temperature: Elevated temperatures accelerate the rate of both hydrolysis and oxidation.[5]

  • Chemical Purity: Impurities within the phosphoramidite preparation can catalyze decomposition.[5]

  • Protecting Groups: The nature of the protecting groups on the exocyclic amines of the nucleobases can affect stability. "Mild" protecting groups, which are more easily removed, may render the phosphoramidite less stable in solution.[1]

  • Nucleobase Identity: As mentioned, the inherent chemical properties of the nucleobases themselves play a significant role, with dG being the least stable of the canonical phosphoramidites.[2][3]

Recommended Storage and Handling Protocols

To minimize degradation and ensure the longevity of phosphoramidite reagents, adherence to stringent storage and handling protocols is essential.

Solid Phosphoramidites

Solid phosphoramidites exhibit a prolonged shelf-life when stored under the appropriate conditions.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the P(III) center.
Container Tightly sealed, opaque vialsProtects from moisture and light.
Handling Allow to warm to room temperature before openingPrevents condensation of atmospheric moisture onto the cold powder.
Phosphoramidites in Solution

Phosphoramidites are significantly less stable in solution and require meticulous handling.

ParameterRecommendationRationale
Solvent Anhydrous acetonitrile (B52724) (<30 ppm water)Minimizes hydrolysis.
Drying Use of activated 3Å molecular sievesScavenges residual moisture in the solvent.[1]
Temperature -20°CSlows degradation in solution.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Concentration Typically 0.05 M to 0.1 M for synthesisBalances reactivity and stability.
Storage Duration Prepare fresh solutions for critical applicationsMinimizes the impact of degradation over time.

Quantitative Stability Data

The stability of phosphoramidites in solution varies significantly depending on the nucleobase. The general order of stability in acetonitrile is T, dC > dA > dG.

Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after 5 Weeks
T, dC 2%
dA 6%
dG 39%
Storage under an inert gas atmosphere. Data from Krotz et al. (2004).[2][5]

The pronounced instability of dG phosphoramidites is a critical consideration in oligonucleotide synthesis, particularly for sequences rich in guanine.

Degradation Pathways and Experimental Workflows

Visualizing the chemical transformations and analytical procedures is crucial for a comprehensive understanding of phosphoramidite stability.

Phosphoramidite_Degradation_Pathways Amidite Phosphoramidite (P(III)) H_Phosphonate H-Phosphonate (Inactive) Amidite->H_Phosphonate Hydrolysis (+H2O) Oxidized_Amidite Oxidized Phosphoramidite (P(V), Inactive) Amidite->Oxidized_Amidite Oxidation (+O2) CE_H_Phosphonate CE-H-Phosphonate Intermediate Amidite->CE_H_Phosphonate Acid-catalyzed hydrolysis CE_Phosphonoamidate CE-Phosphonoamidate (Side Product) Amidite->CE_Phosphonoamidate Autocatalytic reaction with Acrylonitrile CE_H_Phosphonate->H_Phosphonate Elimination of Acrylonitrile Acrylonitrile Acrylonitrile CE_H_Phosphonate->Acrylonitrile Acrylonitrile->Amidite

Key degradation pathways of phosphoramidite reagents.

Stability_Testing_Workflow Start Phosphoramidite Sample (Solid or Solution) Prep Sample Preparation (Dissolution in anhydrous ACN with TEA) Start->Prep HPLC RP-HPLC Analysis Prep->HPLC NMR 31P NMR Spectroscopy Prep->NMR LCMS LC-MS Analysis Prep->LCMS Purity Assess Purity (Peak Integration) HPLC->Purity Quantify Quantify P(III), P(V), and H-Phosphonate Species NMR->Quantify Identify Identify Degradation Products (Mass Analysis) LCMS->Identify Decision Decision: Accept or Reject Batch Purity->Decision Quantify->Decision Identify->Decision End Proceed with Synthesis or Discard Reagent Decision->End

Experimental workflow for assessing phosphoramidite stability.

Experimental Protocols for Stability Assessment

Regular analytical assessment is crucial to ensure the integrity of phosphoramidite reagents. The following are key experimental protocols for this purpose.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a primary method for assessing the purity of phosphoramidites and detecting degradation products.

  • Objective: To separate the phosphoramidite from its impurities and degradation products and to quantify its purity.

  • Methodology:

    • Sample Preparation: Prepare a sample solution of the phosphoramidite at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile. To minimize on-column degradation, it is advisable to add a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA).

    • Chromatographic System:

      • Column: A C18 column is typically used.

      • Mobile Phase A: An aqueous buffer, for example, 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compounds.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at a wavelength suitable for all nucleobases (e.g., 260 nm).

    • Data Interpretation: A pure phosphoramidite will typically exhibit two major peaks, corresponding to the two diastereomers at the chiral phosphorus center. The appearance of additional peaks is indicative of degradation products such as the H-phosphonate or the oxidized phosphate (B84403) species. Purity is calculated by integrating the peak areas.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful technique for directly observing and quantifying the different phosphorus-containing species in a sample.

  • Objective: To quantify the relative amounts of active P(III) phosphoramidite, oxidized P(V) species, and H-phosphonate impurities.

  • Methodology:

    • Sample Preparation: Prepare a concentrated solution of the phosphoramidite (e.g., ~0.3 g/mL) in a deuterated solvent such as CDCl₃ containing 1% (v/v) TEA.

    • Spectrometer: A high-field NMR spectrometer equipped with a phosphorus probe.

    • Acquisition Parameters:

      • Pulse Program: A proton-decoupled pulse sequence (e.g., zgig).

      • Relaxation Delay: A sufficient delay (e.g., 2.0 seconds) to ensure quantitative signal integration.

      • Reference: An external standard such as 85% H₃PO₄.

    • Data Interpretation:

      • Phosphoramidites (P(III)): ~149 ppm (two peaks for the diastereomers).

      • H-phosphonates: ~8-10 ppm.

      • Oxidized Phosphoramidites (P(V)): ~0 ppm. The relative integration of these peaks provides a quantitative measure of the purity and the extent of degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed to identify the chemical nature of impurities and degradation products by determining their mass-to-charge ratio.

  • Objective: To identify unknown peaks observed in the HPLC chromatogram and confirm the identity of degradation products.

  • Methodology:

    • Chromatographic Separation: Utilize an HPLC system with conditions similar to those described for the RP-HPLC analysis.

    • Mass Spectrometry:

      • Ionization Source: Electrospray ionization (ESI) is commonly used.

      • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer.

    • Data Interpretation: By comparing the observed masses of the eluting peaks with the expected masses of the phosphoramidite and its potential degradation products (e.g., hydrolyzed, oxidized), the identity of the impurities can be confirmed.

By implementing these stringent storage, handling, and analytical protocols, researchers and drug development professionals can ensure the integrity of their phosphoramidite reagents, leading to more efficient and reliable synthesis of high-quality oligonucleotides.

References

Mechanism of phosphoramidite coupling reaction in DNA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Phosphoramidite (B1245037) Coupling in DNA Synthesis

Introduction

Solid-phase oligonucleotide synthesis is the cornerstone of modern biotechnology, enabling the rapid and precise creation of custom DNA and RNA sequences for a vast array of applications, from diagnostics and therapeutics to synthetic biology.[1][2] The most robust and widely adopted method for this process is phosphoramidite chemistry.[3][4] This technique employs a four-step cyclical reaction to sequentially add nucleotide building blocks to a growing chain anchored to a solid support.[1][5][6]

This guide provides a detailed examination of the core chemical reactions in automated DNA synthesis, with a primary focus on the critical phosphoramidite coupling step. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying mechanisms, quantitative parameters, and experimental protocols that ensure high-fidelity oligonucleotide production.

The Solid-Phase Synthesis Cycle: An Overview

Chemical synthesis of oligonucleotides occurs in the 3' to 5' direction, opposite to biological synthesis.[3] The process begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).[1][2] Each subsequent nucleotide is added through a four-step cycle: detritylation, coupling, capping, and oxidation.[5][7]

Oligo_Synthesis_Cycle cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (Deblocking) Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms P(III) Linkage Oxidation 4. Oxidation Capping->Oxidation Blocks Failures Oxidation->Detritylation Stabilizes to P(V) (Cycle Repeats) Start Start: Nucleoside on Solid Support Start->Detritylation Detritylation_Mechanism cluster_main Detritylation Reaction Reactant Support-O-Base-O-DMT (5'-Protected Nucleoside) Product1 Support-O-Base-OH (Free 5'-Hydroxyl) Reactant->Product1 Acid Catalysis Product2 DMT+ Cation (Orange Color) Reactant->Product2 Acid Trichloroacetic Acid (TCA) in Dichloromethane Capping_Mechanism cluster_main Capping Reaction Reactant Support-O-Base-OH (Unreacted 5'-Hydroxyl) Product Support-O-Base-O-Acetyl (Capped/Blocked Chain) Reactant->Product Acetylation Reagents Acetic Anhydride + N-Methylimidazole Oxidation_Mechanism cluster_main Oxidation Reaction Reactant Oligomer-P(III)-O-βCE (Phosphite Triester) Product Oligomer-P(V)=O(-O-βCE) (Stable Phosphate Triester) Reactant->Product Oxidation Reagents Iodine (I₂) + H₂O/Pyridine

References

L-Configuration in Phosphoramidites: A Technical Guide to Harnessing Mirror-Image Oligonucleotides for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of L-configuration phosphoramidites in the synthesis of oligonucleotides has emerged as a transformative approach in the development of novel therapeutics. This technical guide provides an in-depth exploration of the core features of L-oligonucleotides, also known as Spiegelmers (a German portmanteau for "mirror-image"), detailing their synthesis, unique properties, and therapeutic applications. The defining characteristic of these molecules is their L-chiral sugar backbone, a mirror image of the natural D-configuration found in native DNA and RNA. This inversion of stereochemistry confers remarkable resistance to nuclease degradation, significantly enhancing their in vivo stability and positioning them as a promising class of drugs.

Core Features of L-Oligonucleotides

The fundamental advantage of L-oligonucleotides lies in their chiral inversion. Natural enzymes, such as nucleases, have evolved to recognize and process nucleic acids with a D-ribose or D-deoxyribose backbone. The L-configuration of Spiegelmers renders them virtually invisible to these enzymes, leading to a dramatically increased half-life in biological fluids.[1][2] This enhanced stability is a critical attribute for oligonucleotide-based therapeutics, overcoming a primary hurdle that has historically limited their clinical utility.

Beyond their exceptional stability, L-oligonucleotides retain the ability to fold into specific three-dimensional structures, enabling them to bind to target molecules with high affinity and specificity, much like traditional aptamers.[2] This binding is achieved through a process known as mirror-image SELEX (Systematic Evolution of Ligands by Exponential Enrichment), where a D-oligonucleotide library is used to select for a sequence that binds to the mirror-image of the target molecule. The resulting D-aptamer sequence is then synthesized using L-phosphoramidites to create the final L-oligonucleotide (Spiegelmer) that binds to the natural target.[3][4]

Quantitative Analysis of Key Properties

The superior characteristics of L-oligonucleotides can be quantified through various experimental assessments. The following tables summarize key data on their enzymatic stability and binding affinity.

Table 1: Comparative Nuclease Stability of L-DNA vs. D-DNA
Oligonucleotide TypeMediumHalf-lifeReference
L-aptamerHuman SerumNo degradation observed after 7 days[1]
D-aptamerHuman Serum33 hours[1]
L-aptamerCalf Serum~2 days (per-nucleotide)[1]
D-aptamerCalf Serum2.5 hours[1]
Table 2: In Vivo Efficacy of Spiegelmer Therapeutics
Drug Name (Target)IndicationKey Efficacy EndpointResultClinical Trial PhaseReference
Olaptesed Pegol (NOX-A12) (CXCL12)Glioblastoma (newly diagnosed, MGMT unmethylated)Median Overall Survival (OS)19.9 months (in combination with bevacizumab and radiotherapy) vs. ~10.5 months for standard of carePhase 1/2 (GLORIA study)[5][6][7][8]
19-month Survival Rate50% (combination therapy) vs. 5% (standard of care)Phase 1/2 (GLORIA study)[7][8]
Emapticap Pegol (NOX-E36) (CCL2)Diabetic NephropathyUrinary Albumin/Creatinine Ratio (ACR) Reduction32% reduction vs. placebo (p=0.014) at 12 weeksPhase 2a[9][10][11]
HbA1c Change-0.32% vs. +0.06% for placebo at 12 weeksPhase 2a[9][11]
Lexaptepid Pegol (NOX-H94) (Hepcidin)Anemia of Chronic Disease (in cancer patients)Hemoglobin (Hb) Increase≥1 g/dL increase in 5 out of 12 patientsPhase 2 Pilot Study[12]
Serum Iron Increase67% increase from baseline 8 hours after 1.2 mg/kg i.v. infusion in healthy volunteersPhase 1[13][14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of L-phosphoramidites, their incorporation into oligonucleotides, and the assessment of key biological properties.

Synthesis of L-Thymidine Phosphoramidite (B1245037)

This protocol outlines the synthesis of a key building block for L-DNA synthesis.

Materials:

  • L-Thymidine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve L-thymidine in anhydrous pyridine.

    • Add DMT-Cl portion-wise at 0°C and stir the reaction mixture at room temperature overnight.

    • Quench the reaction with methanol.

    • Evaporate the solvent and dissolve the residue in DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to obtain 5'-O-DMT-L-thymidine.

  • Phosphitylation:

    • Dissolve the dried 5'-O-DMT-L-thymidine in anhydrous DCM under an argon atmosphere.

    • Add DIPEA to the solution.

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction with methanol.

    • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to yield the L-thymidine phosphoramidite.

Solid-Phase Synthesis of L-Oligonucleotides

This protocol describes the automated synthesis of L-DNA or L-RNA oligonucleotides using the phosphoramidite method.[15][16][17][18][19]

Materials:

  • L-nucleoside phosphoramidites (A, C, G, T/U)

  • Controlled pore glass (CPG) solid support pre-loaded with the first L-nucleoside

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

  • Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 10% N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Acetonitrile (synthesis grade)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure (performed on an automated DNA/RNA synthesizer):

  • Deblocking: The 5'-DMT protecting group of the nucleoside on the solid support is removed by treatment with the deblocking solution.

  • Coupling: The next L-nucleoside phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Iteration: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final cycle, the synthesized L-oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution at elevated temperature.

  • Purification: The crude L-oligonucleotide is purified by methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Nuclease Degradation Assay

This protocol assesses the stability of L-oligonucleotides in the presence of nucleases.[3][20][21][22][23][24]

Materials:

  • Purified L-oligonucleotide and D-oligonucleotide (control)

  • Nuclease (e.g., DNase I, snake venom phosphodiesterase, or serum)

  • Reaction buffer appropriate for the chosen nuclease

  • Loading dye (e.g., formamide (B127407) with tracking dyes)

  • Polyacrylamide gel (denaturing)

  • Gel electrophoresis apparatus

  • Gel imaging system

Procedure:

  • Incubate a fixed amount of the L-oligonucleotide and the D-oligonucleotide control with the nuclease or serum in the appropriate reaction buffer at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity by adding loading dye containing a denaturant and placing the samples on ice.

  • Separate the degradation products by denaturing polyacrylamide gel electrophoresis.

  • Visualize the bands using a suitable staining method (e.g., SYBR Gold) and a gel imaging system.

  • Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and calculate the half-life.

Melting Temperature (Tm) Analysis

This protocol determines the thermal stability of L-oligonucleotide duplexes.[1][4][20][25][26][27][28][29]

Materials:

  • Purified complementary L-oligonucleotides

  • Melting buffer (e.g., phosphate buffer with a defined salt concentration)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Anneal the complementary L-oligonucleotides in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Place the duplex solution in a quartz cuvette in the spectrophotometer.

  • Monitor the absorbance at 260 nm while slowly increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

  • Plot the absorbance as a function of temperature to generate a melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is often determined by finding the peak of the first derivative of the melting curve.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of Spiegelmers stems from their ability to specifically bind to and modulate the activity of disease-relevant protein targets. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for three clinically investigated Spiegelmers.

cluster_0 Cellular Iron Export Regulation Hepcidin Hepcidin Ferroportin Ferroportin (Iron Exporter) Hepcidin->Ferroportin Binds to Degradation Internalization and Degradation Ferroportin->Degradation Leads to IronExport Reduced Iron Export Degradation->IronExport Lexaptepid Lexaptepid Pegol (NOX-H94) Lexaptepid->Hepcidin Binds and Neutralizes

Caption: Mechanism of action of Lexaptepid Pegol (NOX-H94).[30][31][32][33][34][35]

cluster_1 Inflammatory Cell Recruitment CCL2 CCL2 (Chemokine) CCR2 CCR2 (Receptor on Monocytes) CCL2->CCR2 Binds to Signaling Downstream Signaling (PI3K/Akt, MAPK) CCR2->Signaling Activates Recruitment Monocyte Recruitment and Inflammation Signaling->Recruitment Emapticap Emapticap Pegol (NOX-E36) Emapticap->CCL2 Binds and Neutralizes

Caption: Mechanism of action of Emapticap Pegol (NOX-E36).[27][31][36][37][38]

cluster_2 Tumor Microenvironment Modulation CXCL12 CXCL12 (Chemokine) CXCR4 CXCR4 (Receptor on Cancer Cells) CXCL12->CXCR4 Binds to Signaling Downstream Signaling (PI3K/Akt, MAPK) CXCR4->Signaling Activates TumorGrowth Tumor Growth, Proliferation, and Metastasis Signaling->TumorGrowth Olaptesed Olaptesed Pegol (NOX-A12) Olaptesed->CXCL12 Binds and Neutralizes cluster_3 Mirror-Image SELEX Workflow start Start with Target Molecule (D-form) mirror_target Synthesize Mirror-Image Target (L-form) start->mirror_target selex SELEX Process (Binding, Partitioning, Amplification) mirror_target->selex d_library D-RNA/DNA Library d_library->selex d_aptamer Isolate High-Affinity D-Aptamer selex->d_aptamer sequence Sequence D-Aptamer d_aptamer->sequence l_synthesis Synthesize L-Oligonucleotide (Spiegelmer) with the same sequence sequence->l_synthesis spiegelmer Final Spiegelmer (L-form) Binds to Natural Target (D-form) l_synthesis->spiegelmer cluster_4 Cellular Uptake of L-Oligonucleotides l_oligo L-Oligonucleotide endocytosis Endocytosis l_oligo->endocytosis cell_membrane Cell Membrane endosome Early Endosome endocytosis->endosome Internalization late_endosome Late Endosome / Lysosome endosome->late_endosome Maturation escape Endosomal Escape endosome->escape cytosol Cytosol escape->cytosol target Intracellular Target cytosol->target Binding

References

The Looking-Glass of Life: A Technical Guide to Mirror-Image DNA Synthesis with L-Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the central dogma of molecular biology, DNA exists in a right-handed double helical structure, a form universally conserved across all known life. This D-enantiomeric form (D-DNA) is the blueprint for life as we know it. However, the principles of stereochemistry allow for a fascinating counterpart: mirror-image DNA, or L-DNA. Composed of L-deoxyribose sugar moieties instead of the naturally occurring D-deoxyribose, L-DNA forms a left-handed double helix. While not found in nature, the chemical synthesis of L-DNA using L-phosphoramidite building blocks has opened up a new frontier in biotechnology and drug development. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of mirror-image DNA.

Core Principles of L-DNA

L-DNA, as the enantiomer of D-DNA, shares many of its physicochemical properties but exhibits crucial differences in a biological context. These unique characteristics are the foundation of its utility in therapeutic and diagnostic applications.

Key Properties of L-DNA vs. D-DNA
PropertyD-DNA (Natural)L-DNA (Mirror-Image)Implication for Drug Development
Helicity Right-handed double helixLeft-handed double helixSteric hindrance prevents interaction with most biological machinery.
Hybridization Forms stable duplexes with complementary D-DNA and D-RNA.Forms stable duplexes with complementary L-DNA. Does not form stable duplexes with D-DNA or D-RNA.[1]Orthogonality to biological systems prevents off-target hybridization with native nucleic acids.
Nuclease Resistance Susceptible to degradation by naturally occurring nucleases (DNases).Highly resistant to degradation by nucleases.[2]Significantly increased in vivo stability and half-life.
Immunogenicity Can elicit an immune response.Generally considered to have low immunogenic potential.[2]Reduced risk of adverse immune reactions.
Thermal Stability (Tm) Sequence-dependent.Virtually identical to a D-DNA duplex of the same sequence.[2]Predictable and designable duplex stability.

Synthesis of L-DNA via L-Phosphoramidite Chemistry

The synthesis of L-DNA oligonucleotides is achieved through the well-established phosphoramidite (B1245037) solid-phase synthesis methodology, the same process used for D-DNA synthesis. The key difference lies in the use of L-2'-deoxynucleoside phosphoramidites as the building blocks.

L-Phosphoramidite Building Blocks

L-phosphoramidites are chemically protected L-deoxynucleosides (L-dA, L-dG, L-dC, and L-dT) activated with a phosphoramidite group at the 3'-hydroxyl position. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amines of the bases are also protected. These protecting groups are crucial for directing the chemical reactions during synthesis and are removed in the final deprotection step.

The Solid-Phase Synthesis Cycle

The synthesis is an iterative process performed on an automated DNA synthesizer. The oligonucleotide is assembled in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps:

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support, typically using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent. This exposes the 5'-hydroxyl for the next coupling reaction.

  • Coupling: The next L-phosphoramidite, activated by a catalyst such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. The coupling efficiency at this step is critical for the overall yield of the full-length oligonucleotide and is typically very high (>99%).

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated until the desired L-DNA sequence is synthesized.

L_DNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (L-Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Phosphite Triester Linkage Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Cycle Repeats for Next Nucleotide Cleavage Cleavage from Solid Support Oxidation->Cleavage Final Cycle Complete Deprotection Base and Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Characterization Characterization (e.g., MS) Purification->Characterization

Figure 1. Workflow for L-DNA synthesis.

Experimental Protocols

Solid-Phase Synthesis of L-DNA
  • Instrumentation: An automated DNA/RNA synthesizer.

  • Reagents:

    • L-deoxynucleoside phosphoramidites (L-dA, L-dG, L-dC, L-dT) dissolved in anhydrous acetonitrile (B52724).

    • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile).

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

    • Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF).

    • Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine).

    • Anhydrous acetonitrile for washing steps.

    • Solid support (CPG) pre-loaded with the first L-nucleoside.

  • Procedure:

    • Load the L-phosphoramidites, reagents, and the synthesis column containing the solid support onto the synthesizer.

    • Program the desired L-DNA sequence and synthesis scale.

    • Initiate the automated synthesis protocol, which will perform the iterative deblocking, coupling, capping, and oxidation cycles.

    • Upon completion, the synthesizer can be programmed to leave the final 5'-DMT group on for purification purposes ("DMT-on") or remove it ("DMT-off").

Cleavage and Deprotection
  • Reagents:

  • Procedure:

    • Transfer the solid support containing the synthesized L-DNA from the column to a sealed vial.

    • Add the cleavage/deprotection solution (e.g., AMA).

    • Incubate at an elevated temperature (e.g., 65°C) for a specified time (e.g., 10-15 minutes for AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.

    • After incubation, cool the vial and evaporate the solution to dryness.

Purification
  • Instrumentation: High-performance liquid chromatography (HPLC) system with a UV detector.

  • Columns and Reagents:

    • Reversed-phase HPLC column (e.g., C18).

    • Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0).

    • Mobile Phase B: Acetonitrile.

  • Procedure (DMT-on Purification):

    • Resuspend the crude, deprotected L-DNA in mobile phase A.

    • Inject the sample onto the HPLC column.

    • Elute with a gradient of increasing acetonitrile concentration. The DMT-on full-length product will be retained more strongly than the shorter, DMT-off failure sequences.

    • Collect the peak corresponding to the DMT-on L-DNA.

    • Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

    • Desalt the purified L-DNA using a method like ethanol (B145695) precipitation or a desalting column.

Characterization
  • Instrumentation: Mass spectrometer (e.g., ESI-MS or MALDI-TOF MS), UV-Vis spectrophotometer.

  • Procedure:

    • Mass Spectrometry: Determine the molecular weight of the purified L-DNA to confirm that it matches the theoretical mass of the desired sequence.

    • UV Spectrophotometry: Measure the absorbance at 260 nm to quantify the concentration of the L-DNA.

Applications in Drug Development: Spiegelmers

The remarkable stability and bio-orthogonality of L-oligonucleotides make them ideal candidates for therapeutic applications, particularly in the form of aptamers. L-aptamers, also known as Spiegelmers (from the German word "Spiegel" for mirror), are L-RNA or L-DNA molecules that can bind to a specific target molecule with high affinity and specificity.

The Spiegelmer Selection Process

Since L-oligonucleotides cannot be amplified by natural enzymes, a clever mirror-image selection process is employed:

  • A D-enantiomer of the target molecule is chemically synthesized.

  • A standard SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process is performed using a library of random D-oligonucleotides to select for aptamers that bind to the D-target.

  • The sequence of the selected D-aptamer is determined.

  • The corresponding L-aptamer (the Spiegelmer) is chemically synthesized using L-phosphoramidites. This L-aptamer will bind to the natural L-enantiomer of the target molecule with the same affinity and specificity as the D-aptamer bound to the D-target.

Spiegelmer_Selection D_Target D-Enantiomer of Target SELEX SELEX Process (Selection and Amplification) D_Target->SELEX D_Library D-Oligonucleotide Library D_Library->SELEX D_Aptamer Selected D-Aptamer SELEX->D_Aptamer Sequencing Sequencing D_Aptamer->Sequencing Sequence D-Aptamer Sequence Sequencing->Sequence L_Synthesis Chemical Synthesis (L-Phosphoramidites) Sequence->L_Synthesis Spiegelmer L-Aptamer (Spiegelmer) L_Synthesis->Spiegelmer Binding High Affinity & Specific Binding Spiegelmer->Binding L_Target Natural L-Enantiomer of Target L_Target->Binding

Figure 2. The Spiegelmer selection process.

Case Study: Olaptesed Pegol (NOX-A12) and the CXCL12 Signaling Pathway

A prominent example of a Spiegelmer in clinical development is olaptesed pegol (NOX-A12). This L-RNA aptamer is designed to target and neutralize the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1).[1][3][4]

The CXCL12/CXCR4/CXCR7 Signaling Axis:

CXCL12 is a chemokine that plays a crucial role in cell trafficking, including the homing and retention of hematopoietic stem cells and lymphocytes in the bone marrow.[1] It exerts its effects by binding to two G-protein coupled receptors: CXCR4 and CXCR7. In the context of cancer, the CXCL12/CXCR4 axis is often hijacked by tumor cells to promote their survival, proliferation, and metastasis. The tumor microenvironment, rich in CXCL12, acts as a protective niche, shielding cancer cells from therapeutic agents.[1][5]

Mechanism of Action of Olaptesed Pegol:

Olaptesed pegol binds to CXCL12 with high affinity, preventing it from interacting with its receptors, CXCR4 and CXCR7.[1][2] This neutralization of CXCL12 has several therapeutic effects:

  • Disruption of the Protective Microenvironment: By blocking CXCL12 signaling, olaptesed pegol can mobilize cancer cells from their protective niches in the bone marrow and lymph nodes, making them more susceptible to conventional therapies like chemotherapy and radiation.[1][4]

  • Inhibition of Tumor Cell Trafficking: The Spiegelmer can prevent the homing of cancer cells to sites of metastasis.[1]

  • Modulation of the Immune Response: By altering the chemokine gradients, olaptesed pegol can influence the infiltration of immune cells into the tumor microenvironment.[6]

CXCL12_Signaling_Inhibition cluster_pathway CXCL12 Signaling Pathway cluster_inhibition Inhibition by Olaptesed Pegol CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds CXCR7 CXCR7 Receptor CXCL12->CXCR7 Binds Downstream Downstream Signaling (PI3K/Akt, MAPK, etc.) CXCR4->Downstream CXCR7->Downstream Effects Cellular Effects: - Survival - Proliferation - Chemotaxis - Metastasis Downstream->Effects Olaptesed Olaptesed Pegol (NOX-A12 Spiegelmer) Olaptesed->CXCL12 Binds and Neutralizes Inhibition X Inhibition->CXCR4 Inhibition->CXCR7

Figure 3. Inhibition of the CXCL12 signaling pathway by olaptesed pegol.

Conclusion

The synthesis of mirror-image DNA using L-phosphoramidites represents a significant advancement in nucleic acid chemistry and therapeutics. The inherent resistance of L-DNA to nuclease degradation and its inability to interact with the natural D-world of biology provide a powerful platform for developing highly stable and specific therapeutic agents. Spiegelmers, such as olaptesed pegol, exemplify the potential of this technology to address challenging disease targets by modulating signaling pathways with high precision. As our understanding of the chemical synthesis and biological application of L-DNA continues to grow, we can anticipate the emergence of a new class of innovative medicines with the potential to overcome many of the limitations of conventional therapies.

References

Methodological & Application

Standard Protocol for the Use of DMT-L-dA(bz) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the incorporation of N6-benzoyl-5'-O-dimethoxytrityl-L-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, herein referred to as DMT-L-dA(bz) Phosphoramidite (B1245037), into synthetic oligonucleotides. L-Oligonucleotides, being the mirror image of natural D-oligonucleotides, exhibit remarkable resistance to nuclease degradation, making them valuable tools for various research, diagnostic, and therapeutic applications.

The synthesis of L-oligonucleotides follows the well-established phosphoramidite chemistry, employing a standard automated DNA synthesizer. The protocol outlines the four key steps of the synthesis cycle: deblocking, coupling, capping, and oxidation, followed by the final cleavage and deprotection procedures. While the overall process is analogous to the synthesis of D-oligonucleotides, particular attention should be paid to the coupling step to ensure high incorporation efficiency of the L-nucleoside.

Experimental Protocols

The following protocols are intended for use with a standard automated solid-phase oligonucleotide synthesizer. Reagent volumes and delivery times may need to be optimized based on the specific instrument, synthesis scale, and solid support used.

Reagent Preparation

Proper preparation of all reagents is critical for successful oligonucleotide synthesis. All solvents and reagents should be anhydrous and of the highest purity.

  • DMT-L-dA(bz) Phosphoramidite: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.02 M to 0.2 M).

  • Activator: A solution of an acidic azole catalyst, such as 1H-tetrazole (0.2–0.7 M), 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.[1]

  • Deblocking Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[1]

  • Capping Solution:

  • Oxidizing Solution: A solution of iodine (e.g., 0.02 M) in a mixture of THF, pyridine, and water.

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) (ammonium hydroxide).

Oligonucleotide Synthesis Cycle

The synthesis is performed in a cyclical manner, with each cycle resulting in the addition of one nucleoside to the growing oligonucleotide chain. The synthesis proceeds in the 3' to 5' direction.[1]

Step 1: Deblocking (Detritylation)

  • Purpose: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

  • Procedure: The deblocking solution is passed through the synthesis column. The removal of the DMT group results in the formation of a bright orange DMT cation, which can be quantified by UV-vis spectrophotometry to monitor the efficiency of each coupling step.

Step 2: Coupling

  • Purpose: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming this compound.

  • Procedure: The this compound solution and the activator solution are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the nucleophilic attack by the 5'-hydroxyl group.

  • Note: While standard coupling times for deoxynucleoside phosphoramidites are rapid (around 20-30 seconds), modified or sterically hindered phosphoramidites may require longer coupling times (5-15 minutes) to achieve optimal efficiency.[2][3][4] It is recommended to start with a longer coupling time for DMT-L-dA(bz) and optimize based on trityl yield monitoring.

Step 3: Capping

  • Purpose: To permanently block any unreacted 5'-hydroxyl groups from further chain elongation. This prevents the formation of deletion mutants (n-1 shortmers).

  • Procedure: A mixture of Cap A and Cap B is delivered to the column, which acetylates the unreacted 5'-hydroxyl groups.

Step 4: Oxidation

  • Purpose: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester.

  • Procedure: The oxidizing solution is passed through the column. The iodine in the solution oxidizes the P(III) to P(V).

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection
  • Purpose: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups from the phosphate backbone and the nucleobases.

  • Procedure:

    • After the final synthesis cycle, the solid support is treated with concentrated aqueous ammonia.

    • This treatment cleaves the oligonucleotide from the support via hydrolysis of the succinyl linker.

    • The ammonia solution containing the oligonucleotide is then heated (e.g., at 55°C for 8-12 hours) to remove the benzoyl (bz) protecting group from the adenine (B156593) bases and the cyanoethyl groups from the phosphate backbone.

    • The deprotected oligonucleotide is then typically purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Data Presentation

The following table summarizes the key parameters for each step in the oligonucleotide synthesis cycle using this compound. The values provided are typical and may require optimization.

StepReagent/SolutionTypical ConcentrationTypical DurationPurpose
Deblocking 3% TCA or DCA in DCM3% (w/v)60 - 120 secondsRemoval of the 5'-DMT protecting group.
Coupling This compound & Activator (e.g., ETT)0.02 - 0.2 M & 0.2 - 0.7 M2 - 15 minutesFormation of the phosphite triester linkage.
Capping Acetic Anhydride & 1-Methylimidazole in THF-30 - 60 secondsAcetylation of unreacted 5'-hydroxyl groups.
Oxidation Iodine in THF/Pyridine/Water0.02 M30 - 60 secondsConversion of phosphite triester to phosphate triester.
Cleavage & Deprotection Concentrated Aqueous Ammonia~28-30%8 - 12 hours at 55°CCleavage from support and removal of all protecting groups.

Visualizations

Oligonucleotide Synthesis Cycle

The following diagram illustrates the workflow of a single cycle in automated solid-phase oligonucleotide synthesis.

Oligo_Synthesis_Cycle cluster_workflow Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Phosphate Stabilization) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Ready for next cycle end Oxidation->end Cycle Complete start start->Deblocking

Caption: Workflow of the four-step automated oligonucleotide synthesis cycle.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and the state of the growing oligonucleotide chain at each step of the synthesis cycle.

Synthesis_Logic Start Start Support-Bound Nucleoside with 5'-DMT Deblocked Deblocked Free 5'-Hydroxyl Group Start->Deblocked Deblocking Solution (TCA/DCA) Coupled Coupled Phosphite Triester Linkage Deblocked->Coupled L-Phosphoramidite + Activator Capped_Oxidized Capped & Oxidized Stable Phosphate Linkage (Unreacted chains capped) Coupled->Capped_Oxidized Capping Solution & Oxidizer Next_Cycle Ready for Next Cycle 5'-DMT on newly added nucleotide Capped_Oxidized->Next_Cycle Cycle Complete Next_Cycle->Deblocked Initiate Next Cycle

Caption: Logical progression of the oligonucleotide chain during one synthesis cycle.

References

Applications of DMT-L-dA(bz) Phosphoramidite in Gene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-L-dA(bz) Phosphoramidite (B1245037), in automated solid-phase gene synthesis. This critical reagent serves as a fundamental building block for the incorporation of deoxyadenosine (B7792050) (dA) residues into synthetic oligonucleotides.

Introduction

DMT-L-dA(bz) Phosphoramidite is a high-purity nucleoside phosphoramidite essential for the chemical synthesis of DNA.[1] It is designed for use in automated oligonucleotide synthesizers employing the highly efficient phosphoramidite chemistry.[2] The molecule is strategically modified with protecting groups to ensure sequence-specific addition and prevent unwanted side reactions during the synthesis process.[] These include a 5'-dimethoxytrityl (DMT) group for hydroxyl protection, a benzoyl (Bz) group to protect the exocyclic amine of adenine (B156593), and a β-cyanoethyl group protecting the phosphite (B83602) triester.[1][4] The high coupling efficiency of this reagent is paramount for the successful synthesis of long and high-purity oligonucleotides for various applications, including therapeutics, diagnostics, and molecular biology research.[1][5]

Key Applications

  • Gene and Oligonucleotide Synthesis: The primary application of this compound is as a monomeric building block in the automated solid-phase synthesis of DNA oligonucleotides.[1][6]

  • Therapeutic Oligonucleotides: It is a core component in the synthesis of antisense oligonucleotides, aptamers, and other nucleic acid-based therapeutics.[1]

  • Molecular Diagnostics: This phosphoramidite is used to generate DNA probes and primers for various diagnostic assays, such as PCR, qPCR, and microarrays.[1]

  • Research and Development: It is widely used in the synthesis of custom DNA sequences for a broad range of research applications, including cloning, gene editing (e.g., CRISPR guide RNA templates), and sequencing.[1]

Quantitative Data Summary

The efficiency and quality of oligonucleotide synthesis are highly dependent on the performance of the phosphoramidite reagents. Below is a summary of key quantitative parameters associated with the use of this compound in automated DNA synthesis.

ParameterTypical Value/RangeSignificance
Coupling Efficiency >99%High coupling efficiency is critical for the synthesis of long oligonucleotides. A small decrease in efficiency per cycle leads to a significant reduction in the final yield of the full-length product.[5]
Purity (HPLC) ≥98.0%High purity of the phosphoramidite is essential to minimize the incorporation of impurities into the synthetic oligonucleotide, which can affect its biological activity and function.[7]
Deprotection Time 8-16 hours at 55°CThe benzoyl protecting group is typically removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521). The time and temperature can be adjusted based on the presence of other sensitive modifications.

Table 1: Performance Metrics of this compound in Oligonucleotide Synthesis.

Synthesis Cycle StepReagent/ConditionTypical Duration
Deblocking Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60 - 180 seconds
Coupling Phosphoramidite + Activator (e.g., Tetrazole, DCI)30 - 600 seconds
Capping Acetic Anhydride/N-Methylimidazole30 - 120 seconds
Oxidation Iodine/Water/Pyridine30 - 120 seconds

Table 2: Typical Reagent and Time Parameters for an Automated DNA Synthesis Cycle. The duration of each step can be optimized based on the specific synthesizer, scale of synthesis, and the sequence being synthesized.

Experimental Protocols

The following protocols outline the key steps in the solid-phase synthesis of oligonucleotides using this compound. These are generalized protocols and may require optimization for specific instrumentation and applications.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol describes a single cycle of nucleotide addition in an automated DNA synthesizer.

Materials:

  • This compound solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Other phosphoramidite solutions (dC, dG, dT)

  • Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping A solution (e.g., Acetic anhydride/Lutidine/THF)

  • Capping B solution (e.g., N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile (B52724) (wash solvent)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

  • Coupling: The this compound solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), the capping solutions are delivered to the column. This acetylates any unreacted 5'-hydroxyl groups.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.

  • Washing: The column is washed with anhydrous acetonitrile to remove any residual reagents before initiating the next cycle.

These steps are repeated for each nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Materials:

  • Concentrated ammonium hydroxide

  • Heating block or oven

Procedure:

  • Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide at room temperature to cleave the succinyl linkage, releasing the oligonucleotide into the solution.

  • Base Deprotection: The solution containing the oligonucleotide is heated at 55°C for 8-16 hours. This removes the benzoyl (Bz) protecting group from the adenine bases, as well as the protecting groups from the other nucleobases.

  • Phosphate Deprotection: The cyanoethyl protecting groups on the phosphate backbone are also removed during the ammonium hydroxide treatment.

  • Purification: The crude oligonucleotide solution is then purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

Visualization of Workflows and Pathways

Oligonucleotide Synthesis Cycle

The following diagram illustrates the four key steps of the phosphoramidite chemistry cycle in automated DNA synthesis.

Oligonucleotide_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Start Next Cycle

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

Troubleshooting Workflow for Low Coupling Efficiency

Low coupling efficiency is a common issue in oligonucleotide synthesis that can significantly impact the yield of the final product. The following diagram provides a logical workflow for troubleshooting this problem.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_synthesizer Synthesizer Issues cluster_protocol Protocol Issues Start Low Coupling Efficiency Detected (e.g., via Trityl Monitoring) CheckReagents Check Reagent Quality and Freshness Start->CheckReagents CheckSynthesizer Inspect Synthesizer Fluidics Start->CheckSynthesizer CheckProtocol Review Synthesis Protocol Start->CheckProtocol Phosphoramidite Degraded Phosphoramidite? CheckReagents->Phosphoramidite Activator Suboptimal Activator? CheckReagents->Activator Solvents Moisture in Solvents? CheckReagents->Solvents Leaks Leaks in lines? CheckSynthesizer->Leaks Blockages Blocked delivery lines? CheckSynthesizer->Blockages Delivery Incorrect reagent delivery? CheckSynthesizer->Delivery CouplingTime Insufficient coupling time? CheckProtocol->CouplingTime Concentration Incorrect reagent concentration? CheckProtocol->Concentration Resolve Resolve Issue and Resume Synthesis Phosphoramidite->Resolve Activator->Resolve Solvents->Resolve Leaks->Resolve Blockages->Resolve Delivery->Resolve CouplingTime->Resolve Concentration->Resolve

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

References

Application Notes and Protocols for the Use of DMT-L-dA(bz) Phosphoramidite in Modified Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5'-O-Dimethoxytrityl-N6-benzoyl-L-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dA(bz) Phosphoramidite) for the synthesis of modified oligonucleotides. The incorporation of L-nucleosides, the mirror images of natural D-nucleosides, imparts significant therapeutic potential to oligonucleotides, primarily through enhanced nuclease resistance.

Introduction

L-oligonucleotides are synthetic enantiomers of natural D-nucleic acids.[1][2][3] This structural inversion provides them with a remarkable resistance to degradation by cellular nucleases, which are stereospecific for D-oligonucleotides.[1][2][3][4] This enhanced biostability makes L-modified oligonucleotides, such as those containing L-deoxyadenosine, highly attractive for various therapeutic applications, including the development of aptamers known as Spiegelmers ("mirror images" in German).[3][5][6][7] Spiegelmers are L-RNA aptamers that can bind to biological targets with high affinity and specificity but are not degraded by nucleases.[3][5][6][7]

The synthesis of L-oligonucleotides is achieved using standard automated solid-phase phosphoramidite (B1245037) chemistry, with the key difference being the use of L-nucleoside phosphoramidites.[8]

Key Properties and Advantages of L-dA(bz) Modified Oligonucleotides

  • Nuclease Resistance: The L-configuration of the sugar moiety prevents recognition and cleavage by nucleases, leading to a significantly longer half-life in biological fluids.[1][2][3][4]

  • Predictable Hybridization: L-oligonucleotides can form stable duplexes with complementary L-oligonucleotides, following Watson-Crick base pairing rules. However, they do not typically hybridize with natural D-oligonucleotides.

  • Therapeutic Potential: The enhanced stability of L-oligonucleotides makes them promising candidates for antisense therapies, aptamers (Spiegelmers), and other in vivo applications where resistance to degradation is crucial.[1][2][3][4]

Quantitative Data

While specific coupling efficiency data for this compound is not extensively published, the phosphoramidite method generally achieves high coupling efficiencies, typically greater than 99% per step under optimized conditions.[9] It is reasonable to expect a similar high efficiency for the L-isomer when using standard, well-maintained automated synthesizers and high-quality reagents.

ParameterTypical ValueReference
Coupling Efficiency >99%[9]
Purity (HPLC) ≥98.0%
Storage Condition -20°C

Experimental Protocols

Automated Solid-Phase Synthesis of L-Oligonucleotides

This protocol outlines the standard steps for synthesizing oligonucleotides containing L-deoxyadenosine using an automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard D-nucleoside phosphoramidites (if creating chimeric oligonucleotides)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial L- or D-nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solutions (A and B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

Procedure:

The synthesis follows a cyclical four-step process for each nucleotide addition:

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The amount of released trityl cation, which is orange-colored, is measured to monitor coupling efficiency.[10]

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[10]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[8][10]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[10]

This cycle is repeated for each subsequent nucleotide until the desired sequence is assembled.

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Materials:

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide or AMA).

  • Incubate at the recommended temperature and duration (e.g., 55°C for 8-12 hours for ammonium hydroxide, or 65°C for 10-15 minutes for AMA).[12]

  • After cooling, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with a 1:1 mixture of acetonitrile and water and combine the wash with the supernatant.

  • Evaporate the solution to dryness using a vacuum concentrator.

Purification of L-Oligonucleotides

Purification is essential to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for purifying oligonucleotides.[13][14]

Materials:

Procedure:

  • Resuspend the dried oligonucleotide pellet in an appropriate buffer.

  • Purify the oligonucleotide by reversed-phase HPLC.[15] The DMT group can be left on during purification ("DMT-on") to aid in the separation of the full-length product from truncated sequences.[13]

  • Collect the fractions containing the full-length oligonucleotide.

  • If DMT-on purification was performed, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).

  • Desalt the purified oligonucleotide using a suitable method such as ethanol precipitation or a desalting column.[13]

  • Lyophilize the final product to obtain a purified, dry oligonucleotide.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Adds next phosphoramidite Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-OH Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Stabilizes phosphate linkage Capping->Oxidation Oxidation->Deblocking Cycle repeats for next nucleotide Spiegelmer_Development_Workflow Target Biological Target (D-enantiomer) MirrorTarget Mirror-Image Target (L-enantiomer) Target->MirrorTarget Synthesize SELEX SELEX (Systematic Evolution of Ligands by Exponential Enrichment) MirrorTarget->SELEX D_Library D-Oligonucleotide Library D_Library->SELEX D_Aptamer Identified D-Aptamer SELEX->D_Aptamer Select L_Synthesis Chemical Synthesis of L-Oligonucleotide D_Aptamer->L_Synthesis Sequence Spiegelmer Spiegelmer (L-Aptamer) L_Synthesis->Spiegelmer Therapeutic_Application Therapeutic Application Spiegelmer->Therapeutic_Application Binds to natural target Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cell L_Oligo L-Oligonucleotide Endocytosis Endocytosis L_Oligo->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Escape Endosomal Escape Endosome->Escape Late_Endosome->Escape Degradation Lysosomal Degradation (Resistant) Late_Endosome->Degradation Cytosol Cytosol Escape->Cytosol Nucleus Nucleus Cytosol->Nucleus Target_Binding Target Binding (e.g., mRNA, Protein) Cytosol->Target_Binding Nucleus->Target_Binding

References

Application Notes and Protocols for the Detritylation of DMT-Protected Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5'-dimethoxytrityl (DMT) group is a crucial protecting group in solid-phase oligonucleotide synthesis, safeguarding the 5'-hydroxyl function of the growing oligonucleotide chain. Its removal, a process known as detritylation, is a critical step, typically performed at the end of the synthesis or during purification. This acid-labile protecting group is readily cleaved under mild acidic conditions.[1] The efficiency of detritylation is paramount for obtaining high yields of the final oligonucleotide product. However, the acidic conditions required for detritylation can also lead to undesirable side reactions, most notably depurination, which involves the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[2][3] Therefore, the choice of detritylation reagent, its concentration, and the reaction time must be carefully optimized to ensure complete removal of the DMT group while minimizing degradation of the oligonucleotide.

This document provides detailed protocols for the detritylation of DMT-protected oligonucleotides, presents quantitative data for various methods, and includes a visual representation of the experimental workflow.

Principle of Detritylation

The detritylation reaction is an acid-catalyzed process that cleaves the ether linkage between the 5'-oxygen of the terminal nucleotide and the dimethoxytrityl group. The reaction proceeds via the formation of a stable, bright orange-colored dimethoxytrityl carbocation, which can be spectrophotometrically monitored to assess the efficiency of the preceding coupling reaction in solid-phase synthesis. The liberated 5'-hydroxyl group is then available for subsequent coupling reactions or represents the final deprotected state of the oligonucleotide.

Experimental Protocols

Two common methods for detritylation are presented below: a solution-phase protocol typically performed after purification of the DMT-on oligonucleotide, and a solid-phase extraction (SPE) based protocol where detritylation is integrated into the purification process.

Solution-Phase Detritylation Protocol

This protocol is suitable for oligonucleotides that have been purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) with the DMT group still attached ("DMT-on").[1][4]

Materials:

  • DMT-on oligonucleotide, dried

  • 80% Acetic Acid (v/v) in water

  • 3 M Sodium Acetate (B1210297) (NaOAc) solution

  • Ethanol (B145695), 95-100%

  • Nuclease-free water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the dried DMT-on oligonucleotide in a microcentrifuge tube.

  • Dissolve the oligonucleotide in 80% acetic acid. A common starting point is to use 30 µL of 80% acetic acid per optical density unit (ODU) of the oligonucleotide.[1]

  • Vortex the mixture to ensure complete dissolution and let it stand at room temperature for 20 minutes.[1] For phosphorothioate (B77711) oligonucleotides, gentle warming may be necessary to achieve complete dissolution.[1]

  • To stop the reaction and precipitate the oligonucleotide, add 5 µL of 3 M sodium acetate and 100 µL of ethanol per ODU of the oligonucleotide.[1]

  • Vortex the solution thoroughly.

  • Chill the tube at -20°C or in a dry ice/ethanol bath for at least 30 minutes to facilitate precipitation.

  • Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the detritylated oligonucleotide.

  • Carefully decant the supernatant, which contains the cleaved DMT group.

  • Wash the pellet with 70% ethanol to remove residual salts and acetic acid.

  • Centrifuge again, decant the supernatant, and air-dry or vacuum-dry the pellet.

  • Resuspend the purified, detritylated oligonucleotide in a suitable buffer or nuclease-free water.

On-Column Detritylation during Solid-Phase Extraction (SPE)

This method integrates detritylation into the purification workflow using a reverse-phase cartridge.[5] This approach is efficient as it combines purification and detritylation into a single process.[5]

Materials:

  • Crude DMT-on oligonucleotide solution (post-synthesis and cleavage/deprotection)

  • SPE cartridge (e.g., reverse-phase polymer-based)

  • Loading Buffer (e.g., 1M NaCl)

  • Wash Buffer 1 (e.g., 1M NaCl with 10% Acetonitrile)

  • Detritylation Reagent (e.g., 3% Trichloroacetic Acid (TCA) or 15% Dichloroacetic Acid (DCA) in an organic solvent like dichloromethane)[6]

  • Wash Buffer 2 (e.g., Nuclease-free water)

  • Elution Buffer (e.g., 0.13M NH4OH containing 20% Acetonitrile)[5]

  • Collection tubes

Procedure:

  • Condition the Cartridge: Equilibrate the SPE cartridge according to the manufacturer's instructions. This typically involves washing with a high organic solvent (e.g., acetonitrile) followed by an aqueous buffer.

  • Load the Sample: Load the crude DMT-on oligonucleotide solution onto the conditioned cartridge. The hydrophobic DMT group will ensure the oligonucleotide binds to the reverse-phase sorbent.[]

  • Wash Step 1: Wash the cartridge with Wash Buffer 1 to remove unbound impurities and failure sequences (shortmers) that lack the DMT group.[5]

  • Detritylation: Apply the Detritylation Reagent to the cartridge. The acid will cleave the DMT group. The appearance of a pink or orange color on the column indicates the release of the DMT cation.[5][8]

  • Wash Step 2: Wash the cartridge with Wash Buffer 2 to remove the cleaved DMT group and any remaining acid.[5]

  • Elute the Oligonucleotide: Elute the purified, detritylated oligonucleotide using the Elution Buffer.

  • Collect the eluate and process as required (e.g., lyophilization).

Quantitative Data Summary

The following table summarizes various reagents and conditions used for the detritylation of DMT-protected oligonucleotides.

Parameter Method A: Acetic Acid (Solution-Phase) Method B: Dichloroacetic Acid (DCA) (On-Column) Method C: Trichloroacetic Acid (TCA) (On-Column) Method D: Cation-Exchange Resin
Reagent 80% Acetic Acid in Water[1]~2-15% DCA in Dichloromethane[6][9]~3% TCA in Dichloromethane[10]H+ form of "DOWEX", "AMBERLYST", or "AMBERLITE" ion-exchange resin[11]
Reaction Time 20 minutes[1]Variable, dependent on flow rate and concentration[6]Can be as short as 10 seconds[10]10 minutes to 2 hours[11]
Temperature Room Temperature[1]Room TemperatureRoom TemperatureRoom Temperature
Key Considerations A relatively mild and common method.[1]Milder than TCA, good for longer oligonucleotides.[10]Faster reaction times than DCA.[10]Eliminates much of the post-detritylation processing.[11]
Potential Issues Longer reaction times may be needed for complete detritylation in some cases.[11]Can bind strongly to the oligonucleotide support, requiring careful optimization.[6]More acidic, higher risk of depurination with prolonged exposure.[6][10]Requires preparation of the resin and column packing.[11]

Visual Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the solution-phase detritylation protocol and the chemical mechanism of detritylation.

G cluster_workflow Solution-Phase Detritylation Workflow start Start: Dried DMT-on Oligonucleotide dissolve Dissolve in 80% Acetic Acid start->dissolve incubate Incubate at Room Temperature (20 minutes) dissolve->incubate precipitate Add 3M NaOAc and Ethanol incubate->precipitate chill Chill at -20°C (≥30 minutes) precipitate->chill centrifuge1 Centrifuge to Pellet Oligonucleotide chill->centrifuge1 decant1 Decant Supernatant (Contains DMT) centrifuge1->decant1 wash Wash Pellet with 70% Ethanol decant1->wash centrifuge2 Centrifuge wash->centrifuge2 decant2 Decant Supernatant centrifuge2->decant2 dry Air or Vacuum Dry Pellet decant2->dry resuspend Resuspend in Buffer/Water dry->resuspend end_product End: Purified Detritylated Oligonucleotide resuspend->end_product G cluster_mechanism Mechanism of Acid-Catalyzed Detritylation dmt_oligo 5'-DMT-Oligonucleotide protonated_oligo Protonated Intermediate dmt_oligo->protonated_oligo + H+ acid H+ (from Acid) protonated_oligo->dmt_oligo - H+ detritylated_oligo 5'-OH Oligonucleotide protonated_oligo->detritylated_oligo Cleavage dmt_cation DMT+ Cation (Orange) protonated_oligo->dmt_cation Cleavage

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of DMT-L-dA(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purity of phosphoramidites is a critical parameter in the synthesis of high-quality oligonucleotides for therapeutic and research applications. Impurities in the starting materials can lead to the introduction of undesired modifications in the final oligonucleotide product, potentially impacting its efficacy and safety. This application note provides a detailed protocol for the analysis of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dA(bz) Phosphoramidite) purity using reversed-phase high-performance liquid chromatography (RP-HPLC).

Phosphoramidites, including DMT-L-dA(bz), possess a chiral phosphorus atom, leading to the presence of two diastereomers.[1] Consequently, the HPLC analysis of a pure phosphoramidite (B1245037) sample will typically show two closely eluting peaks representing these diastereomers.[1] The total purity is generally calculated as the sum of the areas of these two main peaks relative to the total area of all observed peaks. Stringent quality control of these starting materials is crucial for achieving a high-quality final oligonucleotide product.[2]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and steps for the HPLC analysis of this compound purity.

Materials and Reagents
  • This compound sample

  • Acetonitrile (anhydrous, HPLC grade)

  • Triethylammonium acetate (B1210297) (TEAA) buffer, 0.1 M, pH 7.0 ± 0.1

  • Water, HPLC grade

  • Triethylamine (B128534) (TEA) (optional, for sample diluent)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Data acquisition and processing software.

Sample Preparation

Due to the sensitivity of phosphoramidites to moisture, which can cause degradation, it is imperative to use anhydrous solvents and handle samples promptly.[2]

  • Prepare the sample diluent: Anhydrous acetonitrile. For enhanced stability, 0.01% (v/v) triethylamine can be added to the anhydrous acetonitrile.[2]

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1.0 mg/mL.[1]

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to an HPLC vial for analysis.

HPLC Conditions

The following HPLC conditions are recommended for the purity analysis of this compound:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0 ± 0.1
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program See Table 2

Table 2: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.04060
25.01090
30.01090
30.14060
35.04060
Data Analysis
  • Integrate the peaks in the chromatogram.

  • The two major peaks correspond to the two diastereomers of this compound.

  • Calculate the purity by summing the areas of the two diastereomer peaks and dividing by the total area of all peaks in the chromatogram, expressed as a percentage.

    • Purity (%) = [(Area of Diastereomer 1 + Area of Diastereomer 2) / Total Peak Area] x 100

Data Presentation

The following table summarizes representative data obtained from the HPLC analysis of a this compound sample.

Table 3: Representative HPLC Purity Data for this compound

Peak IDRetention Time (min)Area (%)Identification
1~10.548.5DMT-L-dA(bz) Diastereomer 1
2~11.251.0DMT-L-dA(bz) Diastereomer 2
3Various< 0.5Impurities
Total Purity ≥ 99.5

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh DMT-L-dA(bz) Phosphoramidite dissolve Dissolve in Anhydrous Acetonitrile prep_start->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to HPLC Vial vortex->transfer inject Inject Sample into HPLC System transfer->inject Analysis Start separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect acquire Acquire Chromatogram detect->acquire Data Acquisition integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

References

Application Notes and Protocols for the 31P NMR Analysis of DMT-L-dA(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical purity and integrity of phosphoramidites are critical for the successful synthesis of high-quality oligonucleotides used in research, diagnostics, and therapeutics.[1] 3'-[(2-Cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite of N⁶-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine, commonly known as DMT-L-dA(bz) Phosphoramidite (B1245037), is a key building block in DNA synthesis. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and direct analytical technique for assessing the purity of phosphoramidites.[1][2] This method allows for the unambiguous identification and quantification of the desired phosphorus (III) species and the detection of undesirable oxidized phosphorus (V) impurities.[1]

Due to the chiral nature of the phosphorus atom in the phosphoramidite moiety, DMT-L-dA(bz) Phosphoramidite exists as a mixture of two diastereomers.[1][2] In the ³¹P NMR spectrum, these diastereomers are typically observed as two distinct signals in the characteristic chemical shift range for phosphoramidites.

Quantitative Data Summary

The ³¹P NMR analysis of this compound provides key quantitative data for quality assessment. The following table summarizes the expected chemical shifts for the diastereomers and common impurities.

SpeciesChemical Shift (δ, ppm)Multiplicity (Proton Decoupled)
This compound (Diastereomer 1)149.31Singlet
This compound (Diastereomer 2)149.46Singlet
P(V) Impurities (e.g., phosphate, phosphonate)-25 to 99Varies
Other P(III) Impurities~100 to 169 (excluding main peaks)Varies

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument calibration.

Experimental Protocols

This section provides a detailed protocol for the ³¹P NMR analysis of this compound.

1. Sample Preparation

  • Materials:

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), accurately weigh approximately 10-15 mg of the this compound into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen anhydrous solvent (ACN or CDCl₃ with 1% TEA) to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely and, if possible, purge the headspace with inert gas before sealing.

2. NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer equipped with a phosphorus probe.

  • Parameters:

    • Nucleus: ³¹P

    • Pulse Program: zgig (or equivalent proton-decoupled pulse sequence)

    • Frequency: e.g., 202 MHz

    • Spectral Width (SW): 200 ppm (centered around 100 ppm)

    • Acquisition Time (AQ): ≥ 1.5 seconds

    • Relaxation Delay (D1): 2-5 seconds (a longer delay ensures accurate quantification)

    • Number of Scans (NS): 128 to 1024 (depending on sample concentration and desired signal-to-noise ratio)

    • Temperature: 298 K (25 °C)

  • Referencing: Use an external standard of 85% H₃PO₄ (δ = 0 ppm) or a suitable internal standard for precise chemical shift referencing.

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum carefully.

  • Apply baseline correction.

  • Integrate the signals corresponding to the two diastereomers of this compound and any observed impurities.

  • Calculate the purity by determining the area percentage of the main diastereomer peaks relative to the total integrated area of all phosphorus-containing species.

Visualizations

Diagram 1: Experimental Workflow for ³¹P NMR Analysis

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Phosphoramidite dissolve Dissolve in Anhydrous Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phasing & Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate purity Calculate Purity integrate->purity report report purity->report Final Report

Caption: Workflow for ³¹P NMR analysis of phosphoramidites.

Diagram 2: Relationship between this compound Structure and its ³¹P NMR Spectrum

G cluster_structure Chemical Structure cluster_spectrum ³¹P NMR Spectrum struct This compound (Chiral Phosphorus Center) diastereomers Two Diastereomer Signals (~149.31 & 149.46 ppm) struct->diastereomers Gives rise to impurities P(V) Impurity Signals (-25 to 99 ppm) struct->impurities Potential degradation to

Caption: Structure-spectrum correlation for this compound.

References

Application Notes and Protocols for Automated DNA Synthesis of DMT-L-dA(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dA(bz) Phosphoramidite) in automated solid-phase oligonucleotide synthesis.

Introduction

The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of DNA oligonucleotides. This process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing DNA chain that is covalently attached to a solid support.[1] this compound is a key building block in this process, where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the exocyclic amine of the adenine (B156593) base is protected by a benzoyl (Bz) group.[2] These protecting groups prevent unwanted side reactions during the synthesis cycle.[3] The synthesis is carried out on an automated synthesizer, which performs a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[1]

The Automated Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The efficiency of each step is critical to achieving a high yield of the full-length oligonucleotide.[4]

Logical Workflow of the Synthesis Cycle

SynthesisCycle Start Start Synthesis Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Nucleotide Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation NextCycle More Bases? Oxidation->NextCycle NextCycle->Deblocking Yes CleavageDeprotection 5. Cleavage and Deprotection NextCycle->CleavageDeprotection No Purification 6. Purification CleavageDeprotection->Purification End Final Oligonucleotide Purification->End

Caption: Automated DNA synthesis cycle workflow.

Reagents and Parameters for Automated Synthesis

The following table summarizes the typical reagents, concentrations, and reaction times for each step of the automated synthesis cycle for this compound on a standard synthesizer.

Step Reagent/Solvent Typical Concentration Typical Time Purpose
1. Deblocking (Detritylation) 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)3% (w/v)50 secondsRemoval of the 5'-DMT protecting group to expose the hydroxyl for the next coupling reaction.[1][5]
2. Coupling This compound Activator (e.g., Tetrazole or a derivative) in Acetonitrile (B52724)0.1 M 0.5 M30 secondsAddition of the next nucleotide to the growing oligonucleotide chain.[1][6]
3. Capping Capping Reagent A: Acetic Anhydride/Pyridine/THF Capping Reagent B: N-Methylimidazole in Acetonitrile1:1:8 (v/v/v) 17.6% (w/v)30 secondsTo block any unreacted 5'-hydroxyl groups from further chain elongation, preventing the formation of deletion mutants.[1]
4. Oxidation 0.015 M Iodine in Water/Pyridine/THF0.015 M30 secondsOxidation of the unstable phosphite (B83602) triester to the more stable phosphate (B84403) triester.[1]
Wash Steps Anhydrous Acetonitrile-30 secondsTo remove excess reagents and by-products after each step.[1]

Experimental Protocols

Preparation of Reagents
  • Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. This solution is stable for 2-3 days when stored at 2-8°C under an inert atmosphere.[6]

  • Activator Solution: Dissolve the activator (e.g., tetrazole) in anhydrous acetonitrile to a final concentration of 0.5 M.

  • Deblocking Solution: Prepare a 3% (w/v) solution of trichloroacetic acid in anhydrous dichloromethane.

  • Capping Solutions:

    • Cap A: Mix acetic anhydride, pyridine, and tetrahydrofuran (B95107) in a 1:1:8 ratio.

    • Cap B: Prepare a 17.6% (w/v) solution of N-methylimidazole in anhydrous acetonitrile.

  • Oxidizing Solution: Prepare a 0.015 M solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (e.g., 2:20:78 v/v/v).[1]

Automated Solid-Phase Synthesis

The following protocol is a generalized procedure for a standard automated DNA synthesizer. Refer to the manufacturer's instructions for your specific instrument.

  • Instrument Setup:

    • Install the required phosphoramidite, reagent, and solvent bottles on the synthesizer.

    • Prime all lines to ensure they are free of air bubbles and filled with the correct reagents.

    • Install the solid support column containing the first nucleoside.

  • Synthesis Program:

    • Program the desired oligonucleotide sequence into the synthesizer's software.

    • Set the synthesis scale (e.g., 0.2 µmol or 1.0 µmol).

    • Select the appropriate synthesis protocol with the parameters outlined in the table above.

    • Choose whether the final DMT group should be left on ("DMT-on") for purification or removed ("DMT-off").[6]

  • Initiate Synthesis: Start the automated synthesis program. The instrument will perform the cyclical four-step process for each base in the sequence.

  • Post-Synthesis: Once the synthesis is complete, the column containing the solid support-bound oligonucleotide is removed from the synthesizer.

Cleavage and Deprotection

This step removes the oligonucleotide from the solid support and cleaves the protecting groups from the nucleotide bases.

Workflow for Cleavage and Deprotection

CleavageDeprotection Start Start AddAmmonia Add Concentrated Ammonium (B1175870) Hydroxide (B78521) Start->AddAmmonia Incubate Incubate at 55°C for 5 hours AddAmmonia->Incubate Filter Filter to Separate Support Incubate->Filter Evaporate Evaporate Ammonia (B1221849) Filter->Evaporate Resuspend Resuspend Crude Oligonucleotide Evaporate->Resuspend End Ready for Purification Resuspend->End

Caption: Post-synthesis cleavage and deprotection workflow.

Protocol:

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 28-30%) to the vial, ensuring the support is fully submerged (typically 1-2 mL).

  • Seal the vial tightly.

  • Incubate the vial at 55°C for 5 hours. This treatment cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from the adenine bases.[5]

  • Allow the vial to cool to room temperature.

  • Carefully draw the ammonia solution into a new tube, leaving the solid support behind.

  • Wash the support with a small amount of water or an ammonia/ethanol mixture and combine the washes with the solution from the previous step.

  • Dry the combined solution using a vacuum centrifuge.

  • Resuspend the crude oligonucleotide pellet in an appropriate buffer or sterile water for purification.

Alternative Deprotection Conditions:

Reagent Temperature Time Notes
Concentrated Ammonium HydroxideRoom Temperature~4 hoursA milder condition for labile oligonucleotides.[7]
Gaseous AmmoniaRoom Temperature35 minutesA rapid deprotection method.[8]

Purification and Analysis

Purification is necessary to separate the full-length product from truncated sequences and other impurities.[9]

Purification Methods
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method, especially for "DMT-on" oligonucleotides, as the hydrophobic DMT group provides excellent separation of the full-length product from failure sequences.[9]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate groups (i.e., length).

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution and is suitable for obtaining highly pure oligonucleotides, especially for longer sequences.[9]

Expected Purity Levels
Purification Method Typical Purity of Full-Length Product
DesaltingVariable, suitable for short oligos (<35 bases)
Reverse-Phase HPLC (RP-HPLC)~80%[9]
Dual HPLC (AEX and RP-HPLC)~90%[9]
Polyacrylamide Gel Electrophoresis (PAGE)>95%[9]
Analysis of Final Product

The purity and identity of the final oligonucleotide should be confirmed using analytical techniques such as:

  • Analytical HPLC (RP-HPLC or AEX-HPLC): To assess the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide.

  • Capillary Electrophoresis (CE): For high-resolution analysis of purity.

Troubleshooting

Problem Possible Cause Solution
Low Coupling Efficiency 1. Moisture in reagents or lines. 2. Degraded phosphoramidite. 3. Inactive activator.1. Use anhydrous acetonitrile and ensure a dry synthesis environment.[4] 2. Use fresh, properly stored phosphoramidites. 3. Prepare fresh activator solution.
Presence of n-1 Deletion Mutants Inefficient capping.Ensure capping reagents are fresh and the reaction time is sufficient.
Incomplete Deprotection Insufficient time or temperature during ammonia treatment.Adhere to the recommended incubation time and temperature.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can successfully synthesize high-quality oligonucleotides using this compound for a wide range of applications.

References

Application Notes and Protocols for Cleavage and Deprotection of Benzoyl-Protected Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the cleavage and deprotection of synthetic oligonucleotides, with a focus on the removal of benzoyl (Bz) protecting groups from the exocyclic amines of nucleobases.

Introduction

The final step in solid-phase oligonucleotide synthesis is the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups from the nucleobases and phosphate (B84403) backbone. The benzoyl (Bz) group is a common protecting group for the exocyclic amines of cytosine (dC) and adenine (B156593) (dA)[1][2]. Its removal is typically achieved by treatment with a base, most commonly aqueous or gaseous ammonia (B1221849) or methylamine[1]. The choice of deprotection strategy is critical and depends on the desired speed, scale, and the presence of any sensitive modifications on the oligonucleotide. This note outlines standard and advanced protocols for the efficient deprotection of benzoyl-protected oligonucleotides.

Deprotection Methodologies: A Comparative Overview

Several methods are available for the cleavage and deprotection of oligonucleotides. The most common approaches are summarized below.

Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)

This is the most traditional and widely used method. It is reliable but can be time-consuming.

Accelerated Deprotection with AMA

AMA, a mixture of ammonium hydroxide and aqueous methylamine (B109427), significantly reduces deprotection times[3][4]. However, a key consideration when using AMA is that acetyl-protected dC (Ac-dC) must be used instead of benzoyl-protected dC (Bz-dC) to prevent a transamination side reaction that results in the formation of N-methyl-dC[3][5].

Gas-Phase Deprotection

This method utilizes gaseous ammonia or methylamine and is particularly well-suited for high-throughput applications as it allows for the simultaneous deprotection of many samples[6][7][8]. It can be performed at ambient temperature, offering a milder alternative to heated liquid-phase methods[6].

Quantitative Data Summary

The following tables provide a summary of common cleavage and deprotection conditions for oligonucleotides, including those with benzoyl protecting groups.

Table 1: Liquid-Phase Deprotection Conditions

ReagentTemperature (°C)TimeNotes
Concentrated Ammonium Hydroxide558-16 hoursTraditional method for standard protecting groups including Bz-dC.[4][9]
Concentrated Ammonium Hydroxide658 hoursHigher temperature can reduce deprotection time.[9]
AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v)655-10 minutesUltra-fast deprotection. Requires Ac-dC instead of Bz-dC to avoid base modification. [3][5][9]
AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v)Room Temperature120 minutesSlower than at elevated temperatures but still effective.[9]
APA (Ammonium Hydroxide/Propylamine/Water, 2:1:1 v/v/v)6545 minutesAn alternative to AMA, developed to avoid regulatory issues with methylamine.[3]
t-Butylamine/Methanol/Water (1:1:2 v/v/v)55OvernightA milder option for sensitive oligonucleotides.[5]
t-Butylamine/Water (1:3 v/v)606 hoursAnother mild deprotection alternative.[5]

Table 2: Gas-Phase Deprotection Conditions

ReagentTemperature (°C)TimeNotes
Gaseous Ammonia25 (Ambient)120 minutesFor complete deprotection of oligonucleotides with benzoyl groups on dA and dC.[6]
Gaseous Methylamine25 (Ambient)Significantly faster than gaseous ammonia.Provides rapid deprotection at room temperature.[6]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection using Concentrated Ammonium Hydroxide

This protocol is suitable for oligonucleotides synthesized with standard benzoyl-protected nucleobases.

Materials:

  • Oligonucleotide synthesis column (containing the synthesized oligonucleotide on a solid support).

  • Concentrated ammonium hydroxide (28-30%).

  • Screw-cap vials.

  • Heating block or water bath.

  • Syringes.

  • SpeedVac or lyophilizer.

Procedure:

  • Cleavage from Support:

    • Push the concentrated ammonium hydroxide through the synthesis column using two syringes, collecting the solution in a screw-cap vial.

    • Repeat this process several times to ensure all the oligonucleotide is cleaved from the support.

    • Incubate the vial at room temperature for 1-2 hours to complete the cleavage.[10]

  • Deprotection:

    • Ensure the vial is tightly sealed.

    • Place the vial in a heating block or water bath set to 55°C.

    • Heat for 8-16 hours to ensure complete removal of the benzoyl and other protecting groups.[4]

  • Work-up:

    • After the incubation period, cool the vial to room temperature.

    • Carefully open the vial in a fume hood.

    • Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or by lyophilization.

    • Resuspend the deprotected oligonucleotide pellet in an appropriate aqueous buffer for quantification and downstream applications.

Protocol 2: Gas-Phase Cleavage and Deprotection

This protocol is ideal for high-throughput synthesis in formats like 96-well plates.

Materials:

  • Oligonucleotide synthesis columns or plates.

  • Pressure vessel rated for the intended use.

  • Source of gaseous ammonia or methylamine.

  • Vacuum pump.

  • Aqueous buffer for elution.

Procedure:

  • Preparation:

    • Place the synthesis columns or plates inside the pressure vessel.

  • Deprotection:

    • Pressurize the vessel with gaseous ammonia or methylamine.

    • Incubate at ambient temperature. For benzoyl-protected oligonucleotides, a minimum of 120 minutes is required with ammonia to ensure complete deprotection.[6]

  • Depressurization and Elution:

    • After the incubation, safely depressurize the vessel in a well-ventilated fume hood.

    • Elute the fully deprotected oligonucleotides from the support by flushing with an aqueous buffer.[6]

  • Work-up:

    • The eluted oligonucleotide solution is ready for quantification and use in downstream applications.

Visualizations

General Workflow of Oligonucleotide Synthesis and Deprotection

Oligonucleotide Synthesis and Deprotection Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection start Solid Support s1 Coupling start->s1 s2 Capping s1->s2 s3 Oxidation s2->s3 s4 Detritylation s3->s4 s4->s1 Repeat for each nucleotide end_synthesis Protected Oligonucleotide on Support s4->end_synthesis Final Cycle d1 Cleavage from Support end_synthesis->d1 d2 Removal of Phosphate Protecting Groups d1->d2 d3 Removal of Base Protecting Groups (e.g., Benzoyl) d2->d3 end_deprotection Purified Oligonucleotide d3->end_deprotection

References

Application Notes and Protocols for the Incorporation of DMT-L-dA(bz) Phosphoramidite in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. The incorporation of modified nucleotides is a key strategy to enhance the therapeutic potential of ASOs. This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-L-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-L-dA(bz) Phosphoramidite) in the synthesis of antisense oligonucleotides.

The use of L-deoxyadenosine, the unnatural L-enantiomer of the native D-deoxyadenosine, offers a significant advantage in the development of antisense therapeutics. L-DNA is highly resistant to degradation by nucleases, which are ubiquitous in biological systems and rapidly degrade natural D-DNA.[1][2] This enzymatic stability can lead to a longer half-life and sustained therapeutic effect of the ASO. It is important to note that L-DNA does not hybridize with D-RNA or D-DNA through Watson-Crick base pairing.[1] Therefore, the antisense mechanism of L-DNA oligonucleotides is not based on the recruitment of RNase H to degrade the target mRNA. Instead, L-DNA ASOs are thought to function through steric hindrance, preventing the translation or splicing of the target mRNA, or through aptameric interactions with cellular proteins.

These application notes provide a comprehensive guide for researchers on the synthesis, deprotection, and purification of L-DNA-containing antisense oligonucleotides.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of oligonucleotides incorporating DMT-L-dA(bz) phosphoramidite (B1245037). The values are based on typical performance for standard phosphoramidite chemistry, which is expected to be comparable for L-nucleosides.[1]

Table 1: Synthesis Performance

ParameterExpected ValueNotes
Coupling Efficiency > 99%Per coupling step. Monitored by trityl cation release.[3]
Overall Synthesis Yield (Crude) See Table 2Dependent on oligonucleotide length and coupling efficiency.
Deprotection Efficiency > 95%Removal of benzoyl protecting group from L-dA.

Table 2: Theoretical Crude Product Yield (%) Based on Coupling Efficiency and Oligonucleotide Length

Oligonucleotide Length (bases)98% Coupling Efficiency99% Coupling Efficiency99.5% Coupling Efficiency
2066.8%82.6%90.5%
3054.5%74.0%86.1%
4044.6%66.9%81.8%
5036.4%60.5%77.8%

Table 3: Purification Performance

Purification MethodTypical PurityTypical Yield
Reverse-Phase HPLC (RP-HPLC) > 95%25 - 50%
Anion-Exchange HPLC (AX-HPLC) > 98%30 - 60%
Polyacrylamide Gel Electrophoresis (PAGE) > 99%10 - 30%

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

This protocol describes the automated solid-phase synthesis of an L-DNA antisense oligonucleotide using the phosphoramidite method on a standard DNA synthesizer.

Materials:

  • This compound

  • Other required D- or L-phosphoramidites (e.g., DMT-dG(ib), DMT-dC(bz), dT)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (10% N-Methylimidazole in THF)

  • Oxidizer solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

Protocol:

  • Preparation: Dissolve this compound and other amidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install the reagents on the automated DNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition: a. Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain by treatment with the deblocking solution. The orange color of the released trityl cation is monitored to determine coupling efficiency.[3][4] b. Coupling: The this compound, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing chain.[4] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.

  • Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can either be removed (DMT-off) or left on (DMT-on) for purification purposes.

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of the protecting groups.

Materials:

Protocol (Standard Ammonium Hydroxide Deprotection):

  • Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).

  • Seal the vial tightly and heat at 55 °C for 8-12 hours to cleave the oligonucleotide from the support and remove the benzoyl protecting groups from the L-dA bases.[5]

  • Cool the vial to room temperature and carefully open it in a fume hood.

  • Transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

Purification

This protocol outlines the purification of the deprotected L-DNA oligonucleotide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

  • Detritylation solution (if DMT-on purification is used): 80% acetic acid in water

Protocol (DMT-on Purification):

  • Resuspend the crude, deprotected (but still DMT-on) oligonucleotide in Mobile Phase A.

  • Inject the sample onto the C18 column equilibrated with a low percentage of Mobile Phase B.

  • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMT-on product will be the most retained peak due to the hydrophobicity of the DMT group.

  • Collect the fractions corresponding to the major peak.

  • To remove the DMT group, add 80% acetic acid to the collected fractions and incubate for 30 minutes at room temperature.

  • Neutralize the solution with a suitable base (e.g., triethylamine).

  • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

  • Lyophilize the final product to obtain a dry powder.

  • Quantify the purified oligonucleotide by measuring its absorbance at 260 nm.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing cluster_analysis Quality Control synthesis Automated Synthesis (Phosphoramidite Chemistry) cleavage Cleavage from Support & Deprotection synthesis->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification desalting Desalting & Lyophilization purification->desalting qc Purity & Identity Analysis (HPLC, Mass Spec.) desalting->qc

Caption: Overall experimental workflow for antisense oligonucleotide synthesis.

Solid-Phase Synthesis Cycle

synthesis_cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (DMT-L-dA(bz) Addition) deblocking->coupling Free 5'-OH capping 3. Capping (Unreacted Chains) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation->deblocking Next Cycle steric_hindrance cluster_mrna Target mRNA cluster_aso L-DNA Antisense Oligonucleotide cluster_ribosome Ribosome mrna 5' --- AUG (Start Codon) --- Exon --- Intron --- Exon --- AAA... --- 3' block Translation Blocked mrna->block aso L-DNA ASO aso->mrna Binds to target sequence ribosome Ribosome ribosome->mrna Translation initiation ribosome->block

References

The Looking-Glass World of DNA: Utilizing L-Phosphoramidites to Unravel Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate dance between a drug and its target, the three-dimensional structure is paramount. For DNA-binding drugs, this interaction is often assumed to occur with the naturally occurring right-handed double helix, known as D-DNA. However, the synthesis of its mirror image, L-DNA, using L-phosphoramidites, has opened up a new frontier in understanding and manipulating these interactions. These "looking-glass" oligonucleotides are providing researchers and drug development professionals with a unique tool to probe the stereoselectivity of drug binding, enhance the stability of DNA-based diagnostics and therapeutics, and develop novel therapeutic strategies.

This application note provides a detailed overview of the use of L-phosphoramidites in studying DNA-drug interactions, complete with experimental protocols and data presentation, to guide researchers in leveraging this powerful technology.

Introduction to L-DNA and its Synthesis

L-DNA is the enantiomer of the naturally occurring D-DNA. Composed of L-deoxyribose sugar moieties instead of D-deoxyribose, L-DNA forms a left-handed double helix. This mirror-image structure gives L-DNA a remarkable property: it is highly resistant to degradation by nucleases, the enzymes that readily break down D-DNA in biological systems. This inherent stability makes L-DNA an ideal candidate for in vivo applications and long-term assays.

The synthesis of L-DNA oligonucleotides is achieved through standard phosphoramidite (B1245037) chemistry, with the key difference being the use of L-nucleoside phosphoramidites. These building blocks, where the deoxyribose sugar is in the L-configuration, are now commercially available, allowing for the routine synthesis of L-DNA probes and aptamers.

Key Applications of L-DNA in DNA-Drug Interaction Studies

The unique properties of L-DNA make it a versatile tool for investigating various aspects of DNA-drug interactions:

  • Probing Chiral Selectivity: Many drugs are chiral molecules, and their interaction with the chiral D-DNA can be stereoselective. L-DNA provides the perfect control to dissect these interactions. By comparing the binding affinity of a chiral drug to both D-DNA and L-DNA, researchers can determine the degree of enantioselectivity and gain insights into the specific structural features of the drug and the DNA that govern binding.

  • Nuclease-Resistant Probes and Aptamers: The high resistance of L-DNA to nuclease degradation is a significant advantage in biological assays. L-DNA probes can be used in cell-based assays and in vivo studies to monitor drug binding without the complication of probe degradation. Similarly, L-DNA aptamers, which are short, single-stranded oligonucleotides that can bind to specific targets, offer enhanced stability for therapeutic and diagnostic applications.

  • Development of Novel Therapeutics: The unique binding properties of drugs to L-DNA can be exploited for therapeutic purposes. For example, a drug that preferentially binds to L-DNA could be used in combination with L-DNA-based nanostructures for targeted drug delivery.

Experimental Protocols for Studying DNA-Drug Interactions with L-DNA

Here, we provide detailed protocols for key experiments used to characterize the interaction of drugs with L-DNA oligonucleotides.

Synthesis and Purification of L-Oligonucleotides

L-DNA oligonucleotides are synthesized using standard automated DNA synthesizers. The primary modification to a standard protocol is the use of L-phosphoramidite monomers for each of the four bases (A, T, C, and G).

Protocol:

  • Synthesis: Program the desired L-DNA sequence into the DNA synthesizer. Ensure that the correct L-phosphoramidite vials are loaded into the synthesizer. Run the standard synthesis cycle.

  • Cleavage and Deprotection: Following synthesis, cleave the L-oligonucleotide from the solid support and remove the protecting groups according to the phosphoramidite manufacturer's recommendations. This typically involves incubation in concentrated ammonium (B1175870) hydroxide.

  • Purification: Purify the L-oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity for subsequent binding studies.

  • Quantification: Determine the concentration of the purified L-oligonucleotide by measuring its absorbance at 260 nm.

Synthesis_Workflow start Start synthesis Automated L-DNA Synthesis (L-Phosphoramidites) start->synthesis Sequence Input cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC or PAGE Purification cleavage->purification quantification UV-Vis Quantification (260 nm) purification->quantification end End quantification->end

L-DNA Synthesis and Purification Workflow.

Fluorescence Polarization (FP) Competition Assay

Fluorescence polarization is a powerful technique to determine the binding affinity of a drug to a DNA molecule in solution. In a competition assay, a fluorescently labeled DNA probe (either D- or L-DNA) is displaced by an unlabeled drug, leading to a decrease in the polarization signal.

Protocol:

  • Prepare a fluorescently labeled L-DNA probe: Synthesize an L-DNA oligonucleotide with a fluorescent label (e.g., fluorescein) at one end.

  • Determine the optimal probe concentration: Titrate the labeled L-DNA probe with the target protein or drug to determine a concentration that gives a stable and significant polarization signal.

  • Set up the competition assay: In a microplate, mix the labeled L-DNA probe (at its optimal concentration) with a range of concentrations of the unlabeled drug being tested.

  • Incubate: Allow the reactions to reach equilibrium (typically 30-60 minutes at room temperature).

  • Measure fluorescence polarization: Read the plate using a microplate reader equipped with polarization filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the drug concentration and fit the data to a suitable binding model to determine the inhibition constant (Ki), which reflects the binding affinity of the drug.

FP_Competition_Workflow start Start prepare_probe Prepare Fluorescent L-DNA Probe start->prepare_probe optimize_probe Optimize Probe Concentration prepare_probe->optimize_probe setup_assay Set up Competition Assay (Labeled L-DNA + Unlabeled Drug) optimize_probe->setup_assay incubate Incubate to Equilibrium setup_assay->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Data Analysis (Ki Determination) measure_fp->analyze_data end End analyze_data->end

Fluorescence Polarization Competition Assay Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Protocol:

  • Sample Preparation: Prepare solutions of the L-DNA oligonucleotide and the drug in the same buffer to minimize heat of dilution effects. Degas the solutions before use.

  • Instrument Setup: Thoroughly clean the ITC sample and reference cells. Load the L-DNA solution into the sample cell and the drug solution into the titration syringe.

  • Titration: Perform a series of injections of the drug solution into the L-DNA solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of drug to DNA. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

ITC_Workflow start Start prepare_samples Prepare & Degas L-DNA and Drug Solutions start->prepare_samples setup_itc Load ITC Instrument prepare_samples->setup_itc titration Perform Titration setup_itc->titration analyze_data Analyze Binding Isotherm (Kd, ΔH, ΔS) titration->analyze_data end End analyze_data->end

Isothermal Titration Calorimetry Workflow.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data for the interaction of various drugs with D-DNA and L-DNA, as determined by the techniques described above.

Table 1: Binding Affinities (Kd, µM) of Chiral and Achiral Drugs to D-DNA and L-DNA

DrugDrug ChiralityBinding to D-DNA (Kd, µM)Binding to L-DNA (Kd, µM)Technique
DaunorubicinChiral1.2 ± 0.2> 100Fluorescence Quenching
Ethidium BromideAchiral5.5 ± 0.55.8 ± 0.6Fluorescence Polarization
NetropsinAchiral0.8 ± 0.10.9 ± 0.1Isothermal Titration Calorimetry
Actinomycin DChiral0.5 ± 0.125.3 ± 2.1Fluorescence Quenching

Table 2: Thermodynamic Parameters of Drug Binding to D-DNA and L-DNA

DrugDNA EnantiomerΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
NetropsinD-DNA-8.5-1.2-9.7
NetropsinL-DNA-8.3-1.3-9.6
Ethidium BromideD-DNA-6.2-2.5-8.7
Ethidium BromideL-DNA-6.5-2.3-8.8

Conclusion

The use of L-phosphoramidites to synthesize L-DNA oligonucleotides has provided a powerful tool for elucidating the intricacies of DNA-drug interactions. The ability to probe chiral selectivity and leverage the nuclease resistance of L-DNA is invaluable for both fundamental research and the development of new therapeutic and diagnostic agents. The protocols and data presented here serve as a guide for researchers to incorporate this innovative approach into their studies, ultimately leading to a deeper understanding of the molecular basis of drug action and the design of more effective DNA-targeted therapies.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with DMT-L-dA(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting low coupling efficiency when using DMT-L-dA(bz) Phosphoramidite (B1245037) in oligonucleotide synthesis. The following information is presented in a question-and-answer format to directly address common issues.

A Note on Stereochemistry: DMT-L-dA(bz) Phosphoramidite is the L-enantiomer used in the synthesis of mirror-image DNA (L-DNA). While this guide is specific to this phosphoramidite, the fundamental principles of phosphoramidite chemistry and troubleshooting low coupling efficiency are generally applicable to both D- and L-form phosphoramidites. Currently, there is no substantial evidence to suggest that the stereochemistry at the sugar moiety inherently causes unique coupling problems under standard synthesis conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable coupling efficiency for this compound?

A1: For routine oligonucleotide synthesis, the stepwise coupling efficiency should be consistently high, ideally greater than 99%.[1] A small decrease in coupling efficiency can significantly impact the yield of the full-length oligonucleotide, especially for longer sequences. For example, a 20-mer oligonucleotide synthesized with 99.4% average coupling efficiency will result in approximately 89.2% full-length product, whereas the same synthesis with 98.5% efficiency will yield only about 74.5% full-length product.[2]

Q2: How can I monitor the coupling efficiency during synthesis?

A2: The most common method for real-time monitoring is through trityl cation monitoring. The dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl group at the beginning of each synthesis cycle, producing a colored cation that absorbs strongly at approximately 495 nm. A consistent and strong absorbance signal after each coupling step indicates high coupling efficiency. A sudden or gradual decrease in the signal is a direct indication of a coupling problem.[3]

Q3: Can the benzoyl (bz) protecting group on the adenine (B156593) base influence coupling efficiency?

A3: The benzoyl protecting group is a standard protecting group for deoxyadenosine (B7792050) and is designed to be robust during synthesis and readily removed during deprotection. While bulky protecting groups can potentially cause steric hindrance, the benzoyl group is not typically associated with significant coupling issues in standard DNA synthesis.

Q4: Are there specific sequences that are more prone to low coupling efficiency with this compound?

A4: While not specific to the L-form, certain sequence contexts can be challenging for any phosphoramidite. Long stretches of purines, especially guanine, can sometimes lead to lower coupling efficiencies due to steric hindrance and the potential for secondary structure formation. However, issues with DMT-L-dA(bz) are not commonly reported to be sequence-dependent under optimized conditions.

Troubleshooting Guide

Low coupling efficiency is a common issue in oligonucleotide synthesis. The following guide provides a systematic approach to identifying and resolving the root cause of the problem.

Problem: A significant drop in trityl signal is observed, indicating low coupling efficiency.

Below is a troubleshooting workflow to diagnose and resolve this issue.

Troubleshooting_Workflow start Low Coupling Efficiency Detected check_reagents 1. Check Reagents & Solvents start->check_reagents check_instrument 2. Inspect Synthesizer Fluidics start->check_instrument check_protocol 3. Review Synthesis Protocol start->check_protocol check_amidite Degraded Phosphoramidite? check_reagents->check_amidite Phosphoramidite Quality check_activator Suboptimal Activator? check_reagents->check_activator Activator Quality check_solvent Moisture in Acetonitrile? check_reagents->check_solvent Solvent Quality resolve_reagents Solution: Use Fresh, High-Purity Reagents check_amidite->resolve_reagents check_activator->resolve_reagents check_solvent->resolve_reagents leak_check Leaks or Blockages? check_instrument->leak_check delivery_check Incorrect Reagent Delivery? check_instrument->delivery_check resolve_instrument Solution: Perform Maintenance & Calibration leak_check->resolve_instrument delivery_check->resolve_instrument coupling_time Insufficient Coupling Time? check_protocol->coupling_time activator_conc Incorrect Activator Concentration? check_protocol->activator_conc resolve_protocol Solution: Optimize Protocol Parameters coupling_time->resolve_protocol activator_conc->resolve_protocol end Coupling Efficiency Restored resolve_reagents->end resolve_instrument->end resolve_protocol->end

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Detailed Troubleshooting Steps:

1. Reagent and Solvent Quality:

  • Degraded Phosphoramidite: this compound is sensitive to moisture and oxidation.[3] Improper storage or using an expired batch can lead to degradation.

    • Solution: Use a fresh vial of phosphoramidite. Ensure it is stored under an inert atmosphere (argon or nitrogen) at the recommended temperature (typically 2-8°C).[4] Allow the vial to warm to room temperature before opening to prevent condensation.

  • Suboptimal Activator: The activator is crucial for the coupling reaction. Using a degraded or incorrect concentration of the activator will reduce efficiency.

    • Solution: Prepare a fresh solution of the activator. Ensure the correct activator and concentration are being used for your synthesizer and protocol. Common activators and their typical concentrations are listed in the table below.

  • Moisture in Solvents: Acetonitrile (ACN) used for dissolving the phosphoramidite and for washing steps must be anhydrous. Water will readily hydrolyze the activated phosphoramidite.[1]

    • Solution: Use a fresh, sealed bottle of anhydrous ACN with a low water content (<30 ppm). Ensure that the synthesizer's solvent reservoirs are protected from atmospheric moisture.

2. Synthesizer and Fluidics:

  • Leaks and Blockages: Leaks in the reagent lines or blockages in the delivery system can prevent the correct amount of phosphoramidite or activator from reaching the synthesis column.

    • Solution: Perform a thorough inspection of all tubing, fittings, and valves for any signs of leaks. Run a fluidics test to ensure that all reagents are being delivered at the correct flow rate.

  • Incorrect Reagent Delivery: Incorrect calibration of the synthesizer can lead to the delivery of incorrect volumes of reagents.

    • Solution: Calibrate the reagent delivery volumes on the synthesizer according to the manufacturer's instructions.

3. Synthesis Protocol:

  • Insufficient Coupling Time: While standard coupling times are usually sufficient, highly loaded solid supports or longer oligonucleotides may require extended coupling times.

    • Solution: Increase the coupling time in the synthesis protocol. A stepwise increase of 30-60 seconds can often improve efficiency.

  • Incorrect Activator Concentration: The concentration of the activator can impact the rate of the coupling reaction.

    • Solution: Verify that the activator concentration in your protocol is appropriate for the phosphoramidite and synthesizer you are using.

Quantitative Data Summary

The following tables provide quantitative data to aid in troubleshooting and optimizing your synthesis protocol.

Table 1: Common Activators for Phosphoramidite Chemistry

ActivatorTypical Concentration (M)pKaNotes
1H-Tetrazole0.454.8Standard, widely used activator.
5-(Ethylthio)-1H-tetrazole (ETT)0.25 - 0.754.3More acidic and faster reacting than 1H-Tetrazole.
4,5-Dicyanoimidazole (DCI)0.25 - 1.25.2Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[3]

Table 2: Impact of Coupling Efficiency on Final Yield of Full-Length Product

Oligonucleotide Length99.5% Coupling Efficiency99.0% Coupling Efficiency98.5% Coupling Efficiency
20-mer~89.8%~81.8%~74.5%
50-mer~77.9%~60.5%~47.5%
100-mer~60.6%~36.6%~22.2%

Calculations are based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings)

Experimental Protocols

Protocol 1: Trityl Cation Assay for Real-Time Coupling Efficiency Monitoring

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • Synthesizer Setup: Ensure your DNA synthesizer is equipped with an in-line UV-Vis detector set to measure the absorbance of the detritylation solution at approximately 495 nm.

  • Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.

  • Data Collection: The synthesizer software will automatically record the absorbance of the cleaved DMT cation after each coupling cycle.

  • Data Analysis: A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency. A significant drop in absorbance indicates a failure in the coupling step of that particular cycle. The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one, although this is often automated by the synthesizer's software.[3]

Protocol 2: Post-Synthesis Analysis by Mass Spectrometry

Objective: To identify the presence of truncated sequences (n-1, n-2, etc.) in the final product, which are indicative of coupling failures.

Methodology:

  • Sample Preparation: After synthesis, deprotection, and desalting, prepare a sample of the crude oligonucleotide for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Data Interpretation: The resulting spectrum will show the mass-to-charge ratio of the synthesized oligonucleotides.

    • Confirm the presence of a major peak corresponding to the expected mass of the full-length product.

    • The presence of a series of peaks with masses corresponding to deletion products (n-1, n-2, etc.) is a direct indication of coupling failures during the synthesis.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical steps in the phosphoramidite coupling cycle.

Phosphoramidite_Cycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Phosphoramidite Addition) deblocking->coupling Free 5'-OH capping 3. Capping (Blocking Failures) coupling->capping Chain Elongation oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation Capped Failures oxidation->deblocking Next Cycle end_product Full-Length Oligonucleotide oxidation->end_product Final Product start Start Synthesis start->deblocking

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

References

Preventing degradation of DMT-L-dA(bz) Phosphoramidite in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DMT-L-dA(bz) Phosphoramidite (B1245037) in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DMT-L-dA(bz) phosphoramidite degradation in solution?

A1: The two primary degradation pathways for phosphoramidites, including DMT-L-dA(bz), are hydrolysis and oxidation.[1][2]

  • Hydrolysis: The phosphoramidite moiety is highly susceptible to acid-catalyzed hydrolysis. Even trace amounts of water in the solvent (e.g., acetonitrile) or on glassware can react with the phosphoramidite, leading to the formation of the corresponding H-phosphonate and rendering it inactive for oligonucleotide synthesis.[1][3]

  • Oxidation: The trivalent phosphorus (P(III)) center in the phosphoramidite can be readily oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to air. This oxidized form will not couple with the growing oligonucleotide chain.[4]

Q2: How stable is this compound in solution compared to other phosphoramidites?

A2: The stability of deoxyribonucleoside phosphoramidites in acetonitrile (B52724) solution generally follows the order: T, dC > dA > dG.[1][5] Therefore, this compound is more stable than dG phosphoramidites but more susceptible to degradation than T and dC phosphoramidites. One study showed that after five weeks of storage in acetonitrile under an inert gas atmosphere, the purity of DMT-dA(bz) was reduced by 6%.[1][5]

Q3: How should I store my this compound, both as a solid and in solution?

A3: Proper storage is critical to minimize degradation.

  • Solid Form: Solid phosphoramidites should be stored at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).[2] It is advisable to avoid frost-free freezers due to temperature cycling. Before opening, the container should be allowed to warm to room temperature to prevent condensation of atmospheric moisture.[2]

  • In Solution: Phosphoramidite solutions in anhydrous acetonitrile should be stored at -20°C under an inert atmosphere.[2] For optimal stability, it is recommended to use the solution within one month when stored at -20°C, or within six months if stored at -80°C, protected from light.[6]

Q4: What is the impact of solvent quality on the stability of this compound?

A4: Solvent quality is paramount. The solvent, typically anhydrous acetonitrile, must have a very low water content, preferably less than 30 ppm.[2][7] The presence of moisture is a primary cause of phosphoramidite degradation through hydrolysis.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process due to the degradation of this compound.

Issue 1: Low Coupling Efficiency

  • Symptoms:

    • Low overall yield of the final oligonucleotide.

    • Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or PAGE).[4]

    • A sudden drop in the trityl cation signal during synthesis monitoring.[8]

  • Possible Causes and Solutions:

CauseSolution
Moisture Contamination Ensure all solvents and reagents are anhydrous. Use fresh, high-quality acetonitrile with a water content of <30 ppm.[7] Store molecular sieves (3 Å) in the phosphoramidite and activator solutions to scavenge residual moisture.[9][10] Purge synthesizer lines thoroughly with dry argon or helium.[3]
Degraded Phosphoramidite Stock Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long oligonucleotides or critical applications. Do not store solutions on the synthesizer for extended periods. If degradation is suspected, verify the purity of the phosphoramidite solution using ³¹P NMR or HPLC.[4]
Suboptimal Activator The choice of activator can influence coupling efficiency. Common activators include 1H-Tetrazole and 5-(Ethylthio)-1H-tetrazole (ETT). For sterically hindered phosphoramidites, a stronger activator like DCI may be necessary. Ensure the activator solution is fresh and anhydrous.
Instrument and Fluidics Issues Check the DNA synthesizer for leaks, blocked lines, or inaccurate reagent delivery that could prevent the phosphoramidite from reaching the synthesis column.

Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis

  • Symptoms:

    • Multiple unexpected peaks observed during the analysis of the crude or purified oligonucleotide.[4]

    • Peaks corresponding to masses that do not match the expected full-length product or simple n-1 deletions.[4]

  • Possible Causes and Solutions:

CauseSolution
Phosphoramidite Oxidation The P(III) center of the phosphoramidite is susceptible to oxidation to P(V). Handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen). Use septum-sealed bottles and syringes flushed with inert gas for transfers.[4]
Acrylonitrile Adducts A common degradation pathway involves the elimination of acrylonitrile, which can then form adducts with nucleobases. Use high-purity phosphoramidites that have been stored correctly to minimize the presence of degradation products.

Data on Phosphoramidite Stability

The following table summarizes the degradation of standard deoxyribonucleoside phosphoramidites in acetonitrile after five weeks of storage under an inert gas atmosphere.

PhosphoramiditePurity Reduction (%)
DMT-dT2
DMT-dC(bz)2
DMT-dA(bz) 6
DMT-dG(ib)39

Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[1][5]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

Objective: To prepare anhydrous acetonitrile with a low water content (<30 ppm) for dissolving phosphoramidites.

Materials:

  • High-quality acetonitrile (DNA synthesis grade)

  • Activated molecular sieves (3 Å, 8-12 mesh)[9][10]

  • Oven

  • Desiccator

  • Sealed, dry storage bottle

Procedure:

  • Activate the molecular sieves by heating them in an oven at 150-200°C overnight under high vacuum.[10]

  • Allow the activated sieves to cool to room temperature in a desiccator.

  • Add the activated molecular sieves to the bottle of acetonitrile (approximately 10% w/v).

  • Seal the bottle and allow it to stand for a minimum of 24 hours before use.[9][10]

  • Store the anhydrous acetonitrile over the molecular sieves in a tightly sealed container, preferably in a desiccator.

Protocol 2: Preparation of this compound Solution

Objective: To prepare a solution of this compound in anhydrous acetonitrile with minimal exposure to moisture and air.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (prepared as per Protocol 1)

  • Inert gas (argon or nitrogen)

  • Septum-sealed vial

  • Oven-dried syringes and needles

Procedure:

  • Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under a stream of inert gas, quickly weigh the desired amount of phosphoramidite into a dry, septum-sealed vial.

  • Seal the vial with the septum and cap.

  • Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum. For a 0.1 M solution, refer to the manufacturer's dilution table.[11]

  • Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.

  • The prepared solution is now ready to be placed on the DNA synthesizer.

Visualizations

TroubleshootingWorkflow start Low Coupling Efficiency or Unexpected Peaks check_moisture Check for Moisture Contamination (Solvents, Reagents, Gas) start->check_moisture Start Troubleshooting check_amidite Verify Phosphoramidite Quality (Age, Storage, Purity) start->check_amidite check_instrument Inspect Synthesizer (Leaks, Blockages, Delivery) start->check_instrument solution_moisture Use Anhydrous Reagents & Techniques check_moisture->solution_moisture Moisture Detected solution_amidite Prepare Fresh Amidite Solution check_amidite->solution_amidite Degradation Suspected solution_instrument Perform Instrument Maintenance check_instrument->solution_instrument Issue Found end_success Problem Resolved solution_moisture->end_success solution_amidite->end_success solution_instrument->end_success

Caption: Troubleshooting workflow for this compound issues.

References

Impact of water content on phosphoramidite stability and performance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical impact of water content on phosphoramidite (B1245037) stability and performance during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways in which water affects phosphoramidites?

A1: Water negatively impacts phosphoramidites through two primary degradation pathways:

  • Hydrolysis: Phosphoramidites are highly susceptible to hydrolysis, where water attacks the trivalent phosphorus atom. This reaction converts the phosphoramidite into an H-phosphonate or other phosphonate (B1237965) byproducts that are inactive in the coupling reaction.[1][2][3]

  • Oxidation: The trivalent phosphorus (P(III)) center can be oxidized to a pentavalent phosphate (B84403) (P(V)) species, rendering the phosphoramidite incapable of coupling with the growing oligonucleotide chain.[2] While this is primarily a reaction with oxygen, moisture can facilitate this process.

Q2: How does water content lead to poor oligonucleotide synthesis results?

A2: The presence of water, even in trace amounts, can significantly reduce coupling efficiency during oligonucleotide synthesis.[4] This occurs in two main ways:

  • Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain to react with the activated phosphoramidite, effectively "capping" the chain and preventing further elongation.[4]

  • Water degrades the phosphoramidite in the reagent bottle before it is even used, lowering the concentration of active phosphoramidite available for the coupling reaction.[4]

The result of low coupling efficiency is a higher proportion of truncated sequences (n-1, n-2, etc.) in the final product, which reduces the overall yield of the desired full-length oligonucleotide and complicates purification.[5][6]

Q3: Are all phosphoramidites equally sensitive to water?

A3: No. While all phosphoramidites are moisture-sensitive, their stability varies. 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are known to be particularly susceptible to degradation.[7][8] Studies have shown that the degradation of dG phosphoramidites can be autocatalytic, meaning the degradation products can catalyze further degradation.[7] In contrast, thymidine (B127349) (T) phosphoramidites are generally more stable.[1]

Q4: What is the maximum acceptable water content in solvents used for oligonucleotide synthesis?

A4: For optimal performance, solvents, particularly acetonitrile (B52724) (ACN) used to dissolve phosphoramidites and for the coupling reaction, must be anhydrous. The recommended water content is below 30 ppm (parts per million), with a strong preference for 10 ppm or less.[9][10]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common problem in oligonucleotide synthesis, often linked to moisture. Use this guide to diagnose and resolve the issue.

Symptom Potential Cause Recommended Action
Low overall yield of full-length oligonucleotide Phosphoramidite degradation due to moisture.- Use fresh, high-purity phosphoramidites. - Ensure all solvents, especially acetonitrile, are anhydrous (<30 ppm water).[4][9] - Test solvent water content using Karl Fischer titration.
Presence of n-1, n-2, etc. deletion sequences in final product analysis (e.g., by mass spectrometry) Inefficient coupling at one or more steps.- Verify the dryness of the entire system, including reagent lines and argon/helium gas, which should be passed through an in-line drying filter.[4] - Check the age and storage conditions of your phosphoramidites. Store them at -20°C under an inert atmosphere (argon or nitrogen).[2][9]
A sudden drop in the trityl signal during synthesis A specific reagent has been compromised by moisture.- Replace the acetonitrile on the synthesizer with a fresh, septum-sealed bottle of anhydrous ACN.[4] - Replace the activator solution. - If the problem persists after replacing solvents, replace the phosphoramidite solution that was in use when the trityl signal dropped.
Consistently low coupling efficiency despite using fresh reagents Improper handling techniques introducing atmospheric moisture.- Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation.[2] - Use dry syringes and needles when transferring anhydrous solvents. - Consider drying dissolved phosphoramidite solutions with 3Å molecular sieves just prior to use.[10]

Quantitative Data Summary

Table 1: Recommended Water Content in Reagents

ReagentRecommended Maximum Water Content (ppm)Ideal Water Content (ppm)
Acetonitrile (for phosphoramidite dissolution)< 30[9][10]≤ 10[9][10]
Acetonitrile (on synthesizer)< 30[4]10-15[4]

Table 2: Relative Stability of Phosphoramidites in Solution

PhosphoramiditeStability in Anhydrous Acetonitrile (at room temp, under inert gas)
Thymidine (T)>95% pure after five weeks[1]
Guanosine (dG)Purity drops to ~80% after five weeks[1]

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content in Acetonitrile

Objective: To quantitatively determine the water content in acetonitrile to ensure it is suitable for oligonucleotide synthesis.

Principle: Karl Fischer titration is a highly accurate method for water determination based on the oxidation of sulfur dioxide by iodine in the presence of water.[11] The reaction consumes water in a 1:1 molar ratio with iodine. The endpoint is detected potentiometrically when an excess of iodine is present.[11]

Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Composit)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Gastight syringe

  • Acetonitrile sample

Procedure:

  • System Preparation: Add the appropriate solvent to the titration cell of the Karl Fischer titrator, ensuring the electrodes are covered.

  • Pre-Titration (Conditioning): Start the titrator to neutralize any residual water in the solvent until a stable, dry baseline (drift) is achieved.

  • Titer Determination (for volumetric titration): Accurately add a known amount of water standard to the cell and titrate. This will determine the exact water equivalent of the Karl Fischer reagent.

  • Sample Analysis: Using a dry, gastight syringe, inject a precisely known volume or weight of the acetonitrile sample into the titration cell.

  • Titration: The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample, typically expressed in ppm.

Protocol 2: ³¹P NMR Analysis for Phosphoramidite Degradation

Objective: To assess the purity of a phosphoramidite solution and quantify the extent of hydrolysis and oxidation.

Principle: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing phosphorus-containing compounds. Phosphoramidites (P(III)), their oxidized P(V) forms, and H-phosphonate hydrolysis products have distinct chemical shifts in the ³¹P NMR spectrum, allowing for their identification and quantification.

Materials:

  • NMR Spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., deuterated acetonitrile or chloroform)

  • Phosphoramidite sample

  • Triethylamine (TEA) (optional)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in ~0.5 mL of a suitable deuterated solvent in an NMR tube. A small amount of TEA (e.g., 1% v/v) can be added to prevent acid-catalyzed degradation during the analysis.[9]

  • NMR Acquisition: Acquire a ³¹P NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Identify the peaks corresponding to the phosphoramidite diastereomers, which typically appear in the range of δ 145-155 ppm.[12]

    • Look for peaks corresponding to the H-phosphonate hydrolysis product, typically in the range of δ 5-10 ppm.[9]

    • Identify peaks for oxidized P(V) species, which appear in a different region, often around δ -2 to 2 ppm.[12]

    • Integrate the respective peaks. The relative integration values can be used to calculate the percentage of the desired phosphoramidite and its degradation products, providing a quantitative measure of purity.

Visualizations

Hydrolysis_Pathway Amidite Phosphoramidite (P-III) H_Phosphonate H-Phosphonate (Inactive for Coupling) Amidite->H_Phosphonate Hydrolysis Water H₂O Water->H_Phosphonate

Caption: Phosphoramidite hydrolysis pathway due to water contamination.

Troubleshooting_Workflow start Low Coupling Efficiency Observed check_solvents Check Solvents: Is ACN anhydrous (<30 ppm H₂O)? start->check_solvents replace_solvents Action: Replace ACN and Activator Solution check_solvents->replace_solvents No check_amidite Check Phosphoramidite: Is it fresh and stored properly? check_solvents->check_amidite Yes replace_solvents->check_amidite replace_amidite Action: Use a fresh vial of phosphoramidite check_amidite->replace_amidite No check_system Check Synthesizer: Dry gas? No leaks? check_amidite->check_system Yes replace_amidite->check_system system_maintenance Action: Perform system maintenance check_system->system_maintenance No resolved Problem Resolved check_system->resolved Yes system_maintenance->resolved

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Optimizing Long Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of long oligonucleotides. Our goal is to equip you with the strategies and detailed protocols necessary to improve yield and obtain high-quality products for your critical applications.

Troubleshooting Guide

This section addresses specific issues that can arise during long oligonucleotide synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Question: What are the primary causes of low yield in long oligonucleotide synthesis, and how can I address them?

Answer:

Low yield in long oligonucleotide synthesis is a common issue that can stem from several factors throughout the synthesis process. The most critical factor is the coupling efficiency at each step, as the cumulative effect of even minor inefficiencies becomes significant with increasing oligonucleotide length.[1][2] Other contributing factors include incomplete capping, degradation of the growing oligonucleotide chain, and issues during cleavage, deprotection, and purification.

Here are the primary causes and troubleshooting strategies:

  • Low Coupling Efficiency: This is the most significant contributor to low yield. An average coupling efficiency of 98% may be acceptable for a 20-mer, but it results in only a 13% yield for a 100-mer.[1]

    • Presence of Moisture: Water in reagents or synthesizer lines is a primary culprit, as it reacts with activated phosphoramidites.[1][3]

      • Solution: Use anhydrous acetonitrile (B52724) (ACN) with a water content of 10-15 ppm or lower.[1] Ensure all reagents, especially phosphoramidites and activators, are fresh and dry. Implement stringent anhydrous techniques when preparing and handling reagents.

    • Suboptimal Reagent Concentrations or Activity:

      • Solution: Use fresh, high-purity phosphoramidites and activators. Ensure appropriate molar excess of phosphoramidite (B1245037) and activator is used.[4] Perform a Trityl Cation Assay to monitor coupling efficiency at each cycle.[5]

    • Insufficient Coupling Time:

      • Solution: For long or complex sequences, consider increasing the coupling time to ensure the reaction goes to completion.[3]

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of (n-1) deletion mutants, which are difficult to separate from the full-length product.[1][6]

    • Solution: Ensure your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. For some synthesizers, increasing the delivery volume and time of the capping mixture can improve efficiency.[1]

  • Depurination: The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar, creating an abasic site that is cleaved during deprotection.[1][7]

    • Solution: Use a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), especially for long oligonucleotides.[1][3] Minimize the acid contact time during detritylation.[8] Using formamidine-protected purine amidites can also reduce depurination.[7]

  • Issues with Solid Support: The choice of solid support is critical for long oligos.

    • Problem: Pores of the support can become blocked by the growing oligonucleotide chain, hindering reagent diffusion and lowering coupling efficiency.[9]

    • Solution: For oligonucleotides longer than 100 bases, use supports with larger pore sizes (e.g., 1000 Å or 2000 Å).[9] Polystyrene (PS) supports can also be a good alternative to controlled pore glass (CPG).[1]

Question: I am observing a significant amount of (n-1) deletion sequences in my final product. What is causing this and how can I prevent it?

Answer:

The presence of (n-1) deletion sequences is a direct result of incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step.[1][6] These uncapped sequences can then participate in the subsequent coupling cycle, leading to an oligonucleotide that is missing a single nucleotide.

Causes and Solutions:

  • Inefficient Capping Reaction:

    • Cause: The capping reagents may be old, degraded, or not delivered in sufficient quantity.

    • Solution: Always use fresh capping reagents. Verify the delivery volumes and contact time for the capping step in your synthesizer's protocol. For some instruments, increasing the volume and duration of the capping step can significantly improve efficiency.[1]

  • Low Coupling Efficiency: While the primary issue is the failure to cap, a high rate of coupling failure provides more opportunities for (n-1) sequence formation.

    • Solution: Address the root causes of low coupling efficiency as detailed in the previous question, such as ensuring anhydrous conditions and using high-quality reagents.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding reagents, protocols, and purification strategies for long oligonucleotide synthesis.

Reagents and Synthesis Conditions

  • Q1: How critical is the purity of solvents and reagents for long oligonucleotide synthesis?

    • A1: The purity of all chemicals, especially the solvents and phosphoramidites, is absolutely critical. The primary contaminant of concern is water, which directly reduces coupling efficiency by reacting with the activated phosphoramidite.[1][3] Using anhydrous solvents and high-quality, fresh reagents is essential for achieving high yields of long oligonucleotides.

  • Q2: What is the recommended solid support for synthesizing oligonucleotides longer than 100 bases?

    • A2: For long oligonucleotides, it is recommended to use controlled pore glass (CPG) with a larger pore size, such as 1000 Å or 2000 Å.[9] This prevents the pores from becoming clogged with the growing oligonucleotide chains, which would otherwise hinder reagent diffusion and lower coupling efficiency. Polystyrene (PS) supports are also a suitable alternative.[1]

  • Q3: What are the advantages of using a milder deblocking agent like Dichloroacetic Acid (DCA)?

    • A3: Using a milder acid like DCA for detritylation helps to minimize depurination, which is the cleavage of the bond between a purine base and the sugar backbone.[1][3] This is particularly important for long oligonucleotides that undergo numerous detritylation cycles, as repeated exposure to strong acid can lead to significant chain cleavage during the final deprotection step.

Cleavage, Deprotection, and Purification

  • Q4: What is the recommended method for cleaving and deprotecting long oligonucleotides?

    • A4: A common and effective method for cleavage and deprotection is the use of AMA, a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine.[10][11] This reagent allows for rapid deprotection, often in as little as 10-15 minutes at elevated temperatures.[4][12] For oligonucleotides with base-sensitive modifications, milder deprotection strategies may be necessary.[13]

  • Q5: What is the best purification method for long oligonucleotides?

    • A5: For long oligonucleotides (>50 bases), denaturing polyacrylamide gel electrophoresis (PAGE) is often the recommended purification method as it provides the highest resolution and can separate the full-length product from shorter failure sequences.[14][15] However, PAGE purification can result in lower yields. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is also widely used, but its resolution tends to decrease with increasing oligonucleotide length.[12][16]

  • Q6: How should I store my purified long oligonucleotides?

    • A6: For long-term storage, it is recommended to store oligonucleotides in a lyophilized (dry) state at -20°C.[17] If you need to store them in solution, use a nuclease-free buffer such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) and store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[17]

Data Presentation

Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotides

The following table illustrates the critical importance of maintaining high coupling efficiency, especially for the synthesis of long oligonucleotides. Even a small decrease in coupling efficiency leads to a dramatic reduction in the theoretical yield of the desired full-length product.

Oligonucleotide Length (bases)Coupling Efficiency: 98.0%Coupling Efficiency: 99.0%Coupling Efficiency: 99.5%
2068.1%82.6%90.9%
5037.2%61.1%78.2%
10013.5%37.0%60.9%
1504.9%22.4%47.4%
2001.8%13.5%36.9%
(Data sourced from Gene Link)[18]

Experimental Protocols

This section provides detailed methodologies for key experiments and procedures in long oligonucleotide synthesis.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of the phosphoramidite synthesis cycle performed on an automated synthesizer.

1. Detritylation (Deblocking):

  • Purpose: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[8]

  • Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[4]

  • Procedure:

    • The synthesis column is washed with anhydrous acetonitrile (ACN).

    • The deblocking reagent is passed through the column for a specified time (typically 30-60 seconds).

    • The column is washed thoroughly with ACN to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to determine coupling efficiency.[9]

2. Coupling:

  • Purpose: To form a phosphite (B83602) triester linkage between the free 5'-hydroxyl group on the growing chain and the incoming phosphoramidite monomer.

  • Reagents:

    • Phosphoramidite monomer (dissolved in ACN).

    • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in ACN).

  • Procedure:

    • The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

    • The reaction is allowed to proceed for a specific coupling time (typically 30-120 seconds for standard bases; longer for modified bases or long oligos).[4]

    • The column is washed with ACN.

3. Capping:

  • Purpose: To permanently block any unreacted 5'-hydroxyl groups to prevent the formation of (n-1) deletion sequences.[4][19]

  • Reagents:

  • Procedure:

    • Cap A and Cap B solutions are mixed and delivered to the synthesis column.

    • The capping reaction proceeds for a set time (e.g., 20-45 seconds).

    • The column is washed with ACN.

4. Oxidation:

  • Purpose: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.[4][8]

  • Reagent: 0.02 M Iodine in THF/Water/Pyridine.[4]

  • Procedure:

    • The oxidizing solution is passed through the column.

    • The oxidation reaction is allowed to proceed for a defined time (e.g., 30-60 seconds).

    • The column is washed with ACN.

    • This completes one cycle. The process is repeated until the desired oligonucleotide length is achieved.

Protocol 2: Cleavage and Deprotection using AMA
  • Purpose: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and nucleobases.

  • Reagent: AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine).[10][11]

  • Procedure:

    • After synthesis, the column is removed from the synthesizer and dried with argon.

    • The solid support is transferred to a screw-cap vial.

    • Add 1-2 mL of AMA to the vial.

    • Seal the vial tightly.

    • Heat the vial at 65°C for 10-15 minutes.[4]

    • Allow the vial to cool to room temperature.

    • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • The crude oligonucleotide solution is then ready for purification.

Protocol 3: Purification of Long Oligonucleotides by Denaturing PAGE
  • Purpose: To purify the full-length oligonucleotide from shorter failure sequences.

  • Materials:

    • Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M Urea, 1X TBE).

    • Loading buffer (e.g., 95% formamide, 10 mM EDTA, bromophenol blue, xylene cyanol).

    • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).

  • Procedure:

    • Dissolve the crude oligonucleotide pellet in an appropriate volume of loading buffer.

    • Heat the sample at 95°C for 5 minutes to denature, then quick-chill on ice.

    • Load the sample onto the denaturing polyacrylamide gel.

    • Run the gel until the desired separation is achieved (visualized by the tracking dyes).

    • Visualize the oligonucleotide bands using UV shadowing. The full-length product will be the most intense, slowest-migrating band.

    • Excise the gel slice containing the full-length product.

    • Crush the gel slice and elute the oligonucleotide overnight at 37°C in elution buffer.

    • Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.

    • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting cartridge).

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start: Support-Bound Nucleoside detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add Next Base) detritylation->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle (n-1) times oxidation->repeat repeat->detritylation Next Cycle cleavage Cleavage & Deprotection repeat->cleavage Final Cycle purification Purification (e.g., PAGE, HPLC) cleavage->purification qc Quality Control (MS, HPLC) purification->qc final_product Final Purified Oligonucleotide qc->final_product

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of Long Oligonucleotide low_coupling Low Coupling Efficiency issue->low_coupling inefficient_capping Inefficient Capping issue->inefficient_capping depurination Depurination issue->depurination support_issues Solid Support Issues issue->support_issues anhydrous Ensure Anhydrous Conditions low_coupling->anhydrous fresh_reagents Use Fresh, High-Purity Reagents low_coupling->fresh_reagents optimize_time Optimize Coupling Time low_coupling->optimize_time check_capping Verify Capping Reagents & Protocol inefficient_capping->check_capping mild_deblock Use Milder Deblocking Agent (DCA) depurination->mild_deblock large_pore_support Use Large-Pore Support support_issues->large_pore_support

Caption: Troubleshooting logic for low yield in long oligo synthesis.

References

Managing side reactions during the phosphoramidite coupling step.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage side reactions and other issues encountered during the phosphoramidite (B1245037) coupling step of oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency in phosphoramidite synthesis?

Low coupling efficiency is a frequent issue in oligonucleotide synthesis and is often attributed to the quality and handling of reagents, as well as the presence of moisture in the system.[1] Key factors include:

  • Moisture Contamination: Water is a primary inhibitor of the coupling reaction. It can compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite and can also directly hydrolyze the phosphoramidite monomer.[1][2]

  • Degraded Phosphoramidites: Phosphoramidites are sensitive to moisture and oxidation. Using expired or improperly stored phosphoramidites can lead to significantly reduced coupling efficiency.[3]

  • Suboptimal Activator: The choice and concentration of the activator are critical. An inappropriate or degraded activator can fail to efficiently protonate the phosphoramidite for the coupling reaction.[1][3]

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient amounts of reagents from reaching the synthesis column.[3]

  • Steric Hindrance: Bulky protecting groups on the nucleobase or sugar can impede reagent accessibility, leading to lower coupling efficiency. This is particularly relevant when using modified bases.[4]

Q2: How does the choice of activator impact coupling efficiency and side reactions?

The activator plays a crucial role in protonating the diisopropylamino group of the phosphoramidite, which is a necessary step for the subsequent nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[1][] The choice of activator affects both the reaction rate and the potential for side reactions.[4]

ActivatorpKaAdvantagesDisadvantages
1H-Tetrazole~4.8Historical standard.Limited solubility in acetonitrile (B52724), can precipitate and clog lines. Sub-optimal for sterically hindered monomers.[1]
5-Ethylthio-1H-tetrazole (ETT)4.3More acidic than 1H-Tetrazole, leading to a faster reaction rate. Preferred for RNA synthesis.[1][2]Increased acidity can potentially lead to detritylation of the phosphoramidite monomer, a side reaction.[6]
5-Benzylthio-1H-tetrazole (BTT)4.1More acidic than 1H-Tetrazole, leading to a faster reaction rate.[2][7]Increased acidity can potentially lead to detritylation of the phosphoramidite monomer.[2]
4,5-Dicyanoimidazole (DCI)5.2Less acidic but a better nucleophile than 1H-Tetrazole. Excellent solubility in acetonitrile and highly effective for both standard and sterically hindered couplings.[1][2]

Q3: What is the purpose of the capping step and what happens if it is inefficient?

The capping step is essential for blocking any unreacted 5'-hydroxyl groups after the coupling reaction.[4] This is typically achieved by acetylation using acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[8][9] Since coupling efficiency is never 100%, a small percentage of the growing oligonucleotide chains will fail to react with the incoming phosphoramidite in each cycle.[10][11] If these unreacted chains are not capped, they can react in subsequent coupling steps, leading to the formation of deletion mutations (n-1, n-2, etc.), which are difficult to separate from the full-length product.[4][12]

Q4: What are some common side reactions that can occur during the phosphoramidite coupling step and subsequent processing?

Several side reactions can occur, leading to impurities in the final oligonucleotide product:

  • Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the sugar, creating an abasic site.[2]

  • N3-Cyanoethylation of Thymidine: During the final deprotection step with ammonia, acrylonitrile, a byproduct of the removal of the cyanoethyl protecting group from the phosphate (B84403) backbone, can react with the N3 position of thymidine.[2][7]

  • GG Dimer Addition: The acidic nature of the activator can cause premature detritylation of the dG phosphoramidite during the coupling step, leading to the addition of a dG dimer.[2]

  • Formation of H-phosphonate: Hydrolysis of the phosphoramidite monomer by residual water leads to the formation of the corresponding H-phosphonate, which is unreactive in the coupling step.[1]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency Observed via Trityl Monitoring

A sudden or consistent drop in the absorbance of the released trityl cation during the deblocking step is a clear indicator of poor coupling efficiency in the preceding cycle.[3]

Potential Causes & Solutions:

CauseTroubleshooting Steps
Moisture Contamination 1. Replace acetonitrile with fresh, anhydrous grade (≤ 30 ppm water).[2] 2. Ensure all reagent bottles are properly sealed and under an inert gas atmosphere (Argon or Helium). 3. Check for leaks in the synthesizer's fluidics system.
Degraded Reagents 1. Replace phosphoramidites with a fresh, properly stored batch. Phosphoramidites are sensitive to moisture and oxidation and have a finite shelf life.[3] 2. Prepare fresh activator solution.
Suboptimal Activator 1. Verify the correct activator and concentration are being used for the specific phosphoramidites (e.g., for sterically hindered monomers).[4] 2. Consider switching to a more effective activator like DCI.[1]
Instrument Malfunction 1. Perform a system check to ensure accurate reagent delivery. 2. Check for blockages in the reagent lines.

Troubleshooting Workflow for Low Coupling Efficiency

G Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected check_moisture Check for Moisture Contamination start->check_moisture check_reagents Evaluate Reagent Quality start->check_reagents check_instrument Inspect Synthesizer Performance start->check_instrument replace_acetonitrile Replace Acetonitrile check_moisture->replace_acetonitrile replace_amidites Use Fresh Phosphoramidites check_reagents->replace_amidites replace_activator Prepare Fresh Activator check_reagents->replace_activator check_fluidics Verify Fluidics and Delivery check_instrument->check_fluidics resolve Coupling Efficiency Restored replace_acetonitrile->resolve replace_amidites->resolve replace_activator->resolve check_fluidics->resolve

Caption: A flowchart for troubleshooting low phosphoramidite coupling efficiency.

Issue 2: Presence of Deletion Sequences (n-1) in Final Product Analysis

The presence of significant amounts of shorter oligonucleotide sequences (n-1, n-2, etc.) in the final product, as determined by HPLC or mass spectrometry, points towards issues with either the coupling or capping steps.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Inefficient Capping 1. Ensure fresh capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole) are used.[9] 2. Verify the delivery volumes and times for the capping step are adequate. 3. Consider using a more efficient capping reagent if the problem persists.[2]
Low Coupling Efficiency 1. Follow the troubleshooting steps for low coupling efficiency outlined in Issue 1. Incomplete coupling is a direct cause of the unreacted sites that require capping.[10]
Incomplete Deblocking 1. Incomplete removal of the DMT group will prevent coupling, leading to a deletion. Ensure the deblocking reagent is fresh and the contact time is sufficient.

Chemical Pathway of Capping

G Capping of Unreacted 5'-Hydroxyl Groups unreacted_oligo Oligo-5'-OH (Unreacted) capped_oligo Oligo-5'-OAc (Capped, Inert) unreacted_oligo->capped_oligo Acetylation acetic_anhydride Acetic Anhydride (Cap A) acetic_anhydride->capped_oligo nmi N-Methylimidazole (Cap B, Catalyst) nmi->capped_oligo catalyzes

Caption: The chemical pathway of the capping step in oligonucleotide synthesis.

Experimental Protocols

Protocol 1: Real-time Monitoring of Coupling Efficiency via Trityl Cation Absorbance

This method provides real-time feedback on the efficiency of each coupling step.[3]

Materials:

  • DNA synthesizer equipped with an in-line UV-Vis detector.

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

Procedure:

  • Setup: Configure the UV-Vis detector to measure the absorbance of the waste stream from the synthesis column at approximately 495 nm.

  • Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.

  • Data Collection: During each deblocking step, the acidic reagent cleaves the DMT group from the 5'-end of the newly added nucleotide. The released DMT cation, which is brightly colored, is carried by the solvent through the detector.

  • Analysis: A consistent and high absorbance reading for the trityl cation at each cycle indicates efficient coupling in the preceding step. A significant drop in the signal suggests a coupling problem.

Protocol 2: Analysis of Final Product Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final oligonucleotide product and identifying the presence of deletion sequences.

Materials:

  • Crude, deprotected oligonucleotide sample.

  • Nuclease-free water.

  • Reverse-phase HPLC column suitable for oligonucleotide analysis.

  • Appropriate mobile phases (e.g., acetonitrile and triethylammonium (B8662869) acetate (B1210297) buffer).

Procedure:

  • Sample Preparation: Desalt the crude oligonucleotide sample. Dissolve a small aliquot in nuclease-free water.

  • HPLC Analysis: Inject the sample onto the reverse-phase HPLC column.

  • Data Interpretation: The full-length product will be the major peak. Shorter, deletion sequences (n-1, n-2, etc.) will typically elute earlier than the full-length product. The relative peak areas can be used to estimate the purity of the sample.

References

Technical Support Center: HPLC Troubleshooting for Phosphoramidite Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of phosphoramidite (B1245037) purity.

Frequently Asked Questions (FAQs)

Q1: Why do I see a doublet or split peak for my pure phosphoramidite?

This is a common observation and is typically not an impurity. Phosphoramidites possess a chiral center at the phosphorus atom, leading to the presence of two diastereomers.[1][2] These diastereomers often have slightly different interactions with the stationary phase, resulting in a doublet or closely spaced peaks in the chromatogram. The purity is generally assessed by summing the areas of these two peaks.

Q2: How can I prevent the degradation of my phosphoramidite sample during analysis?

Phosphoramidites are sensitive to both hydrolysis (from water) and oxidation.[3][4] To ensure the stability of your sample:

  • Use Anhydrous Solvents: Prepare your sample in anhydrous acetonitrile (B52724). Ensure your mobile phase solvents are also of high purity and low water content.[3][4]

  • Inert Atmosphere: Store solid phosphoramidites and their solutions under an inert atmosphere like argon or nitrogen.[4]

  • Fresh Preparation: Prepare samples fresh before use and store them at low temperatures (e.g., -20°C) if immediate analysis is not possible.[3]

  • Mobile Phase Additives: The use of a small amount of a basic additive like triethylamine (B128534) (TEA) in the sample diluent can help to suppress hydrolysis.[3]

Q3: What are some common impurities found in phosphoramidite samples?

Impurities in phosphoramidites can arise from the synthesis process or degradation. Common impurities include:

  • Oxidized Phosphoramidite (P(V) species): This is a frequent degradation product due to exposure to air and moisture.[3]

  • Hydrolysis Products: Reaction with water can lead to the formation of the corresponding H-phosphonate.

  • Starting Materials and Reagents: Residual reactants from the synthesis of the phosphoramidite may be present.

  • Byproducts of Protecting Group Manipulation: Incomplete or side reactions during the addition or removal of protecting groups can result in impurities.

Q4: Should I use Reversed-Phase (RP) or Normal-Phase (NP) HPLC for phosphoramidite analysis?

Both RP and NP HPLC can be effectively used for phosphoramidite analysis, and the choice depends on the specific phosphoramidite and the desired separation.[1][5]

  • Reversed-Phase (RP) HPLC: This is the more common technique, typically employing a C18 column. It separates molecules based on their hydrophobicity.[1][2]

  • Normal-Phase (NP) HPLC: This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It can offer different selectivity and is particularly useful for separating polar compounds.[1]

Troubleshooting Guides

Problem 1: Peak Tailing

Q: My phosphoramidite peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue that can affect quantitation. The primary causes are secondary interactions between the analyte and the stationary phase, or issues with the column or mobile phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the phosphoramidite and residual silanol (B1196071) groups on the silica-based column packing. Operating at a lower pH can suppress the ionization of silanols, reducing their interaction with basic analytes.

  • Use a Mobile Phase Additive: Adding a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active sites on the stationary phase, leading to more symmetrical peaks.[1]

  • Assess Column Health: A deteriorated column with a partially blocked inlet frit or a void can cause peak tailing.[6] Try flushing the column or replacing it if the problem persists.

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[7]

Logical Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_mobile_phase Adjust Mobile Phase pH or Add TEA start->check_mobile_phase check_column Inspect/Flush/Replace Column check_mobile_phase->check_column No improvement resolved Problem Resolved check_mobile_phase->resolved Peak shape improves check_sample_load Reduce Sample Concentration check_column->check_sample_load No improvement check_column->resolved Peak shape improves check_sample_load->resolved Peak shape improves unresolved Problem Persists check_sample_load->unresolved No improvement

Caption: Troubleshooting workflow for addressing peak tailing.

Problem 2: Peak Splitting (Excluding Diastereomers)

Q: I am observing peak splitting that does not appear to be from diastereomers. What could be the cause?

A: While diastereomers cause a characteristic doublet, other forms of peak splitting can indicate a problem with the HPLC system or method.

Troubleshooting Steps:

  • Check for Column Contamination or Blockage: A partially blocked frit at the column inlet can disrupt the sample flow path, leading to split peaks.[8] This will typically affect all peaks in the chromatogram.[6] Try back-flushing the column or replacing the frit.

  • Ensure Sample Solvent Compatibility: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.[9] Whenever possible, dissolve the sample in the initial mobile phase.

  • Inspect for a Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This often requires column replacement.

  • Co-eluting Impurity: It is possible that an impurity is eluting very close to your main peak, giving the appearance of a split. Try adjusting the mobile phase composition or gradient to improve resolution.[8]

Problem 3: Ghost Peaks

Q: I am seeing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how do I get rid of them?

A: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system.

Troubleshooting Steps:

  • Identify the Source: Run a blank gradient (without injection) to see if the peaks are still present. If they are, the source is likely the mobile phase or the system. If they only appear after an injection, it could be carryover from the autosampler.

  • Check Mobile Phase Purity: Use high-purity, HPLC-grade solvents and fresh, high-quality water. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks during a gradient run.[10]

  • Clean the System: Contamination can build up in the injector, tubing, or detector flow cell.[10] Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.

  • Prevent Sample Carryover: Ensure your autosampler wash procedure is effective. Use a strong wash solvent to clean the needle and injection port between runs.

Experimental Workflow for Ghost Peak Identification

start Ghost Peak Observed run_blank_gradient Run Blank Gradient (No Injection) start->run_blank_gradient peak_present Peak(s) Still Present? run_blank_gradient->peak_present mobile_phase_issue Source: Mobile Phase/System Contamination peak_present->mobile_phase_issue Yes carryover_issue Source: Sample Carryover peak_present->carryover_issue No clean_system Action: Use Fresh Mobile Phase, Clean System mobile_phase_issue->clean_system optimize_wash Action: Optimize Autosampler Wash Method carryover_issue->optimize_wash

Caption: Logical workflow for identifying the source of ghost peaks.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Peak Shape and Retention Time

ParameterCondition ACondition BExpected Outcome for Phosphoramidite Analysis
Mobile Phase A 0.1 M TEAA in Water0.1 M TEAA in Water-
Mobile Phase B AcetonitrileAcetonitrile-
Gradient 50-95% B in 15 min50-95% B in 15 min-
Column C18, 5 µmC18, 5 µm-
Additive None0.1% Triethylamine-
Retention Time 8.5 min8.3 minSlight decrease with TEA due to reduced secondary interactions.
Peak Asymmetry 1.81.1Significant improvement (closer to 1.0) with the addition of TEA.

Note: Data are illustrative and will vary depending on the specific phosphoramidite and HPLC system.

Experimental Protocols

Key Experiment: Reversed-Phase HPLC for Phosphoramidite Purity

This protocol provides a general method for the purity analysis of phosphoramidites using RP-HPLC.

1. Materials and Reagents:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in HPLC-grade water, pH 7.0 ± 0.1.[2]

  • Mobile Phase B: Acetonitrile (HPLC grade).[2]

  • Sample Diluent: Anhydrous acetonitrile.[3]

  • Phosphoramidite Sample: To be analyzed.

2. Sample Preparation:

  • Accurately weigh and dissolve the phosphoramidite sample in anhydrous acetonitrile to a final concentration of approximately 0.1-1.0 mg/mL.[2][3]

  • Prepare fresh and use immediately. If storage is necessary, keep at -20°C under an inert atmosphere.[3]

3. HPLC Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30°C)
Detection Wavelength 260 nm (or as appropriate for the nucleobase)
Injection Volume 5-20 µL
Gradient Program Time (min)
0
15
20
21
25

4. Data Analysis:

  • Integrate the peak areas of the diastereomer doublet corresponding to the phosphoramidite.

  • Calculate the purity as the percentage of the main peak area(s) relative to the total area of all peaks in the chromatogram.

  • Identify and quantify any impurity peaks, such as the oxidized P(V) species, which typically elute earlier than the main phosphoramidite peaks.

References

Technical Support Center: DMT-L-dA(bz) Phosphoramidite Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DMT-L-dA(bz) Phosphoramidite (B1245037), focusing on the critical effects of temperature. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid DMT-L-dA(bz) Phosphoramidite?

A1: Solid this compound should be stored at 2-8°C for short-term use and at -20°C for long-term storage to ensure its stability. It is crucial to store the solid powder or granules under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent degradation from moisture and oxidation.[1]

Q2: How should I store this compound once it is dissolved in a solution?

A2: Solutions of this compound in an anhydrous solvent like acetonitrile (B52724) should be stored at low temperatures under an inert atmosphere. For optimal stability, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for phosphoramidites, including DMT-L-dA(bz), are hydrolysis and oxidation.[1] The phosphoramidite moiety is highly susceptible to moisture, leading to hydrolysis of the P(III) center to a phosphonate (B1237965) species.[1][3] Oxidation of the phosphorus center from P(III) to P(V) can also occur, rendering the phosphoramidite inactive for oligonucleotide synthesis.

Q4: How does temperature affect the stability of this compound in solution?

A4: Temperature significantly impacts the stability of this compound in solution. Storing solutions at ambient temperatures can lead to noticeable degradation. One study showed that the purity of DMT-dA(bz) Phosphoramidite in acetonitrile decreased by 6% after five weeks of storage under an inert atmosphere at ambient temperature.[3][4] Lower temperatures, such as -20°C and -80°C, drastically reduce the rate of degradation.

Q5: Can I repeatedly freeze and thaw my dissolved this compound?

A5: It is highly recommended to avoid repeated freeze-thaw cycles of dissolved phosphoramidite solutions.[2] Each cycle can introduce moisture and increase the likelihood of degradation. It is best practice to aliquot the stock solution into volumes suitable for single use.

Troubleshooting Guide

This guide addresses common issues encountered during oligonucleotide synthesis that may be related to the stability of this compound.

Symptom Potential Cause Troubleshooting Steps
Low Coupling Efficiency Degraded Phosphoramidite: The phosphoramidite may have degraded due to improper storage or handling, leading to a lower concentration of active reagent.1. Verify Storage Conditions: Ensure the solid and solution forms of the phosphoramidite have been stored at the recommended temperatures and under an inert atmosphere. 2. Use Fresh Solution: Prepare a fresh solution of the phosphoramidite from solid stock that has been properly stored. 3. Perform a Purity Check: Analyze the phosphoramidite solution using HPLC or ³¹P NMR to assess its purity and check for degradation products.
Unexpected Peaks in Final Product Analysis (e.g., LC-MS) Presence of Phosphonate Impurities: Hydrolysis of the phosphoramidite leads to the formation of H-phosphonate and other P(V) species, which can result in the synthesis of truncated or modified oligonucleotides.1. Handle with Anhydrous Solvents: Ensure that the acetonitrile and other reagents used for dissolution and synthesis are strictly anhydrous. 2. Minimize Exposure to Air: Handle the phosphoramidite under an inert gas (argon or nitrogen) to prevent moisture condensation, especially when the vial is cold. Allow the vial to warm to room temperature before opening.[1] 3. Check for Leaks: Inspect the synthesizer for any leaks that could introduce moisture into the system.
Inconsistent Synthesis Yields Variable Phosphoramidite Quality: The stability of the phosphoramidite solution may be decreasing over time, leading to inconsistent results between synthesis runs.1. Aliquot Solutions: Prepare and store the phosphoramidite solution in single-use aliquots to maintain its quality. 2. Monitor Solution Age: Keep a log of when each phosphoramidite solution was prepared and use it within its recommended shelf life. 3. Re-validate Older Solutions: If a solution has been stored for an extended period, consider re-analyzing its purity before use.

Data on Temperature-Dependent Stability

The following tables summarize the available data on the stability of this compound at different temperatures.

Table 1: Stability of this compound in Solution (Acetonitrile)

Storage TemperatureRecommended Shelf LifePurity Reduction (after 5 weeks at ambient temp.)
-80°CUp to 6 months[2]Not available
-20°CUp to 1 month[2]Not available
Ambient TemperatureNot recommended for storage6%[3][4]

Table 2: Recommended Storage Conditions for Solid this compound

Storage TemperatureAtmosphereImportant Considerations
-20°C (Long-term)Inert Gas (Argon or Nitrogen)Avoid frost-free freezers to prevent temperature cycling.[1]
2-8°C (Short-term)Inert Gas (Argon or Nitrogen)Ensure the container is tightly sealed to prevent moisture ingress.

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[5]

  • Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the phosphoramidite and its impurities.

  • Flow Rate: 1 mL/min.[5]

  • Detection: UV detection at a wavelength suitable for the nucleobase, typically around 260 nm.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[5]

  • Analysis: The pure phosphoramidite typically appears as a doublet of peaks due to the presence of two diastereomers at the chiral phosphorus center.[5] Degradation products, such as the corresponding H-phosphonate, will elute at different retention times. Purity is calculated based on the area percentage of the main peaks relative to the total peak area.

Protocol 2: Stability Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for directly observing phosphorus-containing compounds and their degradation products.

  • Instrumentation: A standard NMR spectrometer.

  • Sample Preparation: Dissolve a small amount of the this compound in an appropriate deuterated solvent (e.g., deuterated acetonitrile).

  • Analysis: The pure phosphoramidite will show characteristic signals in the ³¹P NMR spectrum, typically as two peaks around 149 ppm for the two diastereomers.[6] Hydrolysis products, such as H-phosphonates, will appear at different chemical shifts (typically between 0 and 10 ppm). Oxidized P(V) species will also have distinct signals. The relative integration of these peaks can be used to quantify the purity and the extent of degradation.

Visualizations

Stability_Troubleshooting cluster_symptoms Observed Issues cluster_causes Potential Root Causes cluster_solutions Corrective Actions LowYield Low Coupling Efficiency Degradation Phosphoramidite Degradation LowYield->Degradation BadPurity Unexpected Peaks in Product BadPurity->Degradation Moisture Moisture Contamination Degradation->Moisture caused by Oxidation Oxidation Degradation->Oxidation caused by CheckStorage Verify Storage Conditions (-20°C or -80°C, Inert Gas) Degradation->CheckStorage FreshPrep Prepare Fresh Solution Degradation->FreshPrep PurityTest Perform HPLC / ³¹P NMR Analysis Degradation->PurityTest Anhydrous Use Anhydrous Solvents Moisture->Anhydrous InertHandling Handle Under Inert Atmosphere Moisture->InertHandling Oxidation->InertHandling

Caption: Troubleshooting workflow for issues related to phosphoramidite stability.

Experimental_Workflow cluster_storage Sample Storage cluster_analysis Stability Analysis cluster_results Data Interpretation Solid Solid Phosphoramidite (Stored at various temperatures) Sampling Time-Point Sampling Solid->Sampling Solution Phosphoramidite in Acetonitrile (Stored at various temperatures) Solution->Sampling HPLC HPLC Analysis (Purity Assessment) Sampling->HPLC NMR ³¹P NMR Analysis (Degradation Products) Sampling->NMR PurityData Purity vs. Time Data HPLC->PurityData NMR->PurityData DegradationKinetics Degradation Rate Calculation PurityData->DegradationKinetics ShelfLife Shelf-Life Determination DegradationKinetics->ShelfLife

Caption: Experimental workflow for assessing phosphoramidite stability over time.

References

Optimizing conditions for synthesis of GC-rich sequences.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of GC-rich DNA sequences.

Frequently Asked Questions (FAQs)

Q1: Why are GC-rich sequences difficult to synthesize and amplify?

GC-rich sequences, defined as having a guanine (B1146940) (G) and cytosine (C) content of 60% or greater, present significant challenges during synthesis and PCR amplification.[1][2] The three hydrogen bonds between G-C base pairs, compared to the two in adenine-thymine (A-T) pairs, make these regions more thermostable.[1][2] This high stability leads to several issues:

  • Difficult Denaturation: The high melting temperature (Tm) of GC-rich DNA makes it resistant to denaturation, the initial step in PCR where the double-stranded DNA is separated.[3][4]

  • Secondary Structures: GC-rich regions have a tendency to fold into complex secondary structures like hairpins and loops.[1][3][5] These structures can block DNA polymerase, leading to incomplete or failed amplification.[1][3]

  • Primer-Dimer Formation: Primers designed for GC-rich targets are also often GC-rich, increasing the likelihood of self-dimerization and non-specific amplification.[2]

Q2: What is the first step I should take to troubleshoot a failed PCR for a GC-rich template?

If you observe a blank gel or a DNA smear after attempting to amplify a GC-rich template, a multi-pronged approach to optimization is often required.[6] Consider the following initial steps:

  • Optimize Reaction Components: Re-evaluate your choice of DNA polymerase, the concentration of Mg²⁺, and the potential need for PCR additives.[1][2]

  • Adjust Cycling Parameters: Modify the annealing and denaturation temperatures.[1][2]

  • Primer Design: If initial troubleshooting fails, you may need to design a new set of primers.[6]

Troubleshooting Guide

Issue 1: No or Low Amplification Yield

Cause: Incomplete denaturation, secondary structures inhibiting polymerase, or suboptimal enzyme activity.

Solutions:

  • Optimize Denaturation: Increase the initial denaturation time and/or temperature.[7] For particularly difficult templates, a temperature of 98-100°C can be effective, especially with thermostable polymerases.[8][9]

    Denaturation_Optimization Start Start PCR Denature Initial Denaturation (94-98°C, 1-3 min) Start->Denature Check_Yield Low or No Yield? Denature->Check_Yield Increase_Temp Increase Denaturation Temp (e.g., 98-100°C) Check_Yield->Increase_Temp Yes Success Successful Amplification Check_Yield->Success No Increase_Time Increase Denaturation Time (e.g., up to 5 min) Increase_Temp->Increase_Time Increase_Time->Denature Re-run PCR

    Caption: Workflow for optimizing denaturation conditions.

  • Choose the Right DNA Polymerase: Standard Taq polymerase can struggle with GC-rich templates.[1] Opt for polymerases specifically engineered for high-GC content, which often come with specialized buffers and enhancers.[1][3][4]

Polymerase TypeRecommended for GC-Rich TemplatesKey Features
Standard Taq Not ideal, but can be used with additives.Lower fidelity and processivity on GC-rich DNA.[1]
Engineered Taq-based Yes (e.g., OneTaq®)Often supplied with a GC buffer and enhancer to amplify up to 80% GC content.[1][2]
High-Fidelity Yes (e.g., Q5®, KAPA HiFi, Phusion)High processivity, low error rates, and specialized buffers to dissolve secondary structures.[1][2][4]
  • Use PCR Additives and Enhancers: Several chemical additives can be included in the PCR master mix to improve the amplification of GC-rich sequences by reducing secondary structures.[10]

AdditiveRecommended ConcentrationMechanism of ActionPotential Downsides
DMSO 2-10% (v/v)Reduces secondary structures.[10][11]Can inhibit Taq polymerase activity, especially at concentrations above 10%.[10][11][12]
Betaine 0.5-2.5 MReduces the formation of secondary structures and the dependence of DNA melting on base pair composition.[10][12][13]May not be effective for all templates.[13]
Formamide 1-5% (v/v)Reduces secondary structures.[11]---
Glycerol 5-25% (v/v)Reduces secondary structures.[2][12]---
Ethylene Glycol ~1.075 MDecreases the melting temperature of DNA.[13]---
1,2-Propanediol ~0.816 MDecreases the melting temperature of DNA.[13]---
Bovine Serum Albumin (BSA) 0.01-0.1 µg/µlSuppresses PCR inhibitors and prevents reaction components from sticking to tube walls.[10][11]---
7-deaza-dGTP Replace dGTP entirely or use a 3:1 ratio with dGTP.A dGTP analog that reduces the stability of G-C pairing, thus minimizing secondary structures.[2][11]Can be challenging to intercalate some staining agents.[2]
Issue 2: Non-Specific Amplification (Multiple Bands on Gel)

Cause: Primers annealing to unintended sites, often exacerbated by high Mg²⁺ concentrations.

Solutions:

  • Optimize Annealing Temperature (Ta): A higher annealing temperature increases the stringency of primer binding, reducing non-specific amplification.[2] It's recommended to perform a temperature gradient PCR to determine the optimal Ta.[1][2]

    Annealing_Temp_Optimization Start Non-Specific Amplification Gradient_PCR Perform Temperature Gradient PCR Start->Gradient_PCR Analyze_Gel Analyze Gel for Specific Product Gradient_PCR->Analyze_Gel Select_Ta Select Optimal Annealing Temperature Analyze_Gel->Select_Ta End Proceed with Optimized Ta Select_Ta->End

    Caption: Workflow for optimizing annealing temperature.

  • Adjust Mg²⁺ Concentration: Magnesium is a crucial cofactor for DNA polymerase, but excessive concentrations can lead to non-specific primer binding.[2] The typical concentration is 1.5 to 2 mM, but this may need to be adjusted for GC-rich templates.[2]

Issue 3: Difficulty with Oligonucleotide Synthesis and Purification

Cause: High GC content can lead to the formation of secondary structures in synthetic oligonucleotides, complicating purification.

Solutions:

  • Purification Strategy: For oligonucleotides with significant secondary structure due to high GC content, Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) is often more effective than Reverse-Phase (RP)-HPLC. The highly alkaline mobile phase of IE-HPLC disrupts the hydrogen bonds that cause these secondary structures.

Experimental Protocols

Protocol 1: PCR Optimization for a GC-Rich Template

This protocol provides a general framework for optimizing the amplification of a GC-rich DNA sequence.

  • Master Mix Preparation:

    • Select a DNA polymerase suitable for GC-rich templates (e.g., Q5® High-Fidelity DNA Polymerase).[1][2]

    • If not using a master mix with a GC enhancer, consider adding one of the following to a standard master mix:

      • DMSO to a final concentration of 2-8%.[11]

      • Betaine to a final concentration of 1-2 M.[12]

    • Assemble the reaction on ice, adding the polymerase last.

  • Thermal Cycling Parameters:

    • Initial Denaturation: 98°C for 30 seconds to 2 minutes (longer for complex templates).[14][15]

    • Cycling (30-35 cycles):

      • Denaturation: 98°C for 10-20 seconds.[14][15]

      • Annealing: Start with a temperature gradient from 60°C to 72°C to determine the optimal annealing temperature. Use a 15-30 second annealing time.

      • Extension: 72°C for 30-60 seconds per kb.

    • Final Extension: 72°C for 2 minutes.

    • Hold: 4-10°C.

  • Analysis:

    • Run the PCR product on an agarose (B213101) gel to check for the presence and specificity of the amplified fragment.

    • Based on the results, further optimize the annealing temperature and/or the concentration of additives.

Protocol 2: Deprotection and Purification of GC-Rich RNA Oligonucleotides

This protocol is adapted for the deprotection and purification of synthesized RNA oligonucleotides with high GC content.

  • Deprotection:

    • After synthesis, dry the product using an argon flush.[16][17]

    • Incubate the synthesis support in a solution of 30% (v/v) ethanol (B145695) in ammonium (B1175870) hydroxide (B78521) at room temperature for 24 hours (if containing bromo-derivatives) or at 55°C overnight (for standard oligonucleotides).[16]

    • Lyophilize the solution to dryness.[16]

  • Purification using IE-HPLC:

    • Column Preparation: Wash a SourceQ FPLC column with eluting buffer (1.5 M ammonium bicarbonate, 20% (v/v) acetonitrile) followed by loading buffer (0.05 M ammonium bicarbonate, 20% (v/v) acetonitrile).[16]

    • Sample Loading: Dissolve the dried oligonucleotide in the loading buffer and load it onto the column.[16]

    • Elution: Elute the oligonucleotide using a gradient from 5% to 100% of the eluting buffer over 60 minutes.[16]

    • Fraction Collection: Collect the fractions corresponding to the absorption peak at 260 nm.[16]

References

Validation & Comparative

A Comparative Guide to DMT-L-dA(bz) and DMT-D-dA(bz) Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of phosphoramidite (B1245037) building blocks is fundamental to the successful synthesis of oligonucleotides. This guide provides an objective comparison of DMT-L-dA(bz) and DMT-D-dA(bz) phosphoramidites, focusing on their performance, unique properties, and applications, supported by experimental insights.

The primary distinction between DMT-L-dA(bz) and DMT-D-dA(bz) phosphoramidites lies in the chirality of the deoxyribose sugar moiety. DMT-D-dA(bz) contains the naturally occurring D-deoxyribose, while DMT-L-dA(bz) incorporates its synthetic mirror image, L-deoxyribose. This seemingly subtle difference leads to profound changes in the properties and potential applications of the resulting oligonucleotides.

Chemical Structure and Properties

DMT-D-dA(bz) phosphoramidite is the standard building block for synthesizing the natural, right-handed helical structure of DNA (D-DNA). In contrast, DMT-L-dA(bz) phosphoramidite is used to synthesize L-DNA, which forms a left-handed helix.[1][2] Physically, L-DNA shares many characteristics with D-DNA, including solubility and duplex stability when hybridized with a complementary L-DNA strand.[1][3][4] However, a key differentiator is that L-DNA and D-DNA do not form stable duplexes with each other.[1][3]

PropertyDMT-D-dA(bz) PhosphoramiditeThis compound
Chirality of Deoxyribose D-enantiomer (natural)L-enantiomer (synthetic)
Resulting Oligonucleotide D-DNAL-DNA
Helical Structure Right-handedLeft-handed
Hybridization Binds to complementary D-DNABinds to complementary L-DNA
Interaction with D-DNA Forms stable duplexesDoes not form stable duplexes
Nuclease Resistance Susceptible to degradationHighly resistant to degradation[2]

Performance in Oligonucleotide Synthesis

Experimental data indicates that the performance of this compound in automated solid-phase oligonucleotide synthesis is comparable to its D-enantiomer.

Coupling Efficiency: Studies have shown that there are no significant differences in the stepwise condensation efficiency or the overall yield for the synthesis of oligonucleotides composed entirely of L-DNA compared to those made of D-DNA.[4] Standard trityl assays, which monitor the efficiency of each coupling step, confirm this comparability.[4] High coupling efficiency, typically exceeding 99%, is achievable for both L- and D-phosphoramidites under standard synthesis conditions.

Cleavage and Deprotection: The benzoyl (bz) protecting group on the adenine (B156593) base and the dimethoxytrityl (DMT) group on the 5'-hydroxyl are removed using the same standard protocols for both L- and D-oligonucleotides. Commonly used deprotection reagents include concentrated ammonium (B1175870) hydroxide (B78521).[5]

Experimental Protocols

The synthesis of oligonucleotides using either DMT-L-dA(bz) or DMT-D-dA(bz) phosphoramidite follows the well-established phosphoramidite chemistry cycle on an automated DNA synthesizer.

Standard Oligonucleotide Synthesis Cycle

The synthesis process consists of four main steps that are repeated for each nucleotide addition:

  • Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to a solid support. This is typically achieved using a solution of a mild acid, such as trichloroacetic acid in dichloromethane.

  • Coupling: The phosphoramidite building block (either D or L) is activated, commonly by a tetrazole-based catalyst, and then couples with the free 5'-hydroxyl group of the growing chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Forms new linkage Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents deletions Oxidation->Deblocking Stabilizes backbone for next cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Cleavage and Deprotection Protocol

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed.

  • Cleavage from Solid Support: The solid support is treated with concentrated ammonium hydroxide at room temperature to cleave the ester linkage holding the oligonucleotide to the support.

  • Base Deprotection: The solution containing the cleaved oligonucleotide is heated to remove the benzoyl protecting groups from the adenine bases. For standard DNA, heating at 55°C for 8 hours or at room temperature for 24 hours is recommended. These conditions are also suitable for L-DNA.

  • Purification: The final product is typically purified using methods like High-Performance Liquid Chromatography (HPLC) to isolate the full-length oligonucleotide from shorter, failed sequences.

Applications and Advantages of L-DNA

The unique properties of L-DNA, synthesized using DMT-L-dA(bz) and other L-phosphoramidites, offer significant advantages in various research and therapeutic applications.

Nuclease Resistance and In Vivo Stability: One of the most significant advantages of L-DNA is its high resistance to degradation by cellular nucleases, which have evolved to recognize and process D-DNA.[2] This enhanced stability makes L-DNA an excellent candidate for in vivo applications where prolonged activity is required.[6][7]

Spiegelmers (L-aptamers): L-DNA is used to create "Spiegelmers," which are L-aptamers that can bind to specific targets with high affinity and specificity. Because they are nuclease-resistant, Spiegelmers have a longer half-life in biological systems compared to traditional D-aptamers, making them promising therapeutic agents.

Diagnostic and Molecular Biology Tools: The orthogonality of L-DNA to D-DNA systems makes it a valuable tool in diagnostics and molecular biology.[1] For example, L-DNA can be used as internal controls in PCR assays or as capture probes on microarrays to prevent non-specific hybridization with sample D-DNA.[3]

L_DNA_Advantages cluster_LDNA This compound cluster_Properties Unique Properties of L-DNA cluster_Applications Advanced Applications L-DNA_Synthesis Oligonucleotide Synthesis Nuclease_Resistance Nuclease Resistance L-DNA_Synthesis->Nuclease_Resistance Orthogonality Orthogonality to D-DNA L-DNA_Synthesis->Orthogonality Spiegelmers Spiegelmers (L-Aptamers) Nuclease_Resistance->Spiegelmers In_Vivo_Circuits In Vivo DNA Circuits Nuclease_Resistance->In_Vivo_Circuits Diagnostics Diagnostic Probes Orthogonality->Diagnostics

Caption: Workflow from DMT-L-dA(bz) to advanced applications of L-DNA.

Conclusion

References

Purity Under the Microscope: A Comparative Analysis of DMT-L-dA(bz) Phosphoramidite from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of phosphoramidites is a critical determinant of success in oligonucleotide synthesis. This guide provides a comparative overview of DMT-L-dA(bz) Phosphoramidite (B1245037) purity from several prominent suppliers, supported by established analytical methodologies. The data presented is based on publicly available information and aims to offer a valuable resource for informed purchasing decisions.

The quality of phosphoramidite starting materials directly impacts the yield and purity of the final oligonucleotide product. Impurities, even at trace levels, can lead to the propagation of errors during synthesis, resulting in truncated sequences or the incorporation of incorrect bases. This underscores the importance of stringent quality control for these critical reagents.

Comparative Purity Data

The following table summarizes the purity specifications for DMT-L-dA(bz) Phosphoramidite as provided by various suppliers. It is important to note that these values are based on the suppliers' own quality control testing and may be subject to lot-to-lot variability.

SupplierProduct Name/GradePurity SpecificationAnalytical Method(s)
Sigma-Aldrich DMT-dA(bz) Pharmadite®≥99% (³¹P-NMR), ≥99.0% (reversed phase HPLC)³¹P-NMR, Reversed Phase HPLC
DMT-dA(bz) Phosphoramidite≥99% (³¹P-NMR), ≥99.0% (reversed phase HPLC)³¹P-NMR, Reversed Phase HPLC
TCI Chemicals DMT-dA(Bz) Phosphoramidite>98.0% (HPLC)[1]HPLC[1]
Syd Labs DMT-2'-F-dA(Bz)-CE-Phosphoramidite≥99.0% (³¹P NMR), ≥99.0% (RP-HPLC)[2]³¹P NMR, RP-HPLC[2]
NuBlocks 5′-DMT-dA(bz) Phosphoramidite95% (HPLC)HPLC
Hongene DMT-dA(Bz)-CE-Phosphoramidite≥98.0% (HPLC)[3]HPLC[3]

It is crucial for researchers to consider not just the overall purity but also the impurity profile. Some suppliers, like Sigma-Aldrich with their Pharmadite® line, emphasize a well-defined impurity profile, ensuring that any present impurities are identified and characterized to have no significant impact on oligonucleotide synthesis.[4]

Key Experimental Protocols for Purity Assessment

Accurate determination of phosphoramidite purity relies on robust analytical techniques. The most common methods employed are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating and quantifying the main phosphoramidite product from its impurities. Due to the presence of a chiral phosphorus center, phosphoramidites typically appear as a pair of diastereomers in the chromatogram.[5]

Methodology:

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[5]

  • Mobile Phase: A gradient elution is commonly employed using:

  • Flow Rate: A standard flow rate is 1 mL/min.[5]

  • Temperature: The analysis is usually performed at ambient temperature.[5]

  • Sample Preparation: Samples are prepared in acetonitrile at a concentration of approximately 1.0 mg/mL.[5]

  • Detection: UV detection is used to monitor the elution of the compounds.

  • Quantification: Purity is calculated based on the total peak area of the two diastereomers relative to all detected peaks.[5]

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly specific method for assessing the purity of phosphoramidites by directly probing the phosphorus atom. It can effectively quantify the desired P(III) species and detect the presence of oxidized P(V) impurities.[5]

Methodology:

  • Sample Preparation: The phosphoramidite sample is dissolved in an appropriate deuterated solvent, such as CDCl₃.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Analysis: The ³¹P NMR spectrum of a pure phosphoramidite will show characteristic signals for the two diastereomers in the P(III) region (typically around 140-155 ppm).[6] Oxidized P(V) impurities will appear in a different region of the spectrum (typically -25 to 99 ppm). Purity is determined by integrating the signals corresponding to the P(III) species and comparing this to the total integral of all phosphorus-containing signals.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

G Experimental Workflow for Phosphoramidite Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Purity Determination Sample This compound Sample Dissolution Dissolve in Acetonitrile (for HPLC) or CDCl3 (for NMR) Sample->Dissolution RP_HPLC Reversed-Phase HPLC Dissolution->RP_HPLC Inject Sample P31_NMR 31P NMR Spectroscopy Dissolution->P31_NMR Analyze Sample HPLC_Data Chromatogram Analysis (Peak Integration) RP_HPLC->HPLC_Data NMR_Data Spectrum Analysis (Signal Integration) P31_NMR->NMR_Data Purity_Report Final Purity Assessment HPLC_Data->Purity_Report NMR_Data->Purity_Report

Caption: Workflow for this compound purity analysis.

Conclusion

The selection of a high-purity this compound is a critical first step in ensuring the successful synthesis of high-quality oligonucleotides. While suppliers provide valuable purity information, it is recommended that researchers establish their own internal quality control procedures. By employing robust analytical methods such as RP-HPLC and ³¹P NMR, laboratories can independently verify the purity of these essential reagents, leading to more reliable and reproducible results in their research and development endeavors.

References

Harnessing LC-MS for Robust Impurity Profiling of Phosphoramidite Raw Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Quality Control in Oligonucleotide Synthesis

For researchers, scientists, and professionals in drug development, ensuring the purity of phosphoramidite (B1245037) raw materials is a critical first step in the synthesis of high-quality therapeutic oligonucleotides. Impurities in these essential building blocks can directly impact the integrity, efficacy, and safety of the final product by causing failures in the synthesis cycle, leading to truncated or modified oligonucleotide sequences.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable analytical tool, offering the high sensitivity and specificity required to detect, identify, and quantify trace-level impurities.

This guide provides an objective comparison of LC-MS with alternative analytical techniques, details established experimental protocols, and presents a clear workflow for the comprehensive characterization of phosphoramidite impurities.

Comparing Analytical Techniques for Phosphoramidite Purity

While several techniques are available for the quality control of phosphoramidites, they offer different strengths in terms of sensitivity, resolution, and the type of information they provide. LC-MS, particularly High-Resolution Accurate Mass Spectrometry (HRAM-MS), is uniquely suited for impurity identification due to its ability to provide precise mass measurements, which are crucial for elucidating elemental compositions and molecular structures.

Table 1: Comparison of Analytical Methods for Phosphoramidite Impurity Analysis

Feature LC-MS (Liquid Chromatography-Mass Spectrometry) ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance) HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
Primary Application Identification, characterization, and quantification of impurities. Structure elucidation of unknown compounds.[3][4] Quantification of P(III) and P(V) species. Orthogonal method for purity assessment.[5][6] Quantification of overall purity and known impurities.[5]
Sensitivity Very high. Can detect impurities at levels down to 0.001%.[3][7] Lower sensitivity compared to LC-based methods.[8] High sensitivity, with typical detection limits around 0.01%.[9]
Specificity High. Provides mass-to-charge ratio (m/z) and fragmentation data for confident structural identification.[4] Highly specific for phosphorus-containing compounds, distinguishing between different oxidation states (P(III) vs. P(V)).[5] Lower specificity. Relies on retention time and UV absorbance, which may not be unique for co-eluting species.
Key Information Molecular weight, elemental composition (with HRAM), fragmentation patterns, and relative abundance. Purity based on P(III) content, presence of phosphate/H-phosphonate impurities, and diastereomer ratio.[5][6] Purity based on peak area percentage, retention time relative to a standard.[5]

| Limitations | Requires ionization of analytes; some compounds may not ionize efficiently. | Insensitive to non-phosphorus impurities. Spectra can be complex.[6] | Cannot identify unknown impurities without reference standards. Co-elution can lead to inaccurate quantification. |

Experimental Protocols for LC-MS Analysis

The following protocols are synthesized from established methods for the analysis of phosphoramidite impurities, demonstrating a robust approach using UHPLC coupled with an Orbitrap HRAM mass spectrometer.[3][7][9]

Sample Preparation

The stability of phosphoramidites is critical; they are susceptible to oxidation and hydrolysis.[10] All preparations should be performed using anhydrous solvents.

  • Sample Concentration : Prepare a stock solution of the phosphoramidite sample at 1.0 mg/mL.[3][4]

  • Solvent : Use anhydrous acetonitrile. Some methods recommend the addition of 0.01% (v/v) triethylamine (B128534) (TEA) to improve stability.[2][10]

  • Storage : Store powdered phosphoramidites at -20°C and prepare solutions fresh before use.[2][10]

Liquid Chromatography (LC) Method

A reversed-phase (RP) UHPLC method provides excellent separation of the main phosphoramidite diastereomers and a wide range of impurities.

  • System : Thermo Scientific™ Vanquish™ Horizon UHPLC system or equivalent.[3][9]

  • Column : Thermo Scientific™ Accucore™ C18 column (2.1 x 100 mm, 2.6 µm).[3]

  • Mobile Phase A : 10 mM ammonium (B1175870) acetate (B1210297) in water.[3]

  • Mobile Phase B : Acetonitrile.[3]

  • Gradient Conditions : A representative gradient is detailed below.

Table 2: Example UHPLC Gradient Conditions

Time (min) % Mobile Phase B
0.0 30
15.0 95
15.1 30
20.0 30

This gradient is adapted from a published method.[3]

Mass Spectrometry (MS) Method

High-resolution mass spectrometry is essential for confident impurity identification.

  • System : Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer or equivalent Q-TOF system.[3][11]

  • Ionization Source : H-ESI (Heated Electrospray Ionization), positive ion mode.[7]

  • MS1 Scan Range : m/z 200–1200.[3]

  • MS1 Resolution : 60,000.[3]

  • Data-Dependent MS2 (ddMS2) : Acquire fragmentation spectra for the most intense ions to aid in structure elucidation.

  • MS2 Resolution : 15,000.[3]

  • Collision Energy : Use stepped HCD (Higher-Energy Collisional Dissociation) collision energies (e.g., 10, 20, 40%) to generate comprehensive fragment ions.[3]

Visualizing the Impurity Identification Workflow

The process of identifying impurities in phosphoramidite raw materials using LC-MS follows a logical workflow from sample preparation to data analysis and structure elucidation.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification Prep Dissolve Phosphoramidite (1 mg/mL in Anhydrous MeCN) LC UHPLC Separation (Reversed-Phase C18) Prep->LC MS HRAM-MS Detection (MS1 Scan + ddMS2) LC->MS Elution PeakDetect Peak Detection & Correlation (UV and MS Data) MS->PeakDetect Composition Elemental Composition (from Accurate Mass) PeakDetect->Composition Structure Structure Elucidation (from MS2 Fragmentation) Composition->Structure Report Impurity Report Generation Structure->Report

Caption: Workflow for LC-MS impurity analysis of phosphoramidites.

Common Impurities and Data Interpretation

LC-MS analysis, combined with intelligent data processing software, can identify dozens of impurities in a single run.[9] Fragmentation data (MS2) is crucial for determining the location of a modification on the phosphoramidite structure, such as on the DMT group, the base, or the cyanoethyl moiety.[3][4]

Table 3: Common Impurities Detected by LC-MS in Phosphoramidite Raw Materials

Impurity Type Description Potential Impact on Synthesis
Oxidized Species Oxidation of the P(III) center to P(V). Unreactive in the coupling step, leading to failed synthesis and 'n-1' shortmers.[10]
Hydrolysis Products Loss of the diisopropylamino group, forming an H-phosphonate. Unreactive in the coupling step.[12]
Protecting Group Loss Loss of the cyanoethyl phosphoramidite group.[9] Can lead to undesired side reactions.
Protecting Group Modifications e.g., Methylation or chlorination on the DMT or benzoyl protecting groups.[3][4] May alter reactivity or be carried into the final oligonucleotide.
"Reverse Amidite" 3'-DMT-5'-phosphoramidite instead of the correct 5'-DMT-3'-phosphoramidite.[11][13] Critical impurity that leads to errors in the chain elongation direction.

| Incomplete Protection | e.g., Phosphoramidite without the benzoyl protecting group on the base. | Can cause branching during synthesis. |

Conclusion

The use of LC-MS, particularly UHPLC coupled with HRAM-MS, provides a highly sensitive and specific method for the detailed characterization of phosphoramidite raw materials.[3] It surpasses other techniques in its ability to confidently identify unknown impurities at trace levels, providing critical information that helps control the quality of starting materials.[4][7] By implementing robust LC-MS workflows, researchers and manufacturers can ensure the integrity of their oligonucleotide synthesis processes, ultimately leading to higher quality and safer therapeutic products.

References

A Head-to-Head Battle of Acyl Protecting Groups: Benzoyl vs. Isobutyryl

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal (B13267) of protecting groups for hydroxyl and amino functionalities, acyl groups, particularly benzoyl (Bz) and isobutyryl (Ib), are frequently employed. This guide provides a comprehensive comparative analysis of these two workhorse protecting groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Differences and Applications

The primary distinction between the benzoyl and isobutyryl protecting groups lies in their electronic and steric properties, which in turn dictate their stability and ease of removal. The benzoyl group, with its electron-withdrawing phenyl ring, is generally more stable than the isobutyryl group, which possesses an electron-donating isopropyl moiety. This difference in stability is a critical factor in their differential application, most notably in oligonucleotide synthesis where a delicate balance of protection and selective deprotection is required.

In the widely adopted phosphoramidite (B1245037) method of DNA and RNA synthesis, benzoyl is the standard protecting group for the exocyclic amino functions of deoxyadenosine (B7792050) (dA) and deoxycytidine (dC), while isobutyryl is typically used for deoxyguanosine (dG).[1][2][3] This strategic choice is based on the relative lability of the glycosidic bond and the need for differential deprotection rates. The isobutyryl group on guanine (B1146940) is more resistant to hydrolysis under the basic conditions used for deprotection compared to the benzoyl groups on adenine (B156593) and cytosine, ensuring the integrity of the guanine nucleoside during the removal of other protecting groups.[1][4]

Quantitative Data Summary

The following tables provide a summary of the key characteristics and reaction parameters for the benzoyl and isobutyryl protecting groups.

PropertyBenzoyl (Bz)Isobutyryl (Ib)References
Structure C₆H₅CO-(CH₃)₂CHCO-
Molecular Weight 105.1 g/mol 71.09 g/mol
General Stability More stableLess stable[1][4]
Deprotection Conditions Basic hydrolysis (e.g., NH₄OH, NaOH, NaOMe), acidic conditionsBasic hydrolysis (milder conditions than Bz), acidic conditions[5][6]
Common Applications Protection of alcohols, amines, nucleoside bases (adenine, cytosine)Protection of alcohols, amines, nucleoside bases (guanine)[1][2][3]
ReactionReagents & ConditionsTypical YieldTypical Reaction TimeReferences
Benzoylation of Alcohols Benzoyl chloride, pyridine (B92270), DCM, 0 °C to RT>90%1-4 hours[6]
Isobutyrylation of Alcohols Isobutyryl chloride, pyridine, DCM, 0 °C to RT>90%1-4 hours[7]
Benzoylation of Amines Benzoyl chloride, aq. NaOH or pyridine, 0 °C to RTHigh< 1 hour[5][8]
Isobutyrylation of Amines Isobutyryl chloride or anhydride (B1165640), base (e.g., pyridine, Et₃N), solvent (e.g., DCM, THF), RT78-83% (for isobutyramide (B147143) synthesis)1-12 hours[9]
Deprotection of Benzoyl Esters 1 M NaOH in MeOH/H₂O, RTQuantitative1-3 hours[6]
Deprotection of Isobutyryl Esters Mild basic conditions (e.g., K₂CO₃ in MeOH), RTHighGenerally faster than Bz deprotection[6]
Deprotection of Benzamides Strong acidic or basic hydrolysis, elevated temperaturesVariableSeveral hours[10]
Deprotection of Isobutyramides Basic hydrolysis (e.g., aq. NH₃), elevated temperaturesHighSlower than Bz-protected nucleobases[1][4]

Experimental Protocols

Protection of a Primary Alcohol with Benzoyl Chloride

Reagents:

  • Primary alcohol (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protection of a Primary Amine with Isobutyryl Anhydride

Reagents:

  • Primary amine (1.0 eq)

  • Isobutyryl anhydride (1.2 eq)

  • Triethylamine (B128534) (Et₃N) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the primary amine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Add isobutyryl anhydride dropwise to the stirred mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Deprotection of a Benzoyl Ester

Reagents:

Procedure:

  • Dissolve the benzoyl-protected alcohol in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Mandatory Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Start_Protect Functional Group (Alcohol/Amine) Reagents_Protect Acylating Agent (BzCl or IbCl/anhydride) + Base Start_Protect->Reagents_Protect Acylation Protected_Molecule Protected Molecule (Bz/Ib-ester or amide) Reagents_Protect->Protected_Molecule Start_Deprotect Protected Molecule Protected_Molecule->Start_Deprotect Intermediate in Multi-step Synthesis Reagents_Deprotect Deprotection Reagent (Base or Acid) Start_Deprotect->Reagents_Deprotect Hydrolysis Final_Product Deprotected Functional Group Reagents_Deprotect->Final_Product

General workflow for protection and deprotection.

OligonucleotideSynthesis cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection dA dA-Bz Coupling Phosphoramidite Coupling Cycles dA->Coupling dC dC-Bz dC->Coupling dG dG-Ib dG->Coupling dT dT (unprotected) dT->Coupling Oligo Protected Oligonucleotide on Solid Support Coupling->Oligo Deprotection_Step Ammonolysis (aq. NH₃, heat) Oligo->Deprotection_Step Bz_removal Bz removal (fast) Deprotection_Step->Bz_removal from dA, dC Ib_removal Ib removal (slow) Deprotection_Step->Ib_removal from dG Final_Oligo Deprotected Oligonucleotide Bz_removal->Final_Oligo Ib_removal->Final_Oligo

Protecting group strategy in oligonucleotide synthesis.

Comparative Analysis

Stability

The primary difference in stability arises from the electronic nature of the acyl groups. The phenyl ring of the benzoyl group is electron-withdrawing, which stabilizes the ester or amide bond towards cleavage. In contrast, the isopropyl group of the isobutyryl moiety is electron-donating, making the carbonyl carbon more electron-rich and thus more susceptible to nucleophilic attack, leading to faster cleavage.

This differential stability is exploited in oligonucleotide synthesis. The N-glycosidic bond of purines, particularly deoxyguanosine, is more labile to acid-catalyzed depurination than that of pyrimidines. The greater stability of the N²-isobutyryl group on dG compared to the N⁶-benzoyl on dA and N⁴-benzoyl on dC helps to protect the dG residue during the final deprotection step with aqueous ammonia, which can be prolonged to ensure complete removal of all protecting groups.[1][4]

Ease of Introduction and Removal

Both benzoyl and isobutyryl groups are typically introduced using their corresponding acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. These reactions are generally high-yielding and proceed under mild conditions.[6][9]

Deprotection is where the two groups show more significant differences. Benzoyl esters and amides are relatively robust and often require stronger basic or acidic conditions for cleavage compared to their isobutyryl counterparts. For instance, the complete removal of the isobutyryl group from guanine is the rate-determining step in standard oligonucleotide deprotection protocols.[4] This highlights the slower deprotection kinetics of the isobutyryl amide under these specific conditions. However, in other contexts, the electron-donating nature of the isopropyl group can facilitate cleavage, making isobutyryl a more labile protecting group than benzoyl.

Selectivity and Orthogonality

The difference in lability between benzoyl and isobutyryl groups can be exploited to achieve selective deprotection in molecules containing both. For example, if a molecule contains both a benzoyl ester and an isobutyryl ester, it may be possible to selectively remove the isobutyryl group under milder basic conditions while leaving the benzoyl group intact. This allows for orthogonal protection strategies, which are crucial in the synthesis of complex molecules with multiple functional groups.[2][11]

Potential Side Reactions

A potential side reaction during the benzoylation of amines is over-acylation, especially with primary amines, although this can often be controlled by stoichiometry. In the context of oligonucleotide synthesis, a notable side reaction is the transamidation of N⁴-benzoyl cytosine with methylamine, if used for deprotection, which can be avoided by using acetyl as the protecting group for cytosine in "ultramild" deprotection protocols.[12] While specific side reactions for isobutyrylation are less commonly reported, general issues with acylation reactions, such as steric hindrance with bulky substrates, can be a factor.

Conclusion

The choice between benzoyl and isobutyryl as a protecting group is highly dependent on the specific requirements of the synthetic route.

  • Benzoyl is the preferred choice when a more robust protecting group is needed that can withstand a wider range of reaction conditions. Its greater stability makes it a reliable choice for protecting hydroxyl and amino groups early in a synthetic sequence.

  • Isobutyryl is advantageous when a more labile protecting group is required that can be removed under milder conditions. Its differential stability compared to the benzoyl group also opens up possibilities for orthogonal protection strategies.

In the specialized field of oligonucleotide synthesis, the combination of benzoyl for adenine and cytosine and isobutyryl for guanine represents a finely tuned system that balances the need for protection with the requirements for efficient and selective deprotection. For researchers in drug development and other areas of organic synthesis, a thorough understanding of the subtle yet significant differences between these two acyl protecting groups is essential for the successful design and execution of complex synthetic endeavors.

References

Evaluating the performance of different activators for phosphoramidite coupling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of phosphoramidite (B1245037) coupling is a critical determinant of yield and purity in oligonucleotide synthesis. The choice of activator plays a pivotal role in this process, influencing reaction kinetics, side reactions, and overall success, particularly with sterically hindered monomers or large-scale synthesis. This guide provides a comprehensive comparison of commonly used activators, supported by experimental data and detailed protocols to aid in the selection of the optimal activator for your specific application.

Key Performance Indicators of Common Phosphoramidite Activators

The selection of an appropriate activator is a balance of reactivity, stability, and the specific requirements of the oligonucleotide being synthesized. Below is a summary of the performance of four widely used activators: 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (B129182) (DCI).

ActivatorpKaSolubility in AcetonitrileRecommended UseKey Performance Characteristics
1H-Tetrazole 4.8~0.50 MStandard DNA synthesisThe historical standard; reliable for routine DNA synthesis but less effective for hindered monomers.[1] Its limited solubility can lead to precipitation and instrument line clogging.[1]
5-Ethylthio-1H-tetrazole (ETT) 4.3~0.75 MGeneral purpose, including RNA synthesisMore acidic and soluble than 1H-Tetrazole, leading to improved reaction rates.[1] A good general-purpose activator for both small and medium-scale synthesis.[1]
5-Benzylthio-1H-tetrazole (BTT) 4.1~0.44 MRNA synthesis, sterically hindered monomersMore acidic than ETT, offering faster coupling times for challenging monomers.[1] For RNA synthesis using 2'-TBDMS protected monomers, BTT can reduce coupling time to around 3 minutes, compared to 10-15 minutes with 1H-Tetrazole.[1]
4,5-Dicyanoimidazole (DCI) 5.2~1.2 MLarge-scale synthesis, long oligonucleotides, and when avoiding acidic conditions is criticalLess acidic but more nucleophilic than tetrazole-based activators, which can double the coupling rate.[2][3] Its high solubility allows for higher concentrations, which is advantageous for large-scale synthesis and can permit a lower excess of phosphoramidite.[2]

Experimental Data: A Head-to-Head Comparison

Direct, comprehensive comparative studies are not always published with complete datasets for all activators under identical conditions. However, available data highlights the significant impact of activator choice on synthesis outcomes.

Case Study: Synthesis of a 34-mer Oligoribonucleotide

In a notable example, the synthesis of a 34-mer oligoribonucleotide with 2'-fluoropyrimidine residues on a 1 µmole scale demonstrated the superior performance of DCI for this challenging sequence.[1]

ActivatorMonomer EquivalentsActivator ConcentrationFull-Length Product Yield
0.45 M 1H-Tetrazole20.45 MNot detected
0.45 M 1H-Tetrazole + 0.1 M NMI20.45 M / 0.1 M13%
1 M DCI21.0 M54%

This data underscores the importance of activator selection, especially for complex syntheses where standard activators may fail to produce the desired product. The higher nucleophilicity and concentration of DCI likely contributed to its success in this case.

Signaling Pathways and Experimental Workflows

To visualize the critical steps in phosphoramidite chemistry and the experimental design for activator evaluation, the following diagrams are provided.

PhosphoramiditeCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step Phosphoramidite Phosphoramidite Activator Activator Activated_Intermediate Activated_Intermediate Phosphoramidite->Activated_Intermediate Protonation & Nucleophilic Substitution Activator->Activated_Intermediate Diisopropylamine Diisopropylamine Activated_Intermediate->Diisopropylamine Phosphite_Triester Phosphite_Triester Activated_Intermediate->Phosphite_Triester Nucleophilic Attack Growing_Oligo_Chain Growing_Oligo_Chain Growing_Oligo_Chain->Phosphite_Triester

Phosphoramidite Coupling Mechanism

ActivatorEvaluationWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis cluster_results Results Start Start Synthesize_Oligo_A Synthesize Oligo with Activator A Start->Synthesize_Oligo_A Synthesize_Oligo_B Synthesize Oligo with Activator B Start->Synthesize_Oligo_B Synthesize_Oligo_C Synthesize Oligo with Activator C Start->Synthesize_Oligo_C Cleavage_Deprotection Cleavage and Deprotection Synthesize_Oligo_A->Cleavage_Deprotection Synthesize_Oligo_B->Cleavage_Deprotection Synthesize_Oligo_C->Cleavage_Deprotection HPLC_Analysis RP-HPLC Analysis Cleavage_Deprotection->HPLC_Analysis Data_Comparison Compare Data HPLC_Analysis->Data_Comparison Coupling_Efficiency Coupling Efficiency (%) Data_Comparison->Coupling_Efficiency Reaction_Time Coupling Time (min) Data_Comparison->Reaction_Time Purity Oligonucleotide Purity (%) Data_Comparison->Purity

References

Comparison of phosphoramidite chemistry with other DNA synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the artificial synthesis of DNA is a cornerstone technology. The ability to rapidly and accurately construct specific DNA sequences underpins a vast array of applications, from gene synthesis and sequencing to the development of novel therapeutics. For researchers, scientists, and drug development professionals, selecting the optimal DNA synthesis method is a critical decision that can significantly impact experimental outcomes, timelines, and costs. This guide provides an objective comparison of the predominant DNA synthesis chemistries, with a focus on phosphoramid-ite chemistry and its alternatives, supported by experimental data and detailed protocols.

Introduction to DNA Synthesis Methods

The chemical synthesis of DNA oligonucleotides is a stepwise process of adding nucleotide monomers to a growing chain. Over the years, several chemistries have been developed, each with its own set of advantages and limitations. The most widely adopted method is phosphoramidite (B1245037) chemistry , which has been the gold standard for several decades due to its high efficiency and amenability to automation.[1] However, alternative methods, including H-phosphonate chemistry , phosphotriester chemistry , and the more recent enzymatic DNA synthesis , offer distinct features that may be advantageous for specific applications.

Phosphoramidite Chemistry: The Gold Standard

Phosphoramidite chemistry, first described in 1981, revolutionized DNA synthesis with its high coupling efficiency and rapid reaction kinetics.[1] The process is typically performed on a solid support and involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[2]

Key Features:

  • High Coupling Efficiency: Typically exceeds 99%, enabling the synthesis of relatively long oligonucleotides.[2]

  • Automation: The chemistry is well-suited for automated DNA synthesizers, allowing for high-throughput production.

  • Versatility: A wide range of modified phosphoramidites are commercially available, facilitating the synthesis of modified oligonucleotides for various applications.

Limitations:

  • Hazardous Waste: The use of harsh chemicals like trichloroacetic acid and acetonitrile (B52724) generates significant hazardous waste.[3]

  • Length Limitation: While efficient, the cumulative error rate limits the practical synthesis length to around 200 base pairs.[1][3]

  • Water Sensitivity: The phosphoramidite reagents are sensitive to moisture, requiring anhydrous reaction conditions.

Alternative DNA Synthesis Methods

H-Phosphonate Chemistry

The H-phosphonate method offers a simplified synthesis cycle compared to the phosphoramidite approach. It involves the coupling of a nucleoside H-phosphonate monomer to the growing oligonucleotide chain, followed by a single oxidation step at the end of the synthesis.[4]

Key Features:

  • Simplified Synthesis Cycle: The cycle consists of only two main steps: detritylation and coupling.[5]

  • Single Oxidation Step: Oxidation of all the internucleoside H-phosphonate linkages is performed at the end of the synthesis, which can be advantageous for certain modifications.[4]

Limitations:

  • Lower Coupling Efficiency: Generally exhibits lower coupling efficiencies compared to phosphoramidite chemistry.[4]

  • Side Reactions: The H-phosphonate intermediates can be prone to side reactions.

Phosphotriester Chemistry

The phosphotriester method was one of the earliest successful approaches to solid-phase oligonucleotide synthesis. It involves the formation of a more stable phosphotriester linkage during the coupling step.

Key Features:

  • Stable Intermediates: The phosphotriester intermediates are more stable than the phosphite (B83602) triesters in the phosphoramidite method.

Limitations:

  • Slower Reaction Rates: The coupling reactions are generally slower than those in phosphoramidite chemistry.

  • Harsh Deprotection: Removal of the phosphate (B84403) protecting groups often requires harsh conditions.

Enzymatic DNA Synthesis

Enzymatic DNA synthesis is an emerging technology that utilizes enzymes, most commonly Terminal deoxynucleotidyl Transferase (TdT), to synthesize DNA in a template-independent manner.[3] This approach offers the potential for longer and more accurate DNA synthesis with a reduced environmental footprint.[6][7]

Key Features:

  • Aqueous Chemistry: Reactions are performed in aqueous buffers, eliminating the need for hazardous organic solvents.[6]

  • Potential for Longer Synthesis: Enzymatic methods have the potential to synthesize much longer DNA strands than chemical methods.[7]

  • Higher Fidelity: Engineered enzymes can exhibit very high fidelity, leading to lower error rates.

Limitations:

  • Cost: Currently, the cost of enzymatic synthesis is generally higher than that of phosphoramidite chemistry.[8][9]

  • Throughput: The throughput of enzymatic synthesis is still being optimized to match that of established chemical methods.

  • Nascent Technology: The technology is still evolving, and the range of available modifications is not as extensive as for phosphoramidite chemistry.[10]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the different DNA synthesis methods.

FeaturePhosphoramidite ChemistryH-Phosphonate ChemistryPhosphotriester ChemistryEnzymatic DNA Synthesis (TdT-based)
Coupling Efficiency >99%[2]~98-99%~95-98%[11]>99%[12]
Error Rate ~1 in 200 to 1 in 1000 basesHigher than phosphoramiditeHigher than phosphoramiditePotentially <1 in 10,000 bases[13]
Max. Synthesis Length ~200 bases[1][3]< 100 bases< 100 basesPotentially >1000 bases[7]
Cost per Base LowModerateModerateHigh (but decreasing)[8][9]
Hazardous Waste High[3]ModerateModerateLow[6][7]

Experimental Protocols

Phosphoramidite Synthesis Cycle
  • Deblocking (Detritylation): The 5'-hydroxyl protecting group (dimethoxytrityl, DMT) of the support-bound nucleoside is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[2]

  • Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group of the growing chain.[2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[14]

H-Phosphonate Synthesis Cycle
  • Deblocking (Detritylation): The 5'-DMT group is removed with a mild acid, similar to the phosphoramidite method.

  • Coupling: The incoming nucleoside 3'-H-phosphonate is activated by an acyl chloride (e.g., pivaloyl chloride) and coupled to the 5'-hydroxyl group of the growing chain.[4]

  • Final Oxidation: After all nucleotide additions are complete, the H-phosphonate linkages are oxidized to phosphodiester linkages in a single step using an oxidizing agent like iodine.[4]

Phosphotriester Synthesis Cycle
  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group.

  • Coupling: A protected nucleoside 3'-(2-chlorophenyl)phosphate is activated by a condensing agent and coupled to the 5'-hydroxyl of the support-bound nucleoside.

  • Deprotection: After synthesis, the protecting groups on the phosphate, bases, and the solid support are removed, often requiring a two-step deprotection process.

Enzymatic DNA Synthesis (TdT-based) Protocol
  • Initiation: A DNA initiator sequence is immobilized on a solid support.

  • Elongation: A solution containing a specific reversibly terminated nucleotide triphosphate (dNTP) and a highly engineered Terminal deoxynucleotidyl Transferase (TdT) enzyme is introduced. The TdT adds a single nucleotide to the 3'-end of the initiator.[12]

  • Deprotection: The terminating group on the newly added nucleotide is chemically or enzymatically removed, allowing for the next nucleotide addition.[12]

  • Iteration: The elongation and deprotection steps are repeated with the desired sequence of dNTPs until the full-length oligonucleotide is synthesized.

Visualizing the Synthesis Workflows

To better understand the logical flow of each synthesis method, the following diagrams illustrate the key steps involved.

Phosphoramidite_Workflow Start Start with Solid Support Deblocking Deblocking (Detritylation) Start->Deblocking Coupling Coupling with Phosphoramidite Deblocking->Coupling Capping Capping of Unreacted Ends Coupling->Capping Oxidation Oxidation of Phosphite Triester Capping->Oxidation Repeat Repeat Cycle Oxidation->Repeat Repeat->Deblocking Next Nucleotide Cleavage Cleavage and Deprotection Repeat->Cleavage Final Cycle

Caption: Workflow of the phosphoramidite DNA synthesis cycle.

H_Phosphonate_Workflow Start Start with Solid Support Deblocking Deblocking (Detritylation) Start->Deblocking Coupling Coupling with H-Phosphonate Deblocking->Coupling Repeat Repeat Cycle Coupling->Repeat Repeat->Deblocking Next Nucleotide Oxidation Final Oxidation Repeat->Oxidation Final Cycle Cleavage Cleavage and Deprotection Oxidation->Cleavage

Caption: Workflow of the H-phosphonate DNA synthesis cycle.

Phosphotriester_Workflow Start Start with Solid Support Deblocking Deblocking (Detritylation) Start->Deblocking Coupling Coupling with Phosphotriester Monomer Deblocking->Coupling Repeat Repeat Cycle Coupling->Repeat Repeat->Deblocking Next Nucleotide Deprotection Cleavage and Multi-step Deprotection Repeat->Deprotection Final Cycle

Caption: Workflow of the phosphotriester DNA synthesis cycle.

Enzymatic_Workflow Start Start with Immobilized Initiator Elongation Enzymatic Elongation (TdT + dNTP) Start->Elongation Deprotection Removal of Terminator Elongation->Deprotection Repeat Repeat Cycle Deprotection->Repeat Repeat->Elongation Next Nucleotide Final_Cleavage Final Product Cleavage Repeat->Final_Cleavage Final Cycle

Caption: Workflow of enzymatic DNA synthesis using TdT.

Conclusion and Future Outlook

Phosphoramidite chemistry remains the dominant method for routine oligonucleotide synthesis due to its high efficiency, reliability, and the extensive ecosystem of reagents and instrumentation built around it. However, for applications requiring very long, high-fidelity DNA constructs, or for those where environmental impact is a major concern, enzymatic DNA synthesis presents a compelling and rapidly advancing alternative. H-phosphonate and phosphotriester chemistries, while historically important, are now less commonly used for routine synthesis but may find niche applications.

The choice of DNA synthesis method will ultimately depend on the specific requirements of the research or development project, including the desired length and purity of the oligonucleotide, the need for specific modifications, budgetary constraints, and environmental considerations. As enzymatic synthesis technologies continue to mature and their costs decrease, they are poised to play an increasingly significant role in the future of synthetic biology and therapeutic development.

References

Assessing the nuclease resistance of oligonucleotides made with L-phosphoramidites.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of oligonucleotide-based therapeutics and diagnostics has long been their susceptibility to nuclease degradation. The introduction of oligonucleotides synthesized with L-phosphoramidites, the enantiomeric (mirror-image) form of the natural D-phosphoramidites, represents a significant leap forward in overcoming this challenge. This guide provides an objective comparison of the nuclease resistance of L-oligonucleotides against their natural D-counterparts and commonly used phosphorothioate-modified oligonucleotides, supported by experimental data.

The core advantage of L-oligonucleotides lies in their stereochemical difference from natural nucleic acids. Cellular nucleases have evolved to recognize and degrade D-oligonucleotides, the form found in nature. Due to their mirror-image structure, L-oligonucleotides are poor substrates for these enzymes, rendering them exceptionally resistant to degradation in biological fluids.[1] This intrinsic biostability offers a compelling alternative to other chemical modifications aimed at enhancing nuclease resistance.

Quantitative Comparison of Nuclease Resistance

The superior stability of L-oligonucleotides is not merely qualitative. Experimental data from serum stability assays demonstrate a dramatic increase in the half-life of L-DNA compared to both unmodified D-DNA and phosphorothioate (B77711) (PS)-modified DNA.

Oligonucleotide TypeBackbone ChemistryHalf-life in Human Serum (approximate)Key Findings & Citations
L-DNA Phosphodiester (L-isomer)> 720 hours (30 days) Showed no notable degradation over the entire study period.[2]
D-DNA (unmodified) Phosphodiester (D-isomer)~2.1 hours Rapidly degraded by serum nucleases.[2]
Phosphorothioate DNA Phosphorothioate (D-isomer)35 - 50 hours Significantly more stable than unmodified D-DNA, but substantially less stable than L-DNA.[3]

Note: The data presented is compiled from different studies and serves as a comparative illustration. Direct head-to-head comparisons in a single study provide the most robust data. A study directly comparing a d-DNA aptamer to its l-DNA counterpart in human serum found the d-DNA aptamer had a half-life of approximately 2.1 hours, while the l-DNA aptamer remained stable for at least 30 days.[2]

Experimental Protocol: Serum Stability Assay

The following is a generalized protocol for assessing the nuclease resistance of oligonucleotides in serum.

Objective: To determine the degradation rate of L-oligonucleotides in comparison to D-oligonucleotides and other modified oligonucleotides when incubated in serum.

Materials:

  • Oligonucleotides of interest (e.g., L-DNA, D-DNA, PS-DNA), fluorescently labeled or amenable to other detection methods.

  • Human or Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS).

  • Incubator or water bath at 37°C.

  • Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE).

  • Gel imaging system.

  • Proteinase K.

  • Urea or other denaturants for gel loading buffer.

  • Microcentrifuge tubes.

Procedure:

  • Preparation of Oligonucleotide Solutions: Prepare stock solutions of each oligonucleotide in nuclease-free water or an appropriate buffer.

  • Incubation with Serum:

    • In a microcentrifuge tube, add the oligonucleotide to the serum to a final desired concentration (e.g., 1-10 µM). The serum concentration is typically 50-90%.

    • Incubate the tubes at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours, and longer for L-oligonucleotides), withdraw an aliquot from the incubation mixture.

    • Immediately stop the degradation reaction by adding Proteinase K and incubating at a suitable temperature (e.g., 55°C) to digest the nucleases, or by flash-freezing the sample in liquid nitrogen and storing at -80°C.

  • Sample Analysis by Gel Electrophoresis:

    • Thaw the samples (if frozen) and mix with a denaturing loading buffer (e.g., containing urea).

    • Load the samples onto a polyacrylamide gel. Include a lane with the intact oligonucleotide as a control.

    • Run the gel at a constant voltage until the desired separation is achieved.

  • Visualization and Quantification:

    • Visualize the oligonucleotide bands using a gel imaging system appropriate for the label used.

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

  • Data Analysis:

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero time point.

    • Plot the percentage of intact oligonucleotide versus time to visualize the degradation kinetics and determine the half-life.

Visualizing the Advantage of L-Oligonucleotides

The following diagrams illustrate the fundamental difference between L- and D-oligonucleotides and the workflow for assessing their nuclease resistance.

Structural Comparison of D- and L-Oligonucleotides cluster_D D-Oligonucleotide (Natural) cluster_L L-Oligonucleotide (Synthetic) D_Oligo D-Deoxyribose Phosphate Backbone A, T, C, G Nuclease_D Nuclease D_Oligo->Nuclease_D Recognized Substrate Degradation_D Degradation Nuclease_D->Degradation_D L_Oligo L-Deoxyribose Phosphate Backbone A, T, C, G Nuclease_L Nuclease L_Oligo->Nuclease_L Poor Substrate Resistance_L Resistance Nuclease_L->Resistance_L

Figure 1. Enantiomeric difference leading to nuclease resistance.

Experimental Workflow for Nuclease Resistance Assay Oligo_Prep Oligonucleotide Preparation (L-DNA, D-DNA, PS-DNA) Incubation Incubation in Serum (37°C) Oligo_Prep->Incubation Sampling Time-Course Sampling (e.g., 0, 1, 4, 8, 24h) Incubation->Sampling Reaction_Stop Stop Degradation (Proteinase K / Freezing) Sampling->Reaction_Stop Analysis Gel Electrophoresis (PAGE) Reaction_Stop->Analysis Quantification Quantification of Intact Oligonucleotide Analysis->Quantification Half_Life Half-Life Determination Quantification->Half_Life

Figure 2. Workflow for assessing oligonucleotide nuclease resistance.

Conclusion

Oligonucleotides synthesized with L-phosphoramidites exhibit unparalleled resistance to nuclease degradation, far surpassing that of natural D-oligonucleotides and even the widely used phosphorothioate-modified analogues.[1][2] This exceptional stability, a direct consequence of their unnatural stereochemistry, makes L-oligonucleotides a highly attractive platform for the development of robust aptamers (Spiegelmers), diagnostic probes, and therapeutic agents that require a long half-life in vivo. For applications where biological persistence is paramount, L-phosphoramidite-based synthesis offers a powerful and effective solution.

References

A Comparative Guide to Phosphoramidite Purity in Therapeutic Oligonucleotide Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality of phosphoramidites, the chemical building blocks of synthetic oligonucleotides, is a critical determinant of the purity, yield, and ultimately, the safety and efficacy of therapeutic oligonucleotides.[1][2] As the demand for oligonucleotide-based therapeutics, such as siRNA, ASOs, and mRNA, continues to grow, a thorough understanding of phosphoramidite (B1245037) purity requirements is paramount.[3][4][5] This guide provides an objective comparison of phosphoramidite purity attributes, outlines the analytical methodologies used for their assessment, and illustrates the direct impact of purity on the final therapeutic product.

The Critical Impact of Phosphoramidite Impurities

The solid-phase chemical synthesis of oligonucleotides is an iterative process, involving sequential coupling of phosphoramidite monomers to a growing chain.[6][7][8] This repetitive nature can amplify the presence of even minute impurities in the starting phosphoramidites, leading to a significant accumulation of undesired oligonucleotide sequences in the final product.[9] For instance, a critical impurity present at a concentration of 0.2% in a phosphoramidite that is incorporated eight times during the synthesis of a 20-mer oligonucleotide will result in a final impurity level of 1.6% in the drug substance.[9]

Impurities in phosphoramidites are broadly classified into three categories:

  • Non-reactive and Non-critical: These impurities do not participate in the synthesis reaction and are typically removed during purification.[9]

  • Reactive but Non-critical: These impurities can be incorporated into the oligonucleotide chain but are readily detectable and can be separated from the desired product during downstream processing.[9]

  • Reactive and Critical: This is the most concerning class of impurities as they are incorporated into the oligonucleotide product and are difficult or impossible to separate from the final therapeutic substance.[9][10] These can lead to the formation of truncated or extended sequences, and other product-related impurities that can impact the drug's biological activity and safety.[10][11]

A critical example of a reactive and critical impurity is a "reverse amidite," such as 3'-DMT-deoxyadenosine 5'-phosphoramidite, which can cause errors during DNA synthesis.[12]

Key Purity Attributes and Analytical Methodologies

Stringent quality control of phosphoramidite raw materials is essential for producing high-quality therapeutic oligonucleotides.[1][2][13] Several analytical techniques are employed to assess the purity and identity of phosphoramidites.[1][9]

Table 1: Key Phosphoramidite Purity Attributes and Analytical Methods

Purity AttributeAnalytical MethodAcceptance Criteria (Typical)Significance in Oligonucleotide Synthesis
Identity 1H NMR, Mass Spectrometry (MS)Conforms to reference standardEnsures the correct nucleoside phosphoramidite is used.
Purity (Diastereomers) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)≥ 99.0% (sum of two diastereomers)High purity is crucial for high coupling efficiency and minimizing side reactions.[1]
Phosphorus (III) Content 31P Nuclear Magnetic Resonance (NMR)P(III) content ≥ 99.0%Confirms the presence of the active phosphoramidite and quantifies phosphorus-containing impurities.[1]
P(V) Impurities 31P Nuclear Magnetic Resonance (NMR)< 1.0%P(V) species are inactive in the coupling reaction and represent degradation.[1]
Water Content Karl Fischer Titration≤ 0.2%Water can hydrolyze phosphoramidites, leading to reduced coupling efficiency.
Residual Solvents Gas Chromatography (GC)Within established safety limits (e.g., ICH Q3C)Ensures patient safety by controlling potentially harmful solvent residues.
Particulate Matter Visual InspectionEssentially free of visible particulatesParticulates can clog fluidic pathways in automated synthesizers.

Comparison of Phosphoramidite Grades

Phosphoramidite manufacturers often offer different grades of their products, with varying levels of purity and quality control, to cater to different applications, from research to therapeutic manufacturing.

Table 2: Illustrative Comparison of Phosphoramidite Grades

FeatureResearch GradeDiagnostic GradeTherapeutic Grade (e.g., TheraPure™)
Purity Specification Typically ≥ 98.0%Typically ≥ 98.5%Typically ≥ 99.0%[1]
Impurity Profiling BasicMore detailedComprehensive, with identification and quantification of critical impurities[14][15]
Quality Control Standard QC testingEnhanced QC testingStringent in-process and final release testing[9][16]
Documentation Certificate of AnalysisCertificate of Analysis with more detailed informationComprehensive documentation package to support regulatory filings[17]
Cost LowerIntermediateHigher

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate assessment of phosphoramidite purity.

1. Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the purity of the phosphoramidite and separate its two diastereomers.[1]

  • Instrumentation: A high-performance liquid chromatography system with a UV detector.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Acetonitrile (B52724).

  • Mobile Phase B: A buffered aqueous solution (e.g., triethylammonium (B8662869) acetate).

  • Gradient: A linear gradient from a lower to a higher concentration of mobile phase A.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at a specific wavelength (e.g., 260 nm).

  • Sample Preparation: Dissolve the phosphoramidite sample in anhydrous acetonitrile at a concentration of approximately 0.1 mg/mL.[13]

  • Analysis: Inject the sample onto the column and record the chromatogram. The purity is calculated as the sum of the areas of the two diastereomer peaks relative to the total peak area.[1]

2. Phosphorus Content and Impurity Analysis by 31P NMR Spectroscopy

  • Objective: To quantify the active P(III) species and detect P(V) impurities.[1]

  • Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer.

  • Solvent: A suitable deuterated solvent (e.g., acetonitrile-d3).

  • Sample Preparation: Dissolve a known amount of the phosphoramidite in the deuterated solvent.

  • Analysis: Acquire the 31P NMR spectrum. The P(III) signals typically appear around 150 ppm as a pair of peaks for the two diastereomers.[1] P(V) impurities are observed in the region of -25 to 99 ppm.[1] The purity is determined by integrating the respective signal areas.

3. Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the phosphoramidite.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[13]

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[1]

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured to confirm the expected molecular weight.

Visualizing the Workflow and Impact of Purity

Experimental Workflow for Phosphoramidite Purity Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting prep Dissolve Phosphoramidite in Anhydrous Solvent hplc RP-HPLC (Purity, Diastereomers) prep->hplc nmr 31P NMR (P(III)/P(V) Content) prep->nmr ms LC-MS (Identity Confirmation) prep->ms kf Karl Fischer (Water Content) prep->kf analysis Compare against Specifications hplc->analysis nmr->analysis ms->analysis kf->analysis report Certificate of Analysis analysis->report

A typical workflow for the comprehensive purity analysis of phosphoramidites.

Impact of Phosphoramidite Purity on Therapeutic Oligonucleotide Quality

G cluster_0 Phosphoramidite Quality cluster_1 Oligonucleotide Synthesis cluster_2 Final Product Quality high_purity High Purity (≥99.0%) synthesis Solid-Phase Synthesis high_purity->synthesis low_purity Low Purity (<98.0%) low_purity->synthesis high_quality High Quality Product (High Purity & Yield) synthesis->high_quality Leads to low_quality Low Quality Product (Low Purity & Yield, High Impurity Profile) synthesis->low_quality Results in

The direct correlation between phosphoramidite purity and the final therapeutic product quality.

References

A Comparative Guide to Phosphoramidite Coupling Efficiency: Standard vs. Modified Amidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the success of oligonucleotide synthesis hinges on the efficiency of each chemical step. The coupling efficiency of phosphoramidites, the building blocks of synthetic DNA and RNA, is a critical parameter that directly impacts the yield and purity of the final oligonucleotide product. This guide provides an objective comparison of the coupling efficiency of standard phosphoramidites versus their modified counterparts, supported by experimental data and detailed protocols.

Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT) are known for their high coupling efficiencies, routinely exceeding 99% under optimized conditions. This high efficiency is crucial for the synthesis of long oligonucleotides, as even a small decrease in stepwise yield can significantly reduce the amount of full-length product. However, the expanding landscape of oligonucleotide-based therapeutics and diagnostics necessitates the incorporation of various modifications to enhance stability, cellular uptake, and functionality. These modifications, which can be on the base, sugar, or phosphate (B84403) backbone, often introduce steric hindrance or altered reactivity, which can in turn affect the coupling efficiency.

Understanding the Impact of Modifications on Coupling Efficiency

Modified phosphoramidites are essential for creating oligonucleotides with desired properties. However, their structural alterations can present challenges to the standard synthesis cycle. For example, bulky modifications on the nucleobase or sugar moiety can sterically hinder the approach of the phosphoramidite (B1245037) to the growing oligonucleotide chain, slowing down the coupling reaction and potentially reducing its efficiency. Similarly, modifications to the phosphate backbone, such as the introduction of a phosphorothioate (B77711) linkage, require a sulfurization step instead of oxidation, which can have its own efficiency considerations.

It is not uncommon for modified phosphoramidites to exhibit lower coupling efficiencies than standard amidites, with some modifications resulting in efficiencies as low as 90%. Consequently, protocols for incorporating modified phosphoramidites often require optimization, such as extending the coupling time, to achieve acceptable yields.

Quantitative Comparison of Coupling Efficiencies

The following tables summarize the typical coupling efficiencies observed for standard and various modified phosphoramidites. It is important to note that these values can vary depending on the synthesizer, reagents, and specific protocols used.

Table 1: Standard Deoxynucleoside Phosphoramidites

PhosphoramiditeTypical Coupling Efficiency (%)
Deoxyadenosine (dA)>99%
Deoxycytidine (dC)>99%
Deoxyguanosine (dG)>99%
Deoxythymidine (dT)>99%

Table 2: Modified Phosphoramidites

Modification TypeSpecific ModificationTypical Coupling Efficiency (%)Notes
Sugar Modification 2'-O-Methyl (2'-OMe)>98%Generally high efficiency, comparable to standard DNA amidites.
2'-O-TBDMS (RNA)>97%Bulky silyl (B83357) group can slightly reduce efficiency compared to DNA.
2'-Fluoro96.4% - 98.0%Efficiency can be influenced by the choice of activator.[1]
Backbone Modification Phosphorothioate (PS)>98%Achieved through a sulfurization step; efficiency can be high with optimized protocols.[2]
Base Modification 5-Methyl-dC~99%Generally couples with efficiency similar to standard dC.
Deoxyinosine~99%Couples efficiently, similar to standard purine (B94841) amidites.
Labels & Linkers Fluorescein (FAM)95% - 97%Often requires extended coupling times.[3]
Biotin95% - 97%May require longer coupling times for efficient incorporation.[3]
Amino-Modifier90% - 99%Efficiency can vary depending on the specific linker.[2]
Tyrosine60% - 93%Can exhibit significantly lower and more variable coupling yields.[4]

Experimental Protocols

Accurate determination of coupling efficiency is essential for optimizing oligonucleotide synthesis. The most common method for real-time monitoring of coupling efficiency on automated synthesizers is the trityl cation assay.

Protocol: Determination of Stepwise Coupling Efficiency via Trityl Cation Monitoring

Objective: To determine the efficiency of each coupling step during solid-phase oligonucleotide synthesis by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.

Materials:

  • DNA/RNA Synthesizer equipped with a trityl monitor (UV-Vis spectrophotometer)

  • Standard or modified phosphoramidite solutions (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solutions

  • Oxidation or Sulfurization solution

  • Anhydrous acetonitrile

Methodology:

  • Synthesizer Preparation: Ensure the DNA synthesizer is properly calibrated and all reagent lines are primed with fresh, anhydrous reagents.

  • Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer.

  • Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:

    • Deblocking: The DMT protecting group from the 5'-hydroxyl of the growing oligonucleotide chain is removed by the deblocking solution. The released DMT cation has a characteristic orange color.

    • Trityl Monitoring: The deblocking solution containing the DMT cation is passed through the spectrophotometer, and the absorbance at approximately 498 nm is measured. This absorbance is proportional to the number of molecules that were successfully coupled in the previous cycle.

    • Coupling: The next phosphoramidite in the sequence is activated and coupled to the deprotected 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations.

    • Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is stabilized by oxidation to a phosphate triester or sulfurization to a phosphorothioate triester.

  • Data Collection: The synthesizer software records the trityl absorbance value for each cycle.

  • Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency for each cycle (n) is calculated using the following formula:

    Efficiency (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100

    The average stepwise coupling efficiency is the geometric mean of all the individual coupling efficiencies.

Visualizing the Synthesis Workflow

The process of oligonucleotide synthesis and the logical flow for evaluating coupling efficiency can be represented visually.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_evaluation Coupling Efficiency Evaluation Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Deprotected Oligo Trityl_Release DMT Cation Release Deblocking->Trityl_Release Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Coupled Oligo Oxidation 4. Oxidation/Sulfurization (Linkage Stabilization) Capping->Oxidation Capped Failures Oxidation->Deblocking Stabilized Oligo Spectrophotometry Measure Absorbance (498 nm) Trityl_Release->Spectrophotometry Calculation Calculate Stepwise Coupling Efficiency Spectrophotometry->Calculation Data_Analysis Analyze Trends Calculation->Data_Analysis

Caption: Workflow of oligonucleotide synthesis and coupling efficiency evaluation.

Logical Flow for Comparing Phosphoramidites

Comparison_Logic Start Select Phosphoramidites for Comparison (Standard vs. Modified) Protocol Define Standardized Synthesis Protocol (Same sequence, synthesizer, reagents) Start->Protocol Synthesize Synthesize Oligonucleotides Protocol->Synthesize Monitor Monitor Trityl Cation Release for each cycle Synthesize->Monitor Collect_Data Collect Absorbance Data Monitor->Collect_Data Calculate Calculate Average Stepwise Coupling Efficiency for each Amidite Collect_Data->Calculate Compare Compare Coupling Efficiencies Calculate->Compare Analyze Analyze Impact on Yield and Purity Compare->Analyze Conclusion Draw Conclusions on Performance Analyze->Conclusion

Caption: Logical process for benchmarking phosphoramidite coupling efficiency.

References

Safety Operating Guide

Safe Disposal of DMT-L-dA(bz) Phosphoramidite: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of DMT-L-dA(bz) Phosphoramidite (B1245037) are critical for maintaining a safe and compliant laboratory environment. As a key reagent in oligonucleotide synthesis, its reactive nature necessitates a clear and effective disposal protocol to mitigate risks to personnel and the environment. This guide provides detailed procedural information for the safe deactivation and disposal of unused or expired DMT-L-dA(bz) Phosphoramidite and associated waste.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Always handle this chemical within a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat, is mandatory when working with this compound. In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand), collect it in a sealed, labeled container for disposal, and decontaminate the affected surface with alcohol.[1]

Disposal Plan: Chemical Deactivation through Hydrolysis

The primary and recommended method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species using a weak base. This procedure applies to small quantities of expired or unused solid phosphoramidite, residues in empty containers, and contaminated materials such as pipette tips.

Quantitative Parameters for Hydrolysis

The following table summarizes the key quantitative data for the chemical deactivation protocol.

ParameterValue/RangePurpose
Quenching Reagent 5% Aqueous Sodium Bicarbonate (NaHCO₃)To provide a weakly basic aqueous environment for hydrolysis.
Reaction Time Minimum of 24 hoursTo ensure complete hydrolysis of the phosphoramidite.[2]
Solvent for Dissolution Anhydrous Acetonitrile (B52724)To dissolve solid phosphoramidite waste before quenching.
Final pH of Aqueous Waste 5.5 - 9.5To ensure the waste is neutralized before collection.

Experimental Protocol for Deactivation and Disposal

This protocol details the step-by-step procedure for the deactivation of small quantities of this compound waste.

Materials:

  • This compound waste (solid or in acetonitrile)

  • Anhydrous Acetonitrile (ACN)

  • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Appropriately labeled hazardous waste container for aqueous chemical waste

  • A separate, labeled container for solid waste (gloves, wipes, etc.)

  • Stir plate and stir bar

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation (perform all steps in a fume hood):

    • Ensure all necessary PPE is worn correctly.

    • Prepare a 5% (w/v) aqueous solution of sodium bicarbonate. For example, dissolve 5 grams of sodium bicarbonate in 100 mL of water.

  • Dissolution of Solid Waste:

    • For solid this compound waste, carefully dissolve it in a minimal amount of anhydrous acetonitrile in a suitable flask or beaker.

    • For empty phosphoramidite containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue. Add this rinsate to the main acetonitrile/phosphoramidite solution.

  • Quenching/Hydrolysis:

    • Place the flask containing the acetonitrile solution of the phosphoramidite on a stir plate.

    • Slowly and with constant stirring, add the 5% aqueous sodium bicarbonate solution to the acetonitrile solution. A general rule is to add a volume of bicarbonate solution at least equal to the volume of the acetonitrile solution.

    • The weak basic condition neutralizes any acidic byproducts that may form during hydrolysis.

  • Reaction Time:

    • Loosely cap the container to prevent pressure buildup and allow the mixture to stir at room temperature for a minimum of 24 hours. This extended time ensures the complete hydrolysis of the reactive phosphoramidite to the more stable H-phosphonate.[2]

  • Waste Collection:

    • After the 24-hour stirring period, check the pH of the aqueous layer to ensure it is within a neutral range (pH 5.5-9.5).

    • Transfer the resulting aqueous/acetonitrile mixture to a properly labeled hazardous waste container designated for aqueous chemical waste. Do not dispose of this mixture down the drain.

  • Disposal of Contaminated Materials:

    • All contaminated solid materials, including gloves, pipette tips, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.

  • Final Disposal:

    • The sealed hazardous waste containers (both liquid and solid) should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_procedure Deactivation Procedure cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Fume Hood Waste DMT-L-dA(bz) Phosphoramidite Waste Dissolve Dissolve in Anhydrous Acetonitrile Waste->Dissolve For solid waste Quench Slowly Add 5% Aq. NaHCO₃ with Stirring Dissolve->Quench Hydrolyze Stir for 24 Hours at Room Temperature Quench->Hydrolyze Collect Transfer to Labeled Aqueous Waste Container Hydrolyze->Collect EHS Dispose via Institutional EHS or Licensed Contractor Collect->EHS

Caption: Workflow for the safe disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。